Campesterol
Description
This compound is a natural product found in Haplophyllum bucharicum, Bugula neritina, and other organisms with data available.
This compound is a steroid derivative that is the simplest sterol, characterized by the hydroxyl group in position C-3 of the steroid skeleton, and saturated bonds throughout the sterol structure, with the exception of the 5-6 double bond in the B ring.
Structure
3D Structure
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNBVLSWZMBQTH-PODYLUTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009891 | |
| Record name | Campesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Campesterol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12724 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Campesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002869 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
474-62-4 | |
| Record name | Campesterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Campesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Campesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (24R)-ergost-5-en-3β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAMPESTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L5O665639 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Campesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002869 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157.5 °C | |
| Record name | Campesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002869 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Campesterol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Campesterol (B1663852) is a prominent phytosterol, or plant sterol, with a chemical structure analogous to cholesterol.[1][2] It is ubiquitously found in various plant-based foods, including nuts, seeds, fruits, and vegetable oils.[3][4][5] As a C28 steroid, this compound plays a crucial role in the structural integrity of plant cell membranes and serves as a key metabolic precursor to essential plant hormones like brassinosteroids.[6][7][8] From a pharmacological perspective, this compound is recognized for its cholesterol-lowering properties, which are attributed to its ability to competitively inhibit cholesterol absorption in the intestine.[2][9] This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, relevant experimental protocols for its isolation and analysis, and its involvement in key biological pathways.
Chemical Structure and Nomenclature
This compound is a steroid derivative characterized by a four-ring core structure, a hydroxyl group at the C-3 position, a double bond in the B-ring, and a specific alkyl side chain.[1][10]
-
Core Structure: The foundation of this compound is the 1,2-cyclopentanoperhydrophenanthrene ring system, also known as the steroid nucleus. This consists of three six-membered cyclohexane (B81311) rings (A, B, and C) and one five-membered cyclopentane (B165970) ring (D).[11]
-
Functional Groups: It possesses a hydroxyl group (-OH) in the beta position at carbon 3 (3β-ol) and a double bond between carbons 5 and 6 (Δ5) in the B ring.[10][11]
-
Side Chain: Attached at carbon 17 is an eight-carbon side chain. The key feature that distinguishes this compound from cholesterol is the presence of a methyl group at carbon 24.[9][11]
-
Stereochemistry: The specific stereochemistry of this compound is critical to its biological function. The full IUPAC name, which defines the stereocenters, is (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopebnta[a]phenanthren-3-ol.[10] It is also commonly referred to as 24(R)-methylcholesterol or (3β,24R)-ergost-5-en-3-ol.[10][12]
The molecular formula for this compound is C₂₈H₄₈O .[10]
Physicochemical Properties
The physical and chemical characteristics of this compound are essential for its absorption, metabolism, and formulation in various applications.[6] Key quantitative data are summarized in the tables below.
General Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₄₈O | [10][12] |
| Molecular Weight | 400.68 g/mol | [6][12] |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [10] |
| CAS Number | 474-62-4 | [10] |
| Appearance | White crystalline solid | [5][6][10] |
| Melting Point | 156-160 °C | [5][6] |
| Boiling Point | 463.29 - 490.00 °C (estimated) | [3][6] |
| pKa (Predicted) | 15.03 ± 0.70 | [5][6] |
Solubility Data
| Solvent | Solubility | Conditions | Reference(s) |
| Water | Insoluble (0.0001487 mg/L) | - | [3][6] |
| Ethanol | 9.09 mg/mL | Requires sonication | [6] |
| Chloroform | Sparingly soluble | - | [5][6] |
| Methanol | Slightly soluble | Requires sonication | [5][6] |
| Non-polar solvents (e.g., hexane) | Soluble | - | [6] |
| Vegetable oils (e.g., corn oil) | Low (2-3% w/w) | 25 °C | [6] |
Experimental Protocols
The extraction, purification, and quantification of this compound are critical steps in its study. The following protocols are adapted from established methodologies for phytosterol analysis.[13][14]
Protocol 1: Extraction and Saponification from Plant Material
This protocol describes a general method to extract the unsaponifiable fraction, which contains free phytosterols, from a plant matrix such as seeds or oils.[13][14]
-
Sample Preparation: Weigh 2-5 grams of homogenized plant material or oil into a round-bottom flask.[13]
-
Saponification: Add 50 mL of 2M ethanolic potassium hydroxide (B78521) (KOH) solution. Attach a reflux condenser and heat the mixture to 80-90°C for 60-90 minutes with continuous stirring. This step hydrolyzes esterified sterols to their free form.[13][14]
-
Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of deionized water and 50 mL of hexane (B92381) (or toluene). Shake vigorously for 2 minutes and allow the layers to separate.[13][14]
-
Collection: Collect the upper organic layer (hexane), which contains the unsaponifiable lipids including this compound. Repeat the extraction of the aqueous layer twice more with fresh hexane.[14]
-
Washing & Drying: Combine the organic extracts and wash with deionized water until neutral. Dry the organic phase over anhydrous sodium sulfate.[14]
-
Concentration: Evaporate the solvent using a rotary evaporator at a temperature of approximately 40-45°C to yield the crude phytosterol extract.[13][14]
Protocol 2: Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for phytosterol analysis. A derivatization step is required to increase the volatility of the sterols.[13]
-
Standard Preparation: Prepare a series of standard solutions of this compound at known concentrations (e.g., 0.0025 to 0.200 mg/mL) in a suitable solvent like pyridine (B92270).[13]
-
Derivatization: Evaporate a known volume of the sample extract (and each standard) to dryness under a stream of nitrogen. Add 100 µL of pyridine and 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS) to the dried residue. Cap the vial and heat at 60-70°C for 30 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.[13]
-
GC-MS Conditions (Typical):
-
System: GC-MS equipped with a capillary column (e.g., DB-5MS).[13]
-
Injection: 1 µL of the derivatized sample is injected.
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of ~180°C, ramped up to ~280-300°C.
-
MS Detection: The mass spectrometer can be operated in full scan mode to identify compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[6]
-
-
Quantification: Identify the this compound-TMS ether peak based on its retention time and mass spectrum compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards and use it to determine the concentration in the sample.[14]
Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC can be used for phytosterol analysis, sometimes without the need for derivatization.[6][14]
-
Sample Preparation: Dissolve the dried crude extract from Protocol 1 in a suitable solvent mixture (e.g., methanol/chloroform or 2% DMSO in methanol). Filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.[6][14]
-
HPLC Conditions (Typical):
-
System: HPLC equipped with a Diode Array Detector (DAD) or UV detector.[14]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 205 nm or 210 nm.[14]
-
Injection Volume: 20 µL.[14]
-
-
Quantification: As with GC-MS, prepare a calibration curve using pure this compound standards. The concentration in the sample is determined by comparing its peak area to the calibration curve.[14]
Biological Pathways and Workflows
Signaling Pathways
This compound is not only a structural component but also a key player in plant metabolic pathways.
-
Brassinosteroid Biosynthesis: this compound is the primary precursor for the synthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide array of developmental processes, including cell elongation, division, and differentiation.[7][8][15] The pathway involves a series of hydroxylation and oxidation reactions catalyzed by cytochrome P450 enzymes.[7]
-
Modulation of Inflammatory Pathways: Emerging evidence suggests that phytosterols, including this compound, can modulate inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] By potentially inhibiting the activation of NF-κB, this compound may contribute to anti-inflammatory effects.[3][6]
Experimental Workflow
The overall process for isolating and quantifying this compound from a biological matrix follows a standardized workflow.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, 474-62-4 [thegoodscentscompany.com]
- 4. nmppdb.com.ng [nmppdb.com.ng]
- 5. Cas 474-62-4,this compound | lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 474-62-4 [chemicalbook.com]
- 10. This compound | C28H48O | CID 173183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. scbt.com [scbt.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
The Isolation of Campesterol: A Historical and Technical Guide
An In-depth Whitepaper for Researchers and Drug Development Professionals on the Discovery, Isolation, and Characterization of Campesterol (B1663852).
Executive Summary
This compound, a prominent phytosterol found in a variety of plant sources, has garnered significant scientific interest due to its structural similarity to cholesterol and its diverse biological activities, including cholesterol-lowering and anti-inflammatory effects. This technical guide provides a comprehensive overview of the history of this compound's discovery and the evolution of its isolation and characterization techniques. It details the foundational experimental protocols for its extraction, purification, and analysis, and presents quantitative data on its prevalence in various natural sources. Furthermore, this guide illustrates key biological pathways involving this compound and outlines the experimental workflows for its isolation, serving as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Discovery and History
The discovery of this compound is credited to its initial isolation from rapeseed oil, derived from the plant Brassica campestris, from which its name is derived. This early work laid the foundation for the broader study of phytosterols (B1254722) and their physiological effects. Initially, the isolation of this compound was a challenging endeavor due to its similar physicochemical properties to other co-occurring phytosterols, such as β-sitosterol and stigmasterol.
Early methods for its isolation relied on classical chemical techniques. These included saponification of the oil to hydrolyze steryl esters into free sterols, followed by solvent extraction of the unsaponifiable matter. Further purification was typically achieved through fractional crystallization, a process that leverages the slight differences in the solubility of the various sterols in specific solvents. The advent of chromatographic techniques, particularly column chromatography and later, gas chromatography (GC) and high-performance liquid chromatography (HPLC), revolutionized the separation and quantification of this compound, enabling researchers to obtain highly pure isolates and to accurately determine its concentration in a wide array of plant materials.
Quantitative Data on this compound Content
The concentration of this compound and other phytosterols varies significantly across different plant sources. The following tables summarize the quantitative data on the phytosterol composition of common vegetable oils and the yields and purity of phytosterols obtained through various isolation methods.
Table 1: Phytosterol Composition of Common Vegetable Oils (mg/100g)
| Vegetable Oil | Total Phytosterols | This compound | β-Sitosterol | Stigmasterol | Reference(s) |
| Corn Oil | 990.94 | 221.36 | 612.35 | 65.23 | [1] |
| Rapeseed Oil | 893.84 | 291.68 | 443.25 | 8.21 | [1] |
| Soybean Oil | 310.52 | 60.59 | 158.33 | 55.65 | [1] |
| Sunflower Oil | 253.25 | 23.45 | 158.30 | 16.55 | [1] |
| Olive Oil | 221.78 | 7.98 | 176.45 | 2.55 | [1] |
| Rice Bran Oil | 1891.82 | 395.23 | 898.67 | 206.27 | [1] |
| Evening Primrose Oil | 6024.8 (mg/kg) | 531.4 (mg/kg) | 5450.2 (mg/kg) | 43.2 (mg/kg) | [2][3] |
| Safflower Oil | 856.9 - 1431.2 (mg/kg) | 193 - 344 (mg/kg) | 842 - 1320 (mg/kg) | 136 - 254 (mg/kg) | [3] |
| Coconut Oil | 272.3 - 425.4 (mg/kg) | 29.9 - 62.8 (mg/kg) | 167.9 - 267.8 (mg/kg) | 74.5 - 136.5 (mg/kg) | [3] |
| Linseed Oil | 1109.4 - 2012.9 (mg/kg) | - | - | - | [2] |
Note: Values can vary based on the specific cultivar, growing conditions, and processing methods.
Table 2: Purity and Yield of Phytosterols from Selected Isolation Methods
| Method | Source Material | Target Phytosterol(s) | Purity | Yield | Reference(s) |
| Multistage Recrystallization (Acetone) | Mixed Phytosterols | This compound | 81.5% | - | [4] |
| Fractional Crystallization & Chromatography | Crude Soybean Oil | β-Sitosterol | >92% | >22% | [5] |
| Zeolite Selective Adsorption | This compound/β-Sitosterol Mixture | This compound | 95.4% | 3.7% (overall recovery 1.6%) | [6] |
| Zeolite Selective Adsorption | This compound/β-Sitosterol Mixture | β-Sitosterol | 95.2% | 3% (overall recovery 1%) | [6] |
Experimental Protocols
The isolation of this compound typically involves a multi-step process encompassing extraction, saponification, and purification. The following are detailed methodologies for key experiments.
Protocol 1: Saponification and Extraction of Unsaponifiable Matter from Vegetable Oil
This protocol describes the liberation of free sterols from their esterified forms and their subsequent extraction.
Materials and Reagents:
-
Vegetable oil sample
-
Ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 2 M)
-
n-Hexane or diethyl ether
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Weigh approximately 5-10 g of the vegetable oil sample into a round-bottom flask.
-
Add 50 mL of 2 M ethanolic KOH solution to the flask.
-
Attach the reflux condenser and heat the mixture to boiling using a heating mantle. Maintain a gentle reflux for 1-2 hours with constant stirring.
-
After saponification is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled solution to a separatory funnel.
-
Add 50 mL of deionized water to the separatory funnel.
-
Perform a liquid-liquid extraction of the unsaponifiable matter by adding 50 mL of n-hexane or diethyl ether. Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The upper organic layer contains the unsaponifiable matter, including the phytosterols.
-
Drain the lower aqueous layer and collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with two additional 50 mL portions of the organic solvent.
-
Combine the organic extracts and wash them with 50 mL of deionized water to remove any residual KOH.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it to dryness using a rotary evaporator to obtain the crude phytosterol mixture.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the separation of this compound from other phytosterols in the crude extract.
Materials and Reagents:
-
Crude phytosterol extract
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
n-Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Visualizing agent for TLC (e.g., anisaldehyde-sulfuric acid reagent)
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in n-hexane and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica gel bed.
-
Equilibrate the column by running n-hexane through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude phytosterol extract in a minimal amount of n-hexane.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (e.g., 98:2, 95:5, 90:10, etc.).
-
Collect the eluate in fractions of a fixed volume (e.g., 10 mL).
-
-
Fraction Analysis:
-
Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate alongside the crude extract and a this compound standard (if available).
-
Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2).
-
Visualize the spots using a suitable reagent and UV light.
-
-
Pooling and Concentration:
-
Identify and pool the fractions containing pure this compound based on the TLC analysis.
-
Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Signaling Pathways and Experimental Workflows
The biological significance of this compound is underscored by its involvement in crucial signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for this compound isolation.
Brassinosteroid Biosynthesis Pathway in Plants
This compound serves as a key precursor for the synthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide range of developmental processes.
This compound's Influence on the SREBP Pathway in Animals
In animals, dietary phytosterols like this compound can influence cholesterol homeostasis by affecting the Sterol Regulatory Element-Binding Protein (SREBP) pathway.
Experimental Workflow for this compound Isolation and Analysis
The following diagram illustrates a comprehensive workflow from the initial plant material to the final analysis of purified this compound.
References
- 1. Phytosterol Contents of Edible Oils and Their Contributions to Estimated Phytosterol Intake in the Chinese Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. CN102633853A - Method for purifying this compound from mixed plant sterol - Google Patents [patents.google.com]
- 5. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources and Occurrence of Campesterol in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Campesterol (B1663852), a prominent phytosterol, is a vital component of plant cell membranes, playing a crucial role in regulating membrane fluidity and permeability. Its structural similarity to cholesterol allows it to competitively inhibit cholesterol absorption in humans, making it a compound of significant interest for its potential health benefits, including cholesterol-lowering and anti-inflammatory properties. Furthermore, this compound serves as a key precursor in the biosynthesis of brassinosteroids, a class of plant hormones that regulate a wide array of physiological processes, including growth and development. This technical guide provides an in-depth overview of the natural sources, occurrence, biosynthesis, and analytical methodologies for this compound in the plant kingdom, tailored for researchers, scientists, and professionals in drug development.
Natural Occurrence and Quantitative Data
This compound is ubiquitously present in the plant kingdom, with varying concentrations across different species and tissues. The highest concentrations are typically found in plant oils, nuts, and seeds. The following tables summarize the quantitative data on this compound content in various plant-based foods.
Table 1: this compound Content in Plant Oils
| Plant Oil | This compound Content (mg/100g) |
| Canola Oil | 241[1] |
| Corn and Canola Oil Blend | 233[1] |
| Natreon Canola Oil | 202[1] |
| Corn Oil | 189[1] |
| Soybean Oil | 62[1] |
| Rapeseed Oil | 212.21[2] |
| Olive Oil | 4.60[2] |
| Corn Germ Oil | 745.21 (Total Sterols) |
| Wheat Germ Oil | - |
| Sweet Almond Oil | 6.27 (Total Sterols)[3] |
| Grape Seed Oil | - |
Note: Data presented as this compound content unless otherwise specified as total sterols. "-" indicates data not specified.
Table 2: this compound Content in Nuts and Seeds
| Nut/Seed | This compound Content (mg/100g) |
| Sesame Seed | High (Total Phytosterols (B1254722): 400-413)[4][5] |
| Wheat Germ | High (Total Phytosterols: 400-413)[4][5] |
| Pistachios | High (Total Phytosterols: 270-289)[4][5] |
| Sunflower Kernel | High (Total Phytosterols: 270-289)[4][5] |
| Almonds | - |
| Walnuts | - |
| Cashews | - |
| Pecans | - |
| Brazil Nuts | Low (Total Phytosterols: 95)[4][5] |
| Pumpkin Seed Kernel | Low β-sitosterol, high total sterols (265)[4][5] |
Note: Specific values for this compound were not always provided; total phytosterol content is given as an indicator of potential this compound presence. "-" indicates data not specified.
Table 3: this compound Content in Cereals and Legumes
| Cereal/Legume | This compound Content (mg/100g) |
| Rice Bran | High (Total Sterols in lipids: 20.3 mg/g)[6] |
| Wheat Germ | High (Total Sterols in lipids: 21.3 mg/g)[6] |
| Wheat Bran | (Total Sterols in lipids: 17.7 mg/g)[6] |
| Durum Wheat | (Total Sterols in lipids: 15.1 mg/g)[6] |
| Oat Bran | Low (Total Sterols in lipids: 3.4 mg/g)[6] |
| Corn Fine Fiber | Highest in lipids (48.3 mg/g)[6] |
| Green Beans | 275.62 (Total Sterols)[7] |
| Black Beans | 194.35 (Total Sterols)[7] |
| Soybeans | 151.86 (Total Sterols)[7] |
| Red Beans | 129.59 (Total Sterols)[7] |
| Pink Lentils (raw) | - |
Note: Data presented as total sterols or sterols in extracted lipids. Specific this compound values were not consistently available. "-" indicates data not specified.
Table 4: this compound Content in Fruits and Vegetables
| Fruit/Vegetable | This compound Content (mg/100g) |
| Pea | High (Total Phytosterols: 53.7)[8] |
| Cauliflower | High (Total Phytosterols)[8] |
| Broccoli | High (Total Phytosterols)[8] |
| Romaine Lettuce | High (Total Phytosterols)[8] |
| Navel Orange | High (Total Phytosterols: 1.6-32.6)[8] |
| Tangerine | High (Total Phytosterols: 1.6-32.6)[8] |
| Mango | High (Total Phytosterols: 1.6-32.6)[8] |
Note: Specific values for this compound were not consistently provided; total phytosterol content is given as an indicator.
Biosynthesis of this compound in Plants
This compound, like other phytosterols, is synthesized via the isoprenoid pathway. The biosynthesis begins with acetyl-CoA and proceeds through the mevalonate (B85504) (MVA) pathway in the cytosol to produce isopentenyl pyrophosphate (IPP), the basic five-carbon building block.
Experimental Protocols
Protocol 1: Extraction and Saponification of this compound from Plant Material
This protocol describes a general method for extracting the unsaponifiable fraction, which contains free phytosterols, from a plant matrix.
Materials:
-
Plant material (e.g., ground seeds, lyophilized tissue, or oil)
-
2 M Potassium hydroxide (B78521) (KOH) in 95% ethanol
-
n-Hexane or petroleum ether
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh approximately 1-5 g of the homogenized and dried plant material or oil into a round-bottom flask.
-
Saponification: Add 50 mL of 2 M ethanolic KOH to the flask. Attach the reflux condenser and heat the mixture at 80-90°C for 1-2 hours with stirring. This step hydrolyzes any esterified sterols to their free form.
-
Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Add 50 mL of deionized water and 50 mL of n-hexane. Shake vigorously for 2-3 minutes and allow the layers to separate.
-
Collect the upper hexane (B92381) layer. Repeat the extraction of the aqueous layer two more times with 50 mL portions of n-hexane.
-
Washing: Combine the hexane extracts and wash with 50 mL portions of deionized water until the washings are neutral to pH paper.
-
Drying and Concentration: Dry the hexane extract by passing it through a column containing anhydrous sodium sulfate. Evaporate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude phytosterol extract.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the derivatization and analysis of the extracted phytosterols using GC-MS.
Materials:
-
Crude phytosterol extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
This compound standard
-
GC-MS system with a suitable capillary column (e.g., DB-5MS or equivalent)
Procedure:
-
Derivatization: Transfer a known amount of the dried crude phytosterol extract (and this compound standards) to a reaction vial. Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 60-70°C for 30 minutes. This converts the sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS. A typical temperature program starts at an initial temperature of around 180°C, holds for a few minutes, then ramps up to approximately 280-300°C.
-
Quantification: Identify the this compound-TMS peak based on its retention time and mass spectrum compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to a calibration curve generated from the this compound standards.
Signaling Pathways and Logical Relationships
This compound is a crucial precursor for the biosynthesis of brassinosteroids, a class of steroid phytohormones that regulate a wide range of developmental processes in plants through a well-defined signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound from a plant sample.
Conclusion
This compound is a widely distributed phytosterol in the plant kingdom, with particularly high concentrations in oils, nuts, and seeds. Its role as a structural component of membranes and as a precursor to the essential plant hormones, brassinosteroids, underscores its importance in plant biology. For researchers and professionals in drug development, the cholesterol-lowering and anti-inflammatory properties of this compound present exciting opportunities. The methodologies outlined in this guide provide a robust framework for the extraction, purification, and quantification of this compound, enabling further investigation into its physiological roles and potential therapeutic applications.
References
- 1. Nutrition - Page 1 of Foods High in this compound [nutrition.merschat.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. notulaebotanicae.ro [notulaebotanicae.ro]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phytosterol composition of nuts and seeds commonly consumed in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytosterols in Cereal By-products - ProQuest [proquest.com]
- 7. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of Campesterol in Plant Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the campesterol (B1663852) biosynthesis pathway in plant cells. This compound is a primary phytosterol, crucial for regulating membrane fluidity and serving as a key precursor to brassinosteroids, a class of essential plant steroid hormones.[1] Understanding this pathway is vital for research in plant biology, agriculture, and for professionals in drug development leveraging plant-based compounds.
The Core Biosynthetic Pathway: From Cycloartenol (B190886) to this compound
The biosynthesis of this compound is a multi-step enzymatic process that occurs within the endoplasmic reticulum. The pathway begins with cycloartenol, the first cyclic precursor in phytosterol synthesis, which is formed from 2,3-oxidosqualene (B107256).[2] While a minor pathway involving lanosterol (B1674476) as the initial cyclic intermediate exists in some plants like Arabidopsis, the cycloartenol pathway is predominant.[3]
The conversion of cycloartenol to this compound involves a series of modifications to both the sterol nucleus and the side chain, including demethylations, isomerizations, reductions, and critically, two key methylation steps at the C-24 position.[4]
Pathway Visualization
The following diagram illustrates the major enzymatic steps converting cycloartenol into this compound.
Caption: Core enzymatic steps from cycloartenol to this compound and sitosterol.
Key Enzymes and Their Regulation
Several key enzymes regulate the flow of intermediates through the this compound pathway. The activity of these enzymes determines the final ratio of different phytosterols (B1254722), which is crucial for plant development.
-
Cycloartenol Synthase (CAS): Catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, the first committed step in the biosynthesis of major plant sterols.[2]
-
Sterol C-24 Methyltransferase 1 (SMT1): This is a critical regulatory enzyme that catalyzes the first methylation at the C-24 position, converting cycloartenol to 24-methylenecycloartanol.[4] SMT1 utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. Its activity directs the pathway towards the production of 24-alkylsterols like this compound and sitosterol, away from the cholesterol branch.[3][4]
-
Cyclopropylsterol Isomerase (CPI1): This enzyme is responsible for opening the cyclopropane (B1198618) ring of 9β,19-cyclopropylsterols like 24-methylenecycloartanol, a necessary step for further modifications.[5]
-
Sterol C-4 Demethylase (SC4DM) Complex: A complex of enzymes that removes the two methyl groups at the C-4 position, a crucial step in converting the initial cyclized sterol into a functional sterol.[6]
-
Sterol C-24 Methyltransferase 2 (SMT2): This enzyme performs the second methylation step, converting 24-methylenelophenol (B75269) to 24-ethylidenelophenol, which shunts intermediates towards the synthesis of 24-ethylsterols like β-sitosterol and stigmasterol. The regulation of SMT1 and SMT2 activities is crucial for determining the final this compound-to-sitosterol ratio in the cell.[7]
-
Sterol Side Chain Reductase 1 (SSR1/DWF1): Catalyzes the final step in this compound synthesis by reducing the double bond in the sterol side chain.[1]
Quantitative Data on Pathway Components
The efficiency and substrate affinity of the biosynthetic enzymes, along with the concentration of sterols, are tightly regulated. The following tables summarize available quantitative data.
| Enzyme | Organism | Substrate | Apparent K_m (µM) | Notes | Reference |
| Sterol Δ24-Reductase | Rat Liver Microsomes | Desmosterol | 26.3 | Analogous enzyme; provides context for substrate affinity. | [8] |
| SMT1 | Arabidopsis thaliana | Cycloartenol | - | SMT1 shows a ~10-fold higher activity with cycloartenol compared to 24-methylene lophenol. | [4] |
| Phytosterol | Plant/Tissue | Concentration (mg/g of oil) | Notes | Reference |
| This compound | Canola Oil | 1.84 | - | [9][10][11] |
| β-Sitosterol | Canola Oil | - | Most abundant phytosterol in many oils. | [10][11] |
| Brassicasterol | Canola Oil | 0.488 | - | [10] |
| This compound | Corn Oil | - | β-sitosterol is the most abundant at 4.35 mg/g. | [9][10][11] |
| β-Sitosterol | Corn Oil | 4.35 | - | [9][10][11] |
| This compound | Niger Seed Oil | 0.15 | - | [9] |
| β-Sitosterol | Niger Seed Oil | 0.70 | - | [9] |
| Stigmasterol | Niger Seed Oil | 0.07 | - | [9] |
Experimental Protocols
The analysis of this compound and other phytosterols typically involves extraction, hydrolysis of conjugates, derivatization, and chromatographic separation, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow for Phytosterol Analysis
The diagram below outlines a standard workflow for the quantitative analysis of phytosterols from plant tissue.
Caption: A typical workflow for analyzing plant sterols via GC-MS.
Protocol 1: Extraction and Saponification
This protocol describes the liberation of free sterols from plant tissue.
-
Sample Preparation: Weigh approximately 20-50 mg of freeze-dried, finely ground plant tissue into a glass tube with a screw cap. Add a known amount of an internal standard (IS), such as 5α-cholestane or epicoprostanol, to each sample for quantification.[12]
-
Lipid Extraction (Optional but Recommended): Perform a total lipid extraction using a chloroform:methanol (2:1, v/v) mixture (Folch method). This step helps remove non-lipid components that could interfere with the analysis. Evaporate the solvent under a stream of nitrogen.
-
Saponification (Alkaline Hydrolysis): To the dried lipid extract or directly to the plant tissue, add 2 mL of 1 M potassium hydroxide (B78521) (KOH) in 95% ethanol.[5][13]
-
Hydrolysis Reaction: Securely cap the tubes and heat at 80°C in a water bath for 1 hour to hydrolyze steryl esters and glycosides.[13]
-
Cooling: After heating, cool the tubes to room temperature.[5]
-
Extraction of Unsaponifiables: Add 1 mL of water and 2 mL of n-hexane to the tube. Vortex vigorously for 1 minute to extract the unsaponifiable fraction, which contains the free sterols.
-
Phase Separation: Centrifuge the tubes to separate the hexane (upper) and aqueous phases. Carefully transfer the upper hexane layer to a new clean glass tube.
-
Repeat Extraction: Repeat the hexane extraction two more times, combining the hexane fractions.
-
Drying: Evaporate the pooled hexane fractions to complete dryness under a gentle stream of nitrogen gas. The resulting residue contains the total free sterols.
Protocol 2: Derivatization and GC-MS Analysis
Free sterols are often derivatized to increase their volatility and improve chromatographic separation.
-
Derivatization (Silylation): To the dried sterol residue, add 100 µL of a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of anhydrous pyridine.[12]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 1 hour to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.[12]
-
GC-MS Analysis: After cooling, inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Column: A low- to mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., HP-5ms, DB-5), is commonly used.
-
Injector Temperature: 250-300°C.
-
Oven Program: Start at an initial temperature of ~180°C, then ramp up to ~280-300°C to elute the sterols.
-
MS Detector: Operate in electron impact (EI) ionization mode (70 eV).[12] Data can be collected in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[5][9]
-
-
Identification and Quantification: Identify sterol peaks by comparing their retention times and mass spectra to those of authentic standards and mass spectral libraries (e.g., NIST). Quantify each sterol by comparing its peak area to the peak area of the internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterol methyltransferase 1 controls the level of cholesterol in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Inhibition of cholesterol biosynthesis by Delta22-unsaturated phytosterols via competitive inhibition of sterol Delta24-reductase in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. aocs.org [aocs.org]
- 12. harvest.usask.ca [harvest.usask.ca]
- 13. myfoodresearch.com [myfoodresearch.com]
The Pivotal Role of Campesterol in the Architecture and Function of Plant Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Campesterol (B1663852), a prominent phytosterol, is an indispensable component of plant cell membranes, playing a critical role in maintaining their structural integrity and modulating a myriad of cellular functions. This technical guide provides a comprehensive overview of the multifaceted role of this compound, detailing its impact on the biophysical properties of the cell membrane, its function as a key precursor in the biosynthesis of brassinosteroids, and its involvement in cellular signaling pathways. This document synthesizes current research, presents quantitative data for comparative analysis, outlines detailed experimental protocols for studying sterol function, and provides visual diagrams of pertinent pathways and workflows to serve as an in-depth resource for professionals in plant biology and drug development.
Introduction to this compound in Plant Cell Membranes
This compound is a 24-methyl sterol that, along with β-sitosterol and stigmasterol (B192456), constitutes the major phytosterols (B1254722) in plant cell membranes.[1][2] Structurally analogous to cholesterol in animal cells, this compound is an amphipathic molecule that intercalates into the phospholipid bilayer.[1] Its rigid, planar steroid ring structure and flexible hydrocarbon tail influence the packing of phospholipids (B1166683), thereby modulating the physical state of the membrane.[1][3] Beyond its structural role, this compound is a crucial metabolic intermediate, most notably as the primary precursor for the biosynthesis of brassinosteroids, a class of phytohormones that regulate plant growth, development, and stress responses.[4][5]
Modulation of Membrane Properties by this compound
The presence and concentration of this compound have profound effects on the biophysical properties of the plant cell membrane, including its fluidity, permeability, and thickness.
Membrane Fluidity and Ordering
This compound acts as a dynamic modulator of membrane fluidity, exhibiting a dual function that is dependent on temperature. Below the phase transition temperature of the membrane, this compound prevents the tight packing of phospholipid acyl chains, thereby increasing membrane fluidity and preventing the membrane from entering a gel-like state.[1] Conversely, above the phase transition temperature, the rigid structure of this compound restricts the movement of phospholipid tails, leading to a decrease in fluidity and an increase in the mechanical strength of the membrane.[1] This ordering effect of this compound is more pronounced than that of other major plant sterols like β-sitosterol and stigmasterol, highlighting its specific and critical role in maintaining membrane stability across a range of environmental temperatures.[1]
Membrane Permeability
Membrane Thickness
The intercalation of sterols into the phospholipid bilayer generally leads to an increase in membrane thickness. This is a consequence of the ordering effect on the phospholipid acyl chains, causing them to become more extended and aligned. While specific quantitative data for this compound is limited, studies on cholesterol have demonstrated a significant increase in bilayer thickness with increasing sterol concentration.[4][9][10] This alteration in a fundamental physical parameter of the membrane can have significant implications for the function of embedded membrane proteins.
Quantitative Data on this compound and Membrane Properties
For ease of comparison, the following tables summarize key quantitative data regarding the abundance of this compound in various plant species and its effects on membrane properties.
Table 1: Abundance of this compound in the Plasma Membranes of Selected Plant Species
| Plant Species | Tissue/Cell Type | This compound (% of Total Sterols) | Reference |
| Arabidopsis thaliana | Seedling Roots | ~6% | [11] |
| Arabidopsis thaliana | Leaves | ~20-30% | [12] |
| Oryza sativa (Rice) | Bran | ~4.2-53.9 mg/kg | [13][14] |
| Oryza sativa (Rice) | Germplasm | 495 to 6699 µg/g of dry weight | [5] |
| Glycine max (Soybean) | Hypocotyl Membrane | Decreases with development | [15] |
| Glycine max (Soybean) | Leaves | Variable with light conditions | [16][17] |
| Hordeum vulgare (Barley) | Roots | ~40% (as 24-methylcholesterol) | [18] |
Note: Sterol composition can vary significantly depending on the plant species, developmental stage, tissue type, and environmental conditions.
Table 2: Effect of Sterols on Membrane Biophysical Properties
| Property | Sterol Type | Effect | Quantitative Data (Example) | Reference |
| Membrane Fluidity | This compound | Decreases fluidity (increases order) above phase transition temperature. | More pronounced ordering effect than β-sitosterol and stigmasterol. | [1] |
| Membrane Thickness | Cholesterol (as a proxy) | Increases thickness. | Increase from 4 nm to 4.8 nm with 20% cholesterol in a DPPC bilayer. | [9] |
| Water Permeability | 24-methylcholesterol (this compound) | Intermediate reduction in permeability. | Less effective than sitosterol (B1666911), more effective than stigmasterol. | [7][8] |
This compound as a Precursor in Brassinosteroid Biosynthesis and Signaling
One of the most critical roles of this compound is serving as the initial substrate for the biosynthesis of brassinosteroids (BRs), a class of polyhydroxylated steroid hormones essential for a wide range of developmental processes in plants, including cell elongation, division, and responses to stress.[4][5]
Brassinosteroid Biosynthesis Pathway
The conversion of this compound to brassinolide (B613842), the most active brassinosteroid, involves a series of hydroxylation, oxidation, and reduction reactions. This pathway is complex, with multiple branches and intermediates.
Brassinosteroid Signaling Cascade
Brassinosteroids are perceived at the cell surface by the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1).[19][20][21][22][23] Binding of brassinolide to BRI1 initiates a signaling cascade that ultimately leads to changes in gene expression, regulating plant growth and development.
Role in Lipid Rafts and Protein Interactions
This compound is a key component of lipid rafts, which are dynamic, sterol- and sphingolipid-enriched microdomains within the plasma membrane.[1] These rafts are thought to function as platforms for the assembly of signaling complexes and the regulation of membrane protein trafficking. The specific sterol composition of these microdomains can influence which proteins are recruited and the subsequent activation of signaling pathways.[1] While the direct interactions between this compound and specific proteins are still an active area of research, the principles of sterol-protein interactions observed with cholesterol in animal cells provide a valuable framework for understanding these relationships in plants.
Experimental Protocols
Analysis of Phytosterols by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the extraction, derivatization, and analysis of this compound and other phytosterols from plant tissues.
Workflow Diagram:
Methodology:
-
Sample Preparation and Lipid Extraction:
-
Freeze-dry and grind plant tissue to a fine powder.
-
Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).
-
-
Saponification:
-
To the lipid extract, add a solution of potassium hydroxide (B78521) (KOH) in ethanol (B145695) to hydrolyze esterified sterols.
-
Heat the mixture to facilitate the reaction.
-
-
Extraction of Unsaponifiables:
-
After saponification, partition the mixture with a non-polar solvent like n-hexane to extract the unsaponifiable fraction, which contains the free sterols.
-
-
Derivatization:
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the different sterol TMS ethers.
-
The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra are used for identification by comparison with a spectral library and authentic standards.
-
-
Quantification:
-
Include an internal standard (e.g., epicoprostanol) at the beginning of the extraction process for accurate quantification.
-
Construct a calibration curve using known concentrations of this compound standard.
-
Measurement of Membrane Fluidity by Fluorescence Anisotropy
Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a common method to assess the fluidity of isolated membranes or liposomes. A higher anisotropy value indicates lower rotational mobility of the probe, which corresponds to a more ordered (less fluid) membrane.[24][25][26]
Workflow Diagram:
Methodology:
-
Preparation of Liposomes or Membrane Vesicles:
-
Prepare liposomes with a defined phospholipid composition (e.g., phosphatidylcholine) and varying concentrations of this compound (e.g., 0, 5, 10, 20 mol%).
-
Alternatively, isolate plasma membrane vesicles from plant tissue.
-
-
Labeling with DPH:
-
Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran).
-
Add the DPH solution to the liposome (B1194612) or membrane vesicle suspension while vortexing to ensure even distribution of the probe.
-
Incubate the mixture to allow the DPH to incorporate into the lipid bilayers.
-
-
Fluorescence Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light (e.g., at 360 nm for DPH).
-
Measure the fluorescence emission intensity parallel (IVV) and perpendicular (IVH) to the excitation polarization (e.g., at 430 nm for DPH).
-
A correction factor (G-factor) is typically determined using horizontally polarized excitation.
-
-
Calculation of Anisotropy (r):
-
Calculate the fluorescence anisotropy using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
-
Data Analysis:
-
Plot the anisotropy values against the concentration of this compound to determine its effect on membrane fluidity.
-
Conclusion
This compound is a structurally and functionally vital component of plant cell membranes. Its ability to modulate membrane fluidity, permeability, and thickness is fundamental to the plant's ability to adapt to changing environmental conditions. Furthermore, its role as the precursor to brassinosteroids places it at a critical nexus of plant growth and development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound's multifaceted roles. A deeper understanding of how this compound and other phytosterols influence membrane properties and signaling pathways will be invaluable for the development of novel strategies in crop improvement and for the exploration of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterols and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol Perturbs Lipid Bilayers Nonuniversally - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sterol Molecular Modifications Influencing Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of plant sterols on water permeability and on acyl chain ordering of soybean phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of plant sterols on water permeability and on acyl chain ordering of soybean phosphatidylcholine bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spatially Resolving the Condensing Effect of Cholesterol in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological changes in bilayer thickness induced by cholesterol control GPCR rhodopsin function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Sterol Trafficking Pathway in Arabidopsis thaliana [frontiersin.org]
- 12. Lipids Composition in Plant Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Characterization of Soybean Plasma Membrane during Development: FREE STEROL COMPOSITION AND CONCANAVALIN A BINDING STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sterol Composition and Accumulation in Glycine max (L.) Merr Leaves under Different Filtered Sunlight Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sterol Composition and Accumulation in Glycine max (L.) Merr Leaves under Different Filtered Sunlight Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
Physical and chemical properties of campesterol
An In-depth Technical Guide to the Physical and Chemical Properties of Campesterol (B1663852)
Introduction
This compound is a prominent phytosterol found throughout the plant kingdom, with a chemical structure analogous to cholesterol but distinguished by a methyl group at the C-24 position.[1] This structural characteristic is fundamental to its biological function within plant cells and its physiological effects in animals. As an amphipathic molecule, this compound integrates into the phospholipid bilayers of cell membranes, orienting its hydroxyl group toward the aqueous environment and its sterol ring system and hydrocarbon tail within the hydrophobic core.[1] In addition to its structural role in modulating membrane fluidity and permeability, this compound is a critical precursor for the biosynthesis of brassinosteroids, a class of essential plant hormones.[1] In humans, this compound is poorly absorbed and is known to competitively inhibit the absorption of cholesterol, which has led to its investigation for managing cholesterol levels and reducing the risk of cardiovascular disease.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a summary of its involvement in key biological pathways.
Physical and Chemical Properties
This compound is a C28 steroid and a member of the phytosterol family.[3][4] It presents as a white crystalline solid under standard conditions.[4] Its physical and chemical characteristics are crucial for its biological activity, absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation
The following tables summarize the key physicochemical properties of this compound.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₄₈O | [4][5][6] |
| Molecular Weight | 400.68 g/mol | [4][5][6] |
| Melting Point | 156-160 °C | [3][7][8] |
| 157.5 °C | [2][4][7][9] | |
| 159 °C | [5] | |
| Boiling Point | 489.00 to 490.00 °C (estimated at 760 mm Hg) | [2][7] |
| 463.29 °C (estimated) | [3][7][8] | |
| Density | 0.98 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | [3][7] |
| pKa (Predicted) | 15.03 ± 0.70 | [3][8] |
| Optical Rotation [α]D²³ | -33° (in chloroform) | [3][10] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Conditions | Reference(s) |
| Water | 0.0001487 mg/L (estimated) | 25 °C | [2][11] |
| Ethanol | 5 mg/mL (12.48 mM) | Sonication and heating recommended | [11][12] |
| 9.09 mg/mL (22.69 mM) | Ultrasonic assistance needed | [11][13] | |
| Chloroform | Sparingly soluble | - | [3][8][11] |
| Methanol | Slightly soluble | Sonication needed | [3][8] |
| Dimethyl Sulfoxide (DMSO) | Suitable for stock solutions | - | [11] |
| 10% Ethanol + 90% Corn Oil | ≥ 0.91 mg/mL (2.27 mM) | Clear solution | [13] |
| 10% Ethanol + 40% PEG300 + 5% Tween-80 + 45% Saline | 0.91 mg/mL (2.27 mM) | Suspended solution; requires sonication | [13] |
Table 3: Spectral Data for this compound
| Technique | Key Data Points | Reference(s) |
| Mass Spectrometry (GC-MS) | Top 5 Peaks (m/z): 129.0, 95.0, 81.0, 71.0, 343.0 | [4] |
| Infrared (IR) Spectroscopy | KBr pellet: 3380, 2980, 2950, 2880, 1600, 1460, 1370 cm⁻¹ | [4][14] |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data are available. | [15][16] |
Experimental Protocols
This section details methodologies for the extraction, purification, and analysis of this compound from plant sources. Conventional techniques include solvent extraction, saponification, and various chromatographic methods.[17][18]
Extraction and Saponification of this compound from Plant Material
This protocol describes a general method for extracting the unsaponifiable fraction, which contains free sterols like this compound.[19]
Methodology:
-
Sample Preparation: Homogenize 2-5 grams of the plant material (e.g., seeds, oils).
-
Saponification:
-
Add 50 mL of an ethanolic potassium hydroxide (B78521) (KOH) solution to the sample in a round-bottom flask.
-
Reflux the mixture at 80-90°C for 60-90 minutes with continuous stirring to hydrolyze esterified sterols.[19]
-
-
Extraction of Unsaponifiables:
-
After cooling, transfer the solution to a separatory funnel and add 50 mL of deionized water.
-
Perform a liquid-liquid extraction with 50 mL of a non-polar solvent like hexane (B92381) or petroleum ether. Shake vigorously and allow the layers to separate.[19]
-
Collect the upper organic layer. Repeat the extraction twice more to ensure complete recovery.
-
-
Washing and Drying:
-
Combine the organic extracts and wash with 50 mL portions of deionized water until the washings are neutral.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude phytosterol extract.[19]
-
Purification by Column Chromatography
Further purification of the crude extract is typically achieved using column chromatography.[20]
Methodology:
-
Column Preparation: Pack a glass column with silica (B1680970) gel as the stationary phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.
-
Elution: Begin elution with 100% hexane. Gradually increase the solvent polarity by adding ethyl acetate (B1210297) in a stepwise gradient.
-
Fraction Collection: Collect fractions of a fixed volume.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound by comparing with a known standard.[19]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification and quantification of this compound.[8]
Methodology:
-
Derivatization:
-
Evaporate the solvent from the purified sample under a stream of nitrogen.
-
Add pyridine (B92270) and a silylating agent (e.g., BSTFA with 1% TMCS) to the dried residue.
-
Heat at 60-70°C for 30 minutes to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.[19]
-
-
GC Separation:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program to separate the different sterol derivatives based on their boiling points and column interactions.
-
-
MS Detection:
Biological Activity and Signaling Pathways
This compound plays significant roles in both plant and animal biology, primarily as a structural component of membranes, a precursor to hormones, and a modulator of cholesterol metabolism.[1][21]
Brassinosteroid Biosynthesis Pathway
In plants, this compound is the essential precursor for the synthesis of brassinosteroids (BRs), a class of steroid hormones that regulate a wide range of developmental processes. The conversion of this compound to brassinolide, the most active BR, involves a complex series of hydroxylation and oxidation reactions.[1]
Regulation of Lipid Metabolism and Cholesterol Absorption
In humans, dietary phytosterols (B1254722) like this compound are known to lower serum LDL cholesterol levels.[2] This effect is primarily attributed to the competition between phytosterols and cholesterol for absorption in the intestine.[21][22]
The process involves several key players:
-
NPC1L1 Transporter: This protein is responsible for the uptake of cholesterol and phytosterols from the intestinal lumen into enterocytes.
-
ABCG5/ABCG8 Transporter: This heterodimeric ATP-binding cassette (ABC) transporter is located on the apical membrane of enterocytes and hepatocytes. It actively pumps phytosterols and excess cholesterol from the cells back into the intestinal lumen or into the bile, thereby limiting their net absorption.[23][24]
Mutations in the ABCG5 or ABCG8 genes can lead to sitosterolemia, a rare genetic disorder characterized by the hyperabsorption and accumulation of plant sterols in the blood and tissues.[24][25]
References
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- 25. Sitosterolemia - Wikipedia [en.wikipedia.org]
Campesterol: A Viable Precursor for Steroid Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Campesterol (B1663852), a prominent phytosterol found in various plants, nuts, and seeds, has emerged as a critical starting material in the pharmaceutical industry for the synthesis of a wide array of steroid hormones.[1][2][3] Structurally similar to cholesterol, this compound provides a cost-effective and abundant alternative for the production of valuable steroid intermediates.[3][4][5] This technical guide offers a comprehensive overview of the biochemical pathways, experimental methodologies, and quantitative data associated with the conversion of this compound into key steroid synthons, primarily through microbial transformation. The primary focus is on the degradation of the this compound side-chain to produce C19 steroids like androstenedione (B190577) (AD) and androstadienedione (ADD), which are versatile precursors for numerous therapeutic steroids.[3][5][6]
Biochemical Pathways of this compound Transformation
The industrial conversion of this compound and other phytosterols (B1254722) into steroid intermediates is predominantly achieved through microbial fermentation.[3][4][6] Various microorganisms, particularly from the genera Mycobacterium and Rhodococcus, possess the enzymatic machinery to selectively cleave the aliphatic side chain at C-17 of the sterol nucleus while leaving the core ring structure intact.[7][8][9][10]
The catabolic pathway involves several key steps:
-
Initial Oxidation: The process begins with the oxidation of the 3β-hydroxyl group and isomerization of the double bond in the A ring to form a 3-keto-4-ene structure. This is catalyzed by enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) or cholesterol oxidase.[11][12]
-
Side-Chain Degradation: The degradation of the branched side chain of this compound is a multi-step process analogous to β-oxidation of fatty acids.[9][13][14] A key step involves the carboxylation of the C28 carbon to facilitate the removal of the methyl group.[13]
-
Formation of C19 Steroids: The sequential cleavage of the side chain ultimately results in the formation of the 17-keto group, yielding androstenedione (AD).[13] In many microbial systems, AD can be further dehydrogenated to form androstadienedione (ADD).[7][15]
To prevent the degradation of the steroid nucleus and accumulate the desired C19 intermediates, specific enzymatic activities, such as those catalyzed by 3-ketosteroid-9α-hydroxylase (Ksh) and 3-ketosteroid-1-dehydrogenase (KstD), are often inhibited or genetically knocked out in industrial microbial strains.[11][15]
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- 8. Preparation of steroidal hormones with an emphasis on transformations of phytosterols and cholesterol - GRIN | Grin [grin.com]
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- 11. Biotransformation of Phytosterols into Androstenedione—A Technological Prospecting Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Catabolism and biotechnological applications of cholesterol degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Campesterol's intricate relationship with cholesterol metabolism has significant implications for cardiovascular health and the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the molecular mechanisms underlying campesterol's effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Concepts: Campesterol (B1663852) and Cholesterol
This compound is a phytosterol, a plant-derived sterol structurally similar to cholesterol.[1][2][3][4][5] This structural analogy is the foundation of its interaction with cholesterol metabolic pathways. The primary distinction lies in the side chain, where this compound possesses an additional methyl group at the C-24 position.[3][5] This seemingly minor difference has profound consequences for its absorption and metabolic fate.
Impact on Cholesterol Absorption
The primary mechanism by which this compound influences cholesterol levels is by inhibiting its absorption in the intestine.[1][6][7] This occurs through several interconnected processes:
-
Competition for Micellar Solubilization: In the intestinal lumen, both cholesterol and this compound must be incorporated into mixed micelles for absorption. Due to its higher hydrophobicity, this compound competes effectively with cholesterol for limited space within these micelles, thereby reducing the amount of cholesterol available for uptake by enterocytes.[6]
-
Modulation of Sterol Transporters:
-
Niemann-Pick C1-Like 1 (NPC1L1): This protein is a crucial transporter for the uptake of cholesterol and phytosterols (B1254722) into intestinal cells.[6][8] this compound competes with cholesterol for binding to NPC1L1, further limiting cholesterol's entry into the enterocytes.
-
ATP-Binding Cassette (ABC) Transporters ABCG5 and ABCG8: These transporters form a heterodimer that actively pumps phytosterols and, to a lesser extent, cholesterol from the enterocytes back into the intestinal lumen for excretion.[6][8][9][10][11][12] this compound is a potent substrate for ABCG5/G8, and evidence suggests that it may also upregulate the expression of these transporters, enhancing the efflux of both plant sterols and cholesterol.[6]
-
Effects on Cholesterol Synthesis
This compound's influence extends beyond absorption to the endogenous synthesis of cholesterol. The key regulatory pathway involved is the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.
-
Inhibition of SREBP-2 Activation: In sitosterolemia, a genetic disorder characterized by high levels of plant sterols, this compound is thought to inhibit the processing and activation of SREBP-2.[8] SREBP-2 is a transcription factor that, when activated, upregulates the expression of genes involved in cholesterol synthesis, including HMG-CoA reductase (the rate-limiting enzyme) and the LDL receptor.[8] By suppressing SREBP-2, this compound can lead to a reduction in cholesterol biosynthesis.
-
Direct Effects on HMG-CoA Reductase: Some studies suggest that this compound may directly, albeit modestly, reduce the activity of HMG-CoA reductase.[13][14]
Influence on Bile Acid Synthesis
The metabolism of cholesterol into bile acids is a major route for its elimination.[15][16][17][18] While the direct effects of this compound on bile acid synthesis are less well-defined, some evidence suggests that plant sterols may suppress this process, which could potentially impact long-term cholesterol-lowering efficacy.[6]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of this compound with cholesterol metabolism.
Table 1: Comparative Intestinal Absorption Rates of Sterols in Humans
| Sterol | Average Absorption Rate (%) | Reference |
| Cholesterol | 33 | [19] |
| This compound | 9.6 | [19] |
| Campestanol | 12.5 | [19] |
| Sitosterol | 4.2 | [19] |
| Stigmasterol | 4.8 | [19] |
Table 2: Effect of Plant Sterols on LDL Cholesterol
| Intervention | Daily Dose | Reduction in LDL Cholesterol (%) | Reference |
| Plant Sterols/Stanols | 2 g/day | 5-10 | [4] |
| Phytosterols | 3 g/day | ~10.7 | [7] |
| Phytosterols (in RA patients) | 732 mg/day | Significant reduction | [7] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams are provided in DOT language.
References
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- 9. Collection - Plasma this compound and ABCG5/ABCG8 gene loci on the risk of cholelithiasis and cholecystitis: evidence from Mendelian randomization and colocalization analyses - Human Genomics - Figshare [springernature.figshare.com]
- 10. JCI - Overexpression of ABCG5 and ABCG8 promotes biliary cholesterol secretion and reduces fractional absorption of dietary cholesterol [jci.org]
- 11. Plasma this compound and ABCG5/ABCG8 gene loci on the risk of cholelithiasis and cholecystitis: evidence from Mendelian randomization and colocalization analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Plasma this compound and ABCG5/ABCG8 gene loci on the risk of cholelithiasis and cholecystitis: evidence from Mendelian randomization and colocalization analyses | Semantic Scholar [semanticscholar.org]
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- 14. Effect of micellar beta-sitosterol on cholesterol metabolism in CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 16. Regulation of Bile Acid and Cholesterol Metabolism by PPARs - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. youtube.com [youtube.com]
- 19. Comparison of intestinal absorption of cholesterol with different plant sterols in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Campesterol's Physiological Effects: A Technical Guide
Abstract
Campesterol (B1663852), a phytosterol structurally similar to cholesterol, is a bioactive compound found in various plant-based foods. Emerging research has highlighted its significant physiological effects, positioning it as a molecule of interest for therapeutic applications. This technical guide provides an in-depth overview of the core physiological effects of this compound, focusing on its roles in cholesterol absorption, anti-inflammatory responses, and anticancer activity. Detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in understanding and exploring the therapeutic potential of this compound.
Introduction to this compound
This compound is a 28-carbon sterol that is abundant in nuts, seeds, fruits, and legumes.[1] Structurally analogous to cholesterol, it is one of the most common phytosterols (B1254722) in the human diet.[2] Unlike cholesterol, which is synthesized endogenously, this compound is obtained exclusively from dietary sources.[1] Its primary recognized function is the modulation of cholesterol homeostasis, although recent studies have unveiled a broader spectrum of biological activities. This guide will delve into the molecular mechanisms and physiological consequences of this compound's actions.
Effect on Cholesterol Absorption and Metabolism
This compound is well-documented for its ability to lower plasma cholesterol levels, primarily by inhibiting its absorption in the intestine.[3][4] This effect is central to its potential role in managing hypercholesterolemia and reducing the risk of cardiovascular disease.[5]
Mechanism of Action
The primary mechanism for reducing cholesterol absorption is competitive inhibition. In the intestinal lumen, this compound competes with cholesterol for incorporation into bile acid micelles, which are essential for cholesterol solubilization and subsequent uptake by enterocytes.[3] By displacing cholesterol from these micelles, this compound effectively reduces the amount of cholesterol available for absorption.[3]
Beyond micellar competition, this compound modulates key transport proteins involved in sterol homeostasis:
-
Niemann-Pick C1-Like 1 (NPC1L1): This protein is a critical transporter for cholesterol uptake located on the apical membrane of enterocytes.[3][6][7] While this compound is also absorbed via NPC1L1, its presence competitively hinders cholesterol transport.[6]
-
ATP-binding Cassette (ABC) Transporters ABCG5 and ABCG8: These transporters, which function as a heterodimer, are located on the apical membrane of enterocytes and hepatocytes.[8][9] They actively efflux sterols, including cholesterol and plant sterols, from the cells back into the intestinal lumen or into the bile.[9][10] The expression of ABCG5/G8 is regulated by Liver X Receptors (LXRs), which act as sterol sensors.[11] Increased intracellular sterol levels activate LXRs, leading to the upregulation of ABCG5/G8 and subsequent sterol efflux.[11][12]
Signaling Pathway for Cholesterol Absorption and Efflux
Caption: Competitive inhibition of cholesterol absorption by this compound at the enterocyte level.
Quantitative Data
| Parameter | Value | Species/Model | Reference |
| Cholesterol Absorption Reduction | 30-50% | Humans | [4] |
| LDL Cholesterol Reduction (2g/day) | 8-10% | Humans | [4] |
| Average Cholesterol Absorption | ~33% | Humans | [13] |
| Average this compound Absorption | ~9.6% | Humans | [13] |
Experimental Protocol: In Situ Intestinal Perfusion
This protocol is a standard method to measure the absorption of sterols in a specific segment of the intestine.
-
Subjects: Healthy human volunteers are recruited after obtaining informed consent.
-
Perfusion Solution: A solution containing a known concentration of cholesterol, this compound, and a non-absorbable marker (e.g., sitostanol) is prepared in a bile acid-micellar solution.
-
Procedure: A multi-lumen tube is orally passed into the upper jejunum. The perfusion solution is infused through a proximal port, and samples are collected from a distal port after passing through a defined intestinal segment (e.g., 50 cm).
-
Analysis: The concentrations of sterols and the non-absorbable marker in the collected samples are measured using gas chromatography-mass spectrometry (GC-MS).
-
Calculation: The absorption rate is calculated based on the change in the ratio of the sterol to the non-absorbable marker between the infused and collected solutions.[13]
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties, suggesting its potential use in managing chronic inflammatory diseases.[2][5]
Mechanism of Action
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2.[15][16]
In inflammatory conditions, signaling cascades lead to the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This allows the p50-p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[16] this compound has been shown to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[14][17]
Signaling Pathway for NF-κB Inhibition
References
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- 6. The role of Niemann-Pick C1 – Like 1 (NPC1L1) in intestinal sterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niemann-Pick C1 Like 1 protein is critical for intestinal cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression and regulation of the sterol half-transporter genes ABCG5 and ABCG8 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sterolins ABCG5 and ABCG8: regulators of whole body dietary sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative roles of ABCG5/ABCG8 in liver and intestine - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Frontiers | Cholesterol-Lowering Phytochemicals: Targeting the Mevalonate Pathway for Anticancer Interventions [frontiersin.org]
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- 14. researchgate.net [researchgate.net]
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- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Role of Campesterol (B1663852) in Plant Signaling Pathways
Abstract
This compound, a prominent phytosterol, is a critical molecule in plant biology, playing a dual role as both a fundamental structural component of cell membranes and a key precursor in vital signaling pathways. This technical guide provides a comprehensive examination of this compound's functions, detailing its biosynthesis, its influence on the physicochemical properties of membranes, and its pivotal role as the progenitor of the brassinosteroid (BR) class of phytohormones. Furthermore, this document explores emerging evidence for BR-independent signaling roles of this compound. Synthesizing current research, this guide presents quantitative data in structured tables, outlines detailed experimental protocols for key analyses, and provides clear visual representations of the core biochemical and signaling pathways to serve as an exhaustive resource for professionals in plant biology and drug development.
Introduction to this compound
This compound is a 28-carbon sterol found ubiquitously throughout the plant kingdom. Structurally analogous to cholesterol in animal cells, it features a methyl group at the C-24 position.[1] This seemingly minor modification is crucial to its function within the plant cell. As an amphipathic molecule, this compound intercalates into the phospholipid bilayers of cell membranes.[1] Its hydroxyl group orients towards the aqueous cellular environment, while its rigid four-ring core and hydrocarbon tail embed within the hydrophobic interior of the membrane.[1] This positioning allows it to exert significant influence over membrane structure and function. Beyond its structural importance, this compound is the primary precursor for the biosynthesis of brassinosteroids, a class of steroid hormones that regulate a vast array of developmental processes, including cell expansion, division, and differentiation.[2][3]
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex, multi-step process that begins in the endoplasmic reticulum (ER) with Acetyl-CoA.[4] The pathway proceeds through the well-conserved mevalonate (B85504) and squalene (B77637) pathways to produce the first cyclic sterol precursor, cycloartenol. From cycloartenol, the pathway branches to produce the various phytosterols (B1254722). A key enzyme, C-24 sterol methyltransferase (SMT1), adds a methyl group to create 24-methylene lophenol.[5] Subsequent enzymatic reactions, including reduction of the C-24 double bond by DIMINUTO/DWARF1 (DIM/DWF1), yield this compound.[5]
Role of this compound in Membrane Function
Plant cell membranes must maintain their integrity and functionality despite fluctuating environmental conditions. Sterols are key regulators of these properties.
Membrane Fluidity and Permeability
This compound modulates the fluidity of the cell membrane in a temperature-dependent manner.[1]
-
Above the phase transition temperature , it decreases the mobility of phospholipid acyl chains, which increases membrane rigidity and mechanical strength.[1]
-
Below the phase transition temperature , it disrupts the tight packing of phospholipids, preventing the membrane from entering a rigid gel-like state and thus increasing fluidity.[1][6]
This dual function is critical for maintaining membrane stability across a range of temperatures.[1] By increasing the packing density of phospholipids, this compound also reduces the passive permeability of the membrane to small ions and water, which is vital for cellular homeostasis.[1][3]
Lipid Raft Formation and Signaling Platforms
This compound is a crucial component of lipid rafts, which are dynamic microdomains within the plasma membrane enriched in sterols and sphingolipids.[1][5] These rafts act as organizing platforms, concentrating specific proteins involved in signal transduction.[1] By influencing the composition and stability of these microdomains, this compound can modulate the activity of membrane-associated proteins and the assembly of signaling complexes, thereby playing a direct role in the perception and transduction of extracellular signals.[1][7]
This compound as a Brassinosteroid Precursor
One of the most well-characterized signaling roles of this compound is serving as the obligate precursor for the biosynthesis of brassinosteroids (BRs).[1][8] BRs are a class of steroid hormones that regulate a wide spectrum of physiological processes, including cell elongation, vascular development, and stress responses.[2][8]
The conversion of this compound to brassinolide (B613842)—the most bioactive BR—is a complex series of hydroxylation and oxidation reactions.[1] The pathway can proceed through several branches, primarily the early and late C-6 oxidation pathways, which can be either campestanol (B1668247) (CN)-dependent or -independent.[1][9] Key enzymes in this pathway include DET2 (a steroid 5α-reductase) and several cytochrome P450 monooxygenases like DWF4 (C-22 hydroxylase) and CPD (C-23 hydroxylase).[10]
Once synthesized, brassinolide binds to the cell surface receptor kinase BRI1 (BRASSINOSTEROID INSENSITIVE 1), initiating a signal transduction cascade that ultimately regulates the activity of key transcription factors to control the expression of BR-responsive genes.
Evidence for BR-Independent Signaling Roles
Recent genetic studies strongly suggest that sterols, including this compound, have critical signaling roles that are independent of their function as BR precursors.[2] Analysis of Arabidopsis mutants with defects in sterol biosynthesis has been particularly insightful.
For example, the fackel (fk) mutants, which are deficient in a sterol C-14 reductase, exhibit severe developmental defects, including abnormal embryonic patterning.[2][11] These mutants have reduced levels of both BRs and common sterols, and they accumulate atypical sterols.[2] Crucially, the developmental defects of fk mutants cannot be rescued by the external application of brassinolide, indicating that a proper sterol profile, not just sufficient BR levels, is essential for normal development.[2]
Similarly, mutants like cotyledon vascular pattern1 (cvp1), which have defects in STEROL METHYLTRANSFERASE 2 (SMT2), show an increased this compound-to-sitosterol ratio.[2][12] These mutants display defects in vascular patterning that are not rescued by treatment with brassinazole, a BR biosynthesis inhibitor, nor are they mimicked by typical BR-deficient mutants.[2] These findings provide strong evidence for a BR-independent sterol signaling pathway that is crucial for plant development.[2][11]
Regulation of Gene Expression
Both sterols and their brassinosteroid derivatives are potent regulators of gene expression.[2] Studies have shown that specific sterols can modulate the expression of genes involved in cell division and expansion.[2][11] For instance, both sitosterol (B1666911) and atypical sterols that accumulate in fk mutants were shown to affect the expression of cell-cycle and growth-related genes in a manner similar to brassinolide, suggesting a convergence of signaling pathways or a direct regulatory role for these sterols.[2] The molecular mechanisms for this regulation are still under investigation but may involve direct binding to transcription factors or modulation of their activity through changes in the membrane environment.[13]
Quantitative Data Summary
The precise composition of sterols is critical for cellular function. While absolute amounts vary by species, tissue, and environmental conditions, the relative ratios are often tightly regulated.
Table 1: Representative Phytosterol Composition in Plants
| Phytosterol | Typical Abundance Range (% of total sterols) | Key Functions |
| This compound | 5 - 25% | Membrane structure, Brassinosteroid precursor, Signaling[4][6] |
| β-Sitosterol | 50 - 70% | Major structural component of membranes[4][6] |
| Stigmasterol | 5 - 20% | Membrane structure, influences fluidity[4][6] |
| Cholesterol | < 5% (higher in some families like Solanaceae) | Membrane structure, precursor for some compounds[4][14] |
Table 2: Effect of this compound on Membrane Fluidity
| This compound Concentration (mol%) | Effect on Membrane Fluidity (Fluorescence Anisotropy) |
| 0 | Baseline fluidity |
| 10 | Increased anisotropy (decreased fluidity)[1] |
| 20 | Further increased anisotropy (further decreased fluidity)[1] |
Experimental Protocols
Protocol for Phytosterol Analysis by Gas Chromatography (GC)
This protocol is the most widely used technique for the separation, identification, and quantification of phytosterols.[1][15]
-
Objective: To determine the content and composition of phytosterols in a plant sample.
-
Principle: Lipids are extracted from plant tissue and saponified to release free sterols. The sterols are then derivatized to increase their volatility and analyzed by GC, where they are separated based on their retention times and quantified against known standards.
-
Methodology:
-
Sample Preparation and Lipid Extraction: Homogenize 1-2 g of fresh or freeze-dried plant tissue. Extract total lipids using a 2:1 (v/v) chloroform:methanol solvent system.[1]
-
Saponification: Evaporate the solvent from the lipid extract. Add ethanolic potassium hydroxide (B78521) (KOH) solution and heat the mixture at 70-80°C for 1-2 hours to hydrolyze esterified sterols, liberating the free forms.[1][16]
-
Extraction of Unsaponifiable Matter: After cooling, partition the mixture with a non-polar solvent such as hexane (B92381) or diethyl ether. Collect the non-polar phase, which contains the free sterols.[1]
-
Derivatization: Evaporate the solvent completely under a stream of nitrogen. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.[1][17] This step is critical to increase their volatility for GC analysis.
-
GC Analysis: Inject the derivatized sample into a gas chromatograph equipped with a flame ionization detector (FID). Use a suitable capillary column (e.g., HP-5 or equivalent). A typical temperature program might start at 250°C and ramp to 300°C.[1]
-
Quantification: Identify and quantify the sterol peaks by comparing their retention times and peak areas to those of pure, derivatized standards (e.g., this compound, stigmasterol, β-sitosterol). An internal standard (e.g., 5α-cholestane) should be used for accurate quantification.[17]
-
Protocol for Measuring Membrane Fluidity via Fluorescence Anisotropy
This method uses a lipophilic fluorescent probe to assess the fluidity (or its inverse, microviscosity) of isolated membranes or artificial liposomes.[1]
-
Objective: To measure the effect of this compound on the fluidity of a model membrane.
-
Principle: The fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is incorporated into the hydrophobic core of a lipid bilayer. The rotational freedom of the probe is dependent on the fluidity of its environment. By exciting the probe with polarized light and measuring the polarization of the emitted light, one can calculate the steady-state fluorescence anisotropy (r). A higher 'r' value indicates restricted motion and thus lower membrane fluidity.
-
Methodology:
-
Preparation of Liposomes: Prepare liposomes with a defined phospholipid composition (e.g., POPC) and varying molar percentages of this compound (e.g., 0 mol%, 10 mol%, 20 mol%). Dissolve the lipids and sterols in chloroform, evaporate the solvent to create a thin film, and hydrate (B1144303) the film with a buffer to form vesicles.[1]
-
Labeling with DPH: Prepare a stock solution of DPH in a solvent like tetrahydrofuran. Add a small aliquot of the DPH stock to the liposome (B1194612) suspension while vortexing to ensure the probe incorporates into the lipid bilayer. Incubate in the dark.[1]
-
Fluorescence Measurement: Place the DPH-labeled liposome suspension in a fluorometer equipped with polarizers. Excite the sample with vertically polarized light (e.g., at 355 nm) and measure the intensity of the emitted fluorescence parallel (I_VV) and perpendicular (I_VH) to the excitation plane. Correct for instrument bias using horizontally polarized excitation (I_HV and I_HH).
-
Calculation of Anisotropy (r): Calculate the anisotropy using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G (the G-factor) = I_HV / I_HH.
-
Data Analysis: Plot the calculated anisotropy values against the molar concentration of this compound to determine its ordering effect on the membrane.[1]
-
Conclusion
This compound is a truly multifaceted molecule in plant biology. It is indispensable for the structural integrity of cell membranes, where it fine-tunes fluidity, permeability, and the organization of signaling platforms.[1] Concurrently, its position as the committed precursor to the brassinosteroid hormone family places it at a critical nexus for the regulation of plant growth and development.[1][2] The accumulating evidence for brassinosteroid-independent signaling roles further underscores its importance, suggesting that the balance of this compound relative to other sterols is itself a regulatory signal.[2][12] The methodologies detailed in this guide provide a robust framework for the continued investigation of this vital phytosterol, offering avenues to further dissect its complex roles and potentially leverage this knowledge in agricultural and pharmaceutical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Sterols Regulate Development and Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of sterols in plant growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sterols regulate development and gene expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The ratio of this compound to sitosterol that modulates growth in Arabidopsis is controlled by STEROL METHYLTRANSFERASE 2;1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. START lipid/sterol-binding domains are amplified in plants and are predominantly associated with homeodomain transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and functional analysis of tomato sterol C22 desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Determination of this compound, stigmasterol, and beta-sitosterol in saw palmetto raw materials and dietary supplements by gas chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unraveling the Genetic Blueprint of Campesterol Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide navigates the intricate genetic and molecular pathways governing the biosynthesis of campesterol (B1663852), a pivotal phytosterol in plant biology and a valuable precursor in the pharmaceutical industry. By elucidating the key enzymatic steps, regulatory networks, and experimental methodologies, this document serves as a comprehensive resource for professionals seeking to understand and manipulate this compound production for scientific and therapeutic advancement.
The Core Biosynthetic Pathway of this compound
This compound biosynthesis in plants is a multi-step process that begins with the mevalonate (B85504) (MVA) pathway in the cytoplasm and concludes with a series of modifications in the endoplasmic reticulum (ER). The pathway can be broadly divided into three main stages: the synthesis of the isoprenoid precursor isopentenyl pyrophosphate (IPP), the formation of the first sterol intermediate cycloartenol (B190886), and the subsequent enzymatic modifications leading to this compound.
The initial steps of phytosterol biosynthesis are largely conserved across eukaryotes and commence with the MVA pathway, which produces the fundamental five-carbon building blocks, IPP and its isomer dimethylallyl pyrophosphate (DMAPP)[1]. These precursors are then condensed to form the 30-carbon molecule squalene[2]. Squalene undergoes epoxidation to 2,3-oxidosqualene (B107256), a critical branching point in sterol synthesis[1]. In higher plants, 2,3-oxidosqualene is primarily cyclized into cycloartenol by the enzyme cycloartenol synthase (CAS)[3][4]. This distinguishes the plant pathway from that in fungi and mammals, where lanosterol (B1674476) is the primary cyclization product[3][4]. However, the existence of a parallel, minor pathway involving lanosterol synthase (LAS) has also been identified in some plants, including Arabidopsis thaliana[3].
Following the formation of cycloartenol, a series of enzymatic reactions, including demethylations, isomerizations, and reductions, lead to the synthesis of various phytosterols (B1254722). The biosynthesis of this compound diverges from that of other sterols, such as sitosterol (B1666911), at the level of sterol methyltransferases (SMTs)[5][6].
Below is a diagram illustrating the core biosynthetic pathway leading to this compound.
Key Enzymes and Their Genetic Regulation
The flux through the this compound biosynthetic pathway is tightly controlled by the expression and activity of several key enzymes. Understanding the function and regulation of these enzymes is crucial for manipulating this compound levels.
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Gene (in Arabidopsis) | EC Number | Reaction Catalyzed | Reference(s) |
| HMG-CoA Reductase | HMG1, HMG2 | 1.1.1.34 | HMG-CoA → Mevalonate | [7] |
| Squalene Synthase | SQS1 | 2.5.1.21 | 2 Farnesyl pyrophosphate → Squalene | [2] |
| Squalene Epoxidase | SQE1 | 1.14.99.7 | Squalene → 2,3-Oxidosqualene | [1] |
| Cycloartenol Synthase | CAS1 | 5.4.99.8 | 2,3-Oxidosqualene → Cycloartenol | [3][4] |
| Sterol Methyltransferase 1 | SMT1 | 2.1.1.41 | Cycloartenol → 24-Methylene cycloartenol | [5][6] |
| Sterol Methyltransferase 2 | SMT2/CVP1 | 2.1.1.143 | 24-Methylene lophenol → 24-Ethylidene lophenol (leading to sitosterol) | [1][5][8] |
| Δ24-Sterol Reductase | DWF1/SSR1 | 1.3.1.72 | Catalyzes a late step in both this compound and β-sitosterol synthesis | [5] |
| Sterol C-22 Desaturase | CYP710A family | 1.14.19.41 | β-Sitosterol → Stigmasterol; 24-epi-campesterol → Brassicasterol (B190698)/Crinosterol | [9][10][11] |
The regulation of these enzymes occurs at both the transcriptional and post-translational levels. For instance, the activity of HMG-CoA reductase (HMGR), a rate-limiting enzyme in the MVA pathway, is regulated by various developmental and environmental cues, including light and pathogen infection[7]. This regulation can occur through the differential expression of HMGR gene family members and by post-translational modifications such as phosphorylation[7].
The ratio of this compound to other phytosterols, such as sitosterol, is critically determined by the activity of SMT1 and SMT2[5][8]. SMT1 catalyzes the first methylation at the C-24 position, diverting intermediates towards the synthesis of 24-methylsterols like this compound[5][6]. SMT2 is responsible for the second methylation, leading to the production of 24-ethylsterols like sitosterol[1][5]. The expression of SMT2;1 in Arabidopsis has been shown to be crucial in maintaining the appropriate balance between this compound and sitosterol for normal plant growth and development[8].
Quantitative Data on this compound Biosynthesis
The manipulation of genes encoding key biosynthetic enzymes has a direct and quantifiable impact on the sterol profile of plants. The following table summarizes findings from studies where the expression of specific genes was altered.
Table 2: Impact of Genetic Modification on Sterol Composition in Arabidopsis thaliana
| Gene Modified | Modification | Effect on this compound Level | Effect on Sitosterol Level | Phenotypic Consequence | Reference(s) |
| SMT2;1 | Overexpression | Decrease | Increase | Reduced stature and growth, restorable by brassinosteroid treatment | [8] |
| SMT2;1 | Co-suppression | Increase | Decrease | Reduced growth, increased branching, low fertility, not rescued by brassinosteroids | [8] |
| CYP710A1/CYP710A11 | Overexpression | No significant change | Decrease | Accumulation of stigmasterol | [9] |
| CYP710A2 | T-DNA insertion | No significant change | No significant change | Lack of brassicasterol and crinosterol | [10] |
These studies highlight the intricate balance of sterol composition required for normal plant function and demonstrate the potential for targeted genetic engineering to alter the production of specific phytosterols like this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the genetic regulation of this compound biosynthesis.
Analysis of Phytosterols by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and quantification of sterols.
Objective: To extract, identify, and quantify this compound and other sterols from plant tissue.
Methodology:
-
Sample Preparation: Freeze-dry and grind plant tissue to a fine powder.
-
Lipid Extraction: Perform a hot saponification of the tissue powder using a mixture of potassium hydroxide (B78521) and ethanol (B145695) to release free sterols from their conjugated forms.
-
Extraction of Unsaponifiable Lipids: Extract the sterol-containing fraction using an organic solvent such as hexane (B92381) or diethyl ether.
-
Derivatization: Silylate the hydroxyl groups of the sterols (e.g., using BSTFA) to increase their volatility for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The separation is typically achieved on a capillary column (e.g., HP-5MS). The mass spectrometer is used to identify the sterols based on their characteristic fragmentation patterns and retention times compared to authentic standards.
-
Quantification: Quantify the individual sterols by integrating the peak areas and comparing them to an internal standard (e.g., epicoprostanol) added at the beginning of the extraction.
Below is a workflow diagram for the GC-MS analysis of phytosterols.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the transcript levels of genes involved in this compound biosynthesis.
Objective: To quantify the expression levels of genes such as CAS1, SMT1, and SMT2.
Methodology:
-
RNA Extraction: Isolate total RNA from plant tissues using a suitable method (e.g., Trizol or a column-based kit).
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: Perform the PCR reaction using a real-time PCR system, a fluorescent dye (e.g., SYBR Green), and gene-specific primers for the target and reference genes (e.g., actin or ubiquitin).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.
Signaling Pathways and Regulatory Networks
While the core biosynthetic pathway is well-established, the upstream signaling pathways that regulate the expression of this compound biosynthesis genes are an active area of research. This compound itself is a crucial precursor for the synthesis of brassinosteroids (BRs), a class of steroid hormones that regulate a wide range of developmental processes in plants[12][13][14].
The conversion of this compound to brassinolide, the most active BR, involves a complex series of enzymatic reactions[14]. The levels of this compound can, therefore, influence the downstream production of these essential hormones. Mutations in genes downstream of this compound synthesis often lead to severe dwarfism, a characteristic phenotype of BR-deficient mutants[5][6].
Furthermore, transcription factors are known to play a role in regulating sterol biosynthesis. For example, Jasmonate-Responsive ERF Transcription Factors have been implicated in the regulation of steroidal glycoalkaloid biosynthesis in tomato, a pathway that shares precursors with sterol biosynthesis[5].
The following diagram illustrates the relationship between this compound biosynthesis and the downstream brassinosteroid signaling pathway.
Conclusion
The genetic regulation of this compound biosynthesis is a complex and tightly controlled process involving a cascade of enzymes and regulatory networks. This guide has provided a comprehensive overview of the core biosynthetic pathway, the key enzymes involved, and the experimental methodologies used to study this process. The quantitative data presented underscore the potential for targeted genetic modification to alter sterol profiles for agricultural and pharmaceutical applications. As our understanding of the upstream signaling pathways and regulatory transcription factors deepens, so too will our ability to precisely engineer this compound production to meet the growing demands of science and industry.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Plant Sterols: Structures, Biosynthesis, and Functions - Creative Proteomics [creative-proteomics.com]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Phytosterol Profiles, Genomes and Enzymes – An Overview [frontiersin.org]
- 5. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses [mdpi.com]
- 7. Regulation of HMG-CoA reductase activity in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ratio of this compound to sitosterol that modulates growth in Arabidopsis is controlled by STEROL METHYLTRANSFERASE 2;1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Cytochrome P450 CYP710A Encodes the Sterol C-22 Desaturase in Arabidopsis and Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the Foundational Role of Campesterol in Lipid Raft Structure and Function
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Lipid Rafts and the Influence of Phytosterols
Cell membranes are not homogenous structures but are organized into specialized microdomains known as lipid rafts. These platforms are enriched in cholesterol, sphingolipids, and specific proteins, creating a more ordered and tightly packed environment compared to the surrounding liquid-disordered bilayer.[1][2][3] This organization is crucial, as rafts function as critical hubs for cellular processes by concentrating or separating signaling molecules, thereby regulating membrane trafficking and signal transduction.[1][4][5]
While cholesterol is the primary sterol in mammalian cell membranes, the membranes of other eukaryotes, such as plants, contain a different class of sterols known as phytosterols. Campesterol (B1663852), a prominent phytosterol, is structurally similar to cholesterol and can be incorporated into mammalian membranes through diet.[6] Understanding the impact of this compound on the biophysical properties of lipid rafts is essential, as its presence can alter membrane fluidity, protein partitioning, and consequently, the activity of raft-associated signaling pathways. This guide provides an in-depth overview of the foundational research on this compound's role in lipid rafts, presenting key quantitative data, detailed experimental protocols, and visual representations of associated cellular processes.
This compound vs. Cholesterol: A Structural and Functional Comparison
The primary distinction between this compound and cholesterol is the presence of an additional methyl group at the C24 position on this compound's side chain.[6] This seemingly minor structural alteration has significant implications for how the sterol packs with other lipids within the membrane.
-
Structural Impact : The C24 methyl group on this compound introduces a steric hindrance that can disrupt the tight packing of sphingolipids, which is a hallmark of lipid raft domains.
-
Functional Consequences : While both cholesterol and this compound can induce an ordered phase in phospholipid bilayers, the ordering effect of this compound is often reported to be more pronounced than other plant sterols like β-sitosterol and stigmasterol.[7] This suggests a specific and non-redundant role in membrane organization. However, its ability to perfectly mimic cholesterol's role in forming stable, condensed raft domains is a subject of ongoing research.
Quantitative Data: The Biophysical Impact of Sterols on Membranes
The incorporation of sterols into a lipid bilayer has a profound, concentration-dependent effect on its physical properties. This compound, like cholesterol, modulates membrane fluidity, acting as a "fluidity buffer".[7][8] Below the phase transition temperature of the membrane lipids, it increases fluidity and prevents the formation of a gel-like state.[7] Above this temperature, it decreases the mobility of phospholipid acyl chains, increasing mechanical strength.[7]
The following table summarizes quantitative data on the effects of cholesterol on membrane fluidity, which serves as a valuable proxy for understanding the potential impact of this compound. Studies have shown that increasing cholesterol concentration in DOPC (unsaturated) lipid bilayers decreases the diffusion coefficient, indicating reduced fluidity.[9] Conversely, in DPPC (saturated) bilayers, cholesterol can increase fluidity.[9]
| Sterol Concentration (mol%) | Lipid Bilayer Composition | Measured Parameter | Value | Effect on Fluidity |
| 0 | DOPC | Diffusion Coefficient (μm²/s) | 1.30 ± 0.15 | Baseline (High) |
| 30 | DOPC | Diffusion Coefficient (μm²/s) | 0.28 ± 0.13 | Decreased |
| 0 | DPPC | Diffusion Coefficient (μm²/s) | ~0 (Gel Phase) | Baseline (Low) |
| 30 | DPPC | Diffusion Coefficient (μm²/s) | 0.45 ± 0.18 | Increased |
Table 1: Representative data illustrating the concentration-dependent effect of cholesterol on the fluidity of different lipid bilayers.[9] This bidirectional regulation is a key function of membrane sterols.
Modulation of Cellular Signaling Pathways
By altering the physical environment of the lipid raft, this compound can influence the spatial organization and function of signaling proteins. Lipid rafts serve as scaffolds that bring receptors into close proximity with their downstream effectors.[5] Disruption of raft integrity, for instance by depleting cholesterol, has been shown to modulate multiple signaling cascades, including the Ras-ERK and PI3K/AKT pathways.[5][10]
Activation of receptors like the Insulin-like Growth Factor (IGF) receptor leads to the recruitment of signaling molecules into lipid rafts, facilitating the phosphorylation and activation of AKT, which promotes cell survival.[5] The substitution of cholesterol with this compound could potentially alter the efficiency of this recruitment and subsequent signal transmission.
Key Experimental Protocols
Investigating the effects of this compound on lipid rafts requires robust methodologies for isolating these domains and analyzing their properties.
Protocol: Isolation of Detergent-Resistant Membranes (DRMs)
Lipid rafts are characterized by their insolubility in non-ionic detergents at low temperatures.[11] This property is exploited for their isolation via sucrose (B13894) gradient ultracentrifugation.
Materials:
-
Cultured cells (~8x10⁷ cells)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Membrane raft isolation buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, protease inhibitors).[12]
-
Sucrose solutions (w/v) in TNE buffer: 40%, 30%, and 5%.[13]
-
Ultracentrifuge and swinging-bucket rotor (e.g., SW 41 Ti).[13]
Methodology:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in 1 ml of ice-cold isolation buffer and incubate on ice for 30 minutes.[12][13]
-
Homogenization: Homogenize the lysate by passing it through a 22-gauge needle 10-15 times on ice.[13]
-
Sucrose Gradient Preparation:
-
Ultracentrifugation: Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.[11][13]
-
Fraction Collection: After centrifugation, a light-scattering band containing the DRMs (lipid rafts) should be visible at the 5%/30% sucrose interface.[13] Carefully collect 1 ml fractions from the top of the gradient. Fractions 4, 5, and 6 typically contain the lipid rafts.[12][13]
-
Analysis: Analyze the collected fractions for protein (e.g., Western blotting for raft markers like Flotillin) and lipid composition (e.g., mass spectrometry) to confirm raft isolation.[12]
Protocol: Analysis of Membrane Fluidity
Membrane fluidity can be assessed using fluorescent probes like 1-pyrenedecanoic acid (PDA). This probe forms excimers (excited-state dimers) at a rate dependent on membrane fluidity. A higher excimer-to-monomer (Ie/Im) fluorescence ratio indicates higher membrane fluidity.[14]
Materials:
-
Isolated cells or liposomes containing this compound.
-
1-pyrenedecanoic acid (PDA) stock solution (in ethanol (B145695) or DMSO).
-
Fluorescence spectrophotometer.
Methodology:
-
Probe Labeling: Incubate the cells or liposomes with 5 µM PDA at 37°C for 1 hour in the dark.[14]
-
Washing: Wash the samples twice with a suitable buffer (e.g., PBS) to remove unincorporated probe.
-
Fluorescence Measurement:
-
Resuspend the labeled samples in buffer.
-
Place the sample in a cuvette in the fluorescence spectrophotometer maintained at the desired temperature (e.g., 37°C).
-
Set the excitation wavelength to 344 nm.[14]
-
Measure the fluorescence emission intensity for the monomer at 375 nm (Im) and the excimer at 470 nm (Ie).[14]
-
-
Calculation: Calculate the membrane fluidity index as the ratio of excimer to monomer intensity (Ie/Im). A higher ratio corresponds to greater membrane fluidity.[14]
-
Comparison: Compare the Ie/Im ratio of membranes containing this compound to control membranes (e.g., containing cholesterol or no added sterol) to determine its specific effect on fluidity.
Conclusion and Future Directions
This compound, though structurally similar to cholesterol, has distinct effects on the biophysical properties of lipid rafts. Its incorporation into membranes modulates fluidity and packing, which in turn has the potential to significantly alter the landscape of cellular signaling. The provided protocols offer a robust framework for investigating these phenomena in detail.
Future research should focus on high-resolution imaging techniques to visualize the direct effect of this compound on raft size and stability in living cells. Furthermore, quantitative proteomics and lipidomics of this compound-containing DRMs will be crucial to identify which specific protein-protein and protein-lipid interactions are most sensitive to this phytosterol. For drug development professionals, understanding how dietary lipids like this compound modify signaling platforms could unveil new strategies for modulating cellular responses in diseases where lipid raft integrity is compromised.
References
- 1. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of lipid rafts by Omega-3 fatty acids in inflammation and cancer: implications for use of lipids during nutrition support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Rafts: Methods and Protocols | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Role of Cholesterol and Lipid Rafts in Cancer Signaling: A Promising Therapeutic Opportunity? [frontiersin.org]
- 6. This compound | Cyberlipid [cyberlipid.gerli.com]
- 7. benchchem.com [benchchem.com]
- 8. LabXchange [labxchange.org]
- 9. researchgate.net [researchgate.net]
- 10. Cholesterol depletion disrupts lipid rafts and modulates the activity of multiple signaling pathways in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Membrane cholesterol modulates the fluid shear stress response of polymorphonuclear leukocytes via its effects on membrane fluidity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Campesterol Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Campesterol (B1663852) is a phytosterol, a type of sterol found in plants, with a structure similar to cholesterol. Its analysis is of significant interest in various fields, including nutrition, clinical diagnostics, and drug development, due to its association with cholesterol absorption and metabolism. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of this compound in various matrices. This document provides detailed application notes and protocols for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.
Principle of Analysis
The analysis of this compound by GC-MS involves several key steps. First, the sample is prepared to extract and isolate the sterol fraction. Due to the low volatility of this compound, a derivatization step, most commonly silylation, is employed to increase its volatility and thermal stability, making it suitable for gas chromatography. The derivatized sample is then injected into the GC system, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated this compound derivative then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of the fragment ions, provides a unique fingerprint for the identification and quantification of this compound.
Experimental Protocols
Sample Preparation
The initial step involves the extraction of lipids, including this compound, from the sample matrix.
a. Saponification and Extraction for Biological Samples (e.g., Plasma, Serum): [1][2][3]
-
To a known amount of sample (e.g., 1 mL of plasma), add an internal standard (e.g., epicoprostanol (B1214048) or 5α-cholestane).[4]
-
Add ethanolic potassium hydroxide (B78521) solution to the sample for saponification of sterol esters.[1][2][3]
-
Incubate the mixture at a high temperature (e.g., 60-70°C) to facilitate the hydrolysis of esters.
-
After cooling, perform a liquid-liquid extraction of the unsaponifiable fraction containing the free sterols using a non-polar solvent such as n-hexane or toluene (B28343).[1][2][3]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
b. Extraction from Plant Materials or Dietary Supplements: [3][5][6]
-
Homogenize a known weight of the dried and ground sample.
-
Perform a solid-liquid extraction using a suitable solvent like chloroform (B151607) or methanol.[5][6]
-
The resulting extract can be further purified using techniques like silica (B1680970) gel column chromatography if necessary.[6]
-
Evaporate the solvent to obtain the crude extract containing phytosterols.
Derivatization: Silylation
Silylation is a crucial step to enhance the volatility of this compound for GC analysis.[7] This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[7]
-
To the dried extract or standard, add a silylating agent. Common agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2][7]
-
Add a solvent such as pyridine (B92270) or toluene to facilitate the reaction.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes to complete the derivatization reaction.[2][7]
-
After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of silylated this compound. Optimization may be required depending on the specific instrument and sample matrix.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min[2] |
| Injection Mode | Splitless or split (e.g., 1:15 to 1:100)[4] |
| Injection Volume | 1-2 µL[2][5] |
| Injector Temperature | 250-300°C[4][8] |
| Oven Temperature Program | Initial temperature of 150-200°C, hold for a few minutes, then ramp at 5-50°C/min to a final temperature of 290-320°C, and hold for a few minutes.[2][5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI)[4] |
| Ionization Energy | 70 eV[4] |
| Ion Source Temperature | 230-250°C[8] |
| Transfer Line Temperature | 280-315°C[2][8] |
| Mass Scan Range | m/z 50-600[5][8] |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. |
Data Presentation
Quantitative analysis of this compound is typically performed by creating a calibration curve using standards of known concentrations. The peak area of the this compound derivative is plotted against its concentration. The concentration of this compound in the sample is then determined from this curve.
Table 1: Quantitative Data for this compound Analysis by GC-MS
| Parameter | Value | Reference |
| Retention Time (as TMS derivative) | 12.56 - 14.00 minutes | [5] |
| Characteristic m/z ions (TMS derivative) | 472 (M+), 382, 343, 129 | [4] |
| Limit of Detection (LOD) | pg/mL to ng/mL range | [1][9] |
| Limit of Quantification (LOQ) | 23 pg/mL (for 7α-hydroxy-campesterol) | [9] |
| Recovery | 88% - 117% | [1] |
| Intra-assay and Inter-assay CVs | <15% | [1] |
Mandatory Visualizations
Experimental Workflow for this compound Analysis by GC-MS
Caption: A flowchart illustrating the key steps in the GC-MS analysis of this compound.
Logical Relationship of Derivatization in GC-MS Analysis
Caption: Diagram showing how derivatization overcomes the low volatility of this compound for GC-MS.
References
- 1. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of this compound, Stigmasterol, and Beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. GC-MS characterization of this compound, stigmasterol, and beta-sitosterol. [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
- 9. Validation of an isotope dilution gas chromatography-mass spectrometry method for analysis of 7-oxygenated this compound and sitosterol in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Quantification of Campesterol in Oils
These application notes provide detailed methodologies for the quantification of campesterol (B1663852) in various oil matrices using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the drug development and food science fields.
Introduction
This compound is a phytosterol naturally present in various plant-based oils. Its quantification is crucial for quality control, nutritional labeling, and research into its health benefits, such as cholesterol-lowering effects. HPLC is a powerful and versatile technique for the analysis of this compound. This document outlines two primary HPLC-based methods: Reversed-Phase HPLC coupled with Mass Spectrometry (RP-HPLC-MS) and a simplified Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD). Additionally, a Supercritical Fluid Chromatography (SFC) method, a form of normal-phase chromatography, is also detailed.
Method 1: Reversed-Phase HPLC with Tandem Mass Spectrometry (RP-HPLC-MS/MS)
This method offers high selectivity and sensitivity, allowing for rapid quantification of this compound and other phytosterols (B1254722) without the need for derivatization.[1][2]
Experimental Protocol
1. Sample Preparation (Saponification and Extraction) [1][2]
-
Weigh 20 mg of the oil sample into a glass tube.
-
Add 10 µL of an internal standard solution (e.g., [d6]-cholesterol at 250 µg/mL in isopropanol).
-
Add 2 mL of 2 M ethanolic potassium hydroxide (B78521) (KOH).
-
Incubate at 80°C for 60 minutes to saponify the sample.
-
After cooling, add 2 mL of deionized water and 3 mL of n-hexane.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes at 4°C to separate the layers.
-
Carefully collect the upper n-hexane layer.
-
Repeat the extraction with n-hexane twice more.
-
Combine the n-hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 2 mL of isopropanol (B130326) for LC-MS/MS analysis.
2. HPLC-MS/MS Conditions [1][2]
-
HPLC System: An Agilent 1200 series HPLC or equivalent.
-
Column: A reversed-phase C18 column (specific dimensions not provided in the source).
-
Mobile Phase: Isocratic elution with 100% methanol (B129727).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Not specified.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Selected Reaction Monitoring (SRM). For this compound, monitor the transition of m/z 383 to m/z 161.[2]
-
Collision Energy: 30 V for this compound.[2]
Quantitative Data
The following table summarizes the quantitative data for this compound in various edible oils obtained using this method.[1]
| Oil Type | This compound Concentration (mg/g) |
| Canola Oil | 1.84 ± 0.01 |
| Corn Oil | Not specified, but β-sitosterol was highest |
| Other Oils | Analyzed in 14 edible oils, with β-sitosterol being the most abundant in all. |
Note: The primary study focused on a range of phytosterols, with this compound being most abundant in canola oil.
Method 2: Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)
This method provides a simpler and more direct analysis of phytosterols, avoiding the need for saponification and derivatization.[3][4]
Experimental Protocol
1. Sample Preparation (Simple Dilution) [3][4]
-
Prepare samples by simple dilution in a suitable solvent. The specific solvent and dilution factor should be optimized based on the oil matrix and expected this compound concentration. For red palm oil, a sample concentration of 442 µg on-column was used.[4]
-
The sample solvent used in a similar method was a 1:1 mixture of methanol and chloroform.[5]
2. HPLC-CAD Conditions [4]
-
HPLC System: A system capable of gradient elution.
-
Column: C8, 150 x 4.6 mm, 2.7 µm particle size.
-
Column Temperature: 50°C.
-
Mobile Phase A: Methanol/water/acetic acid (750:250:4).
-
Mobile Phase B: Acetone/methanol/tetrahydrofuran/acetic acid (gradient not specified).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL at 20°C.
-
Detector: Charged Aerosol Detector (CAD).
-
Gas Pressure: 35.0 psi.
-
Nebulizer Heater: 30°C.
Quantitative Data
This method demonstrated good linearity and sensitivity for five phytosterols, including this compound.[3][4]
| Parameter | Value |
| Linearity (Correlation Coefficient) | > 0.997 |
| Limit of Detection (LOD) | ≤ 5 ng (on column) |
Method 3: Supercritical Fluid Chromatography (SFC) with UV Detection
This method offers a rapid and sensitive alternative for the separation of major phytosterols.[6]
Experimental Protocol
1. Sample Preparation (Saponification and Extraction) [6]
-
Weigh 1.0 g of the oil sample into a 50 mL saponification bottle.
-
Add 10 mL of 2.0 mol·l-1 ethanolic potassium hydroxide.
-
Mix and carry out the saponification process (time and temperature not specified).
-
Extract the phytosterols with n-hexane.
2. SFC Conditions [6]
-
SFC System: Ultra-Performance Convergence Chromatography (UPC2) system.
-
Column: ACQUITY UPC2 HSS C18 SB (100 mm × 3.0 mm, 1.7 μm particle size).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B: Acetonitrile-methanol (50:50).
-
Gradient Elution:
-
Start with 98% A and 2% B.
-
Linear gradient to 90% A over the first 0.5 min.
-
Hold at 90% A for 3.0 min.
-
Linear gradient to 80% A within 2.0 min.
-
Hold at 80% A for 1.0 min.
-
-
Detector: UV-spectrophotometric detection at 210 nm.
Quantitative Data
The developed SFC method was validated for its linearity, sensitivity, and accuracy.[6]
| Parameter | This compound |
| Linearity Range | 0.12 ng·ml-1 to 200 ng·ml-1 |
| Limit of Detection (LOD) | 42 ng·ml-1 |
| Limit of Quantification (LOQ) | 117 ng·ml-1 |
| Recovery | 98.5% |
| Relative Standard Deviation (RSD) | 1.7–3.8 % |
Visualizations
Caption: Workflow for this compound Quantification by HPLC-MS/MS.
Caption: Relationship between Sample Preparation, Separation, and Detection.
References
- 1. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes: Extraction and Purification of Campesterol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Campesterol (B1663852) is a prominent phytosterol found in various plants, including vegetables, fruits, nuts, and seeds.[1] Its chemical structure is similar to cholesterol, enabling it to compete with and reduce cholesterol absorption in the intestine, which is beneficial for lowering blood LDL cholesterol levels.[1] This property has led to significant interest in this compound for applications in pharmaceuticals, nutraceuticals, and functional foods. The effective isolation of high-purity this compound from complex plant matrices is a critical step for research and product development.
This document provides detailed protocols for the extraction, purification, and analysis of this compound from plant materials. The methodologies cover traditional and modern techniques, offering options based on available equipment and desired purity levels.
Extraction Methodologies
The initial step in isolating this compound involves extracting the total lipid fraction, which contains phytosterols (B1254722), from the plant material. The choice of method depends on factors like the plant matrix, desired yield, and environmental considerations.
-
Solvent Extraction: This conventional method uses organic solvents like hexane (B92381), ethanol, or a chloroform/methanol (B129727) mixture to dissolve lipids from the plant material.[2][3] Soxhlet extraction is a common and efficient type of solvent extraction that uses continuous solvent circulation.[4]
-
Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic cavitation to disrupt plant cell walls, enhancing solvent penetration and increasing extraction efficiency.[4] This method often results in higher yields and shorter extraction times compared to conventional methods.[4][5]
-
Supercritical Fluid Extraction (SFE): SFE, particularly with supercritical CO2 (SC-CO2), is a green technology that offers high selectivity for lipids.[6][7] It avoids the use of organic solvents and can yield highly concentrated phytosterol extracts.[4][7] SFE often produces higher total phytosterol yields compared to Soxhlet and UAE methods.[4]
Purification Protocols
The crude lipid extract contains a mixture of compounds, including triglycerides, fatty acids, and various phytosterols (e.g., β-sitosterol, stigmasterol). Purification is necessary to isolate and concentrate this compound.
-
Saponification: This is a crucial step to hydrolyze esterified sterols into their free form, making them easier to separate from fatty acids.[2][8] The process involves heating the extract with an alcoholic solution of a strong base, such as potassium hydroxide (B78521) (KOH).[8][9]
-
Extraction of Unsaponifiables: After saponification, the free sterols are separated from the saponified fatty acids (soaps) through liquid-liquid extraction with a nonpolar solvent like hexane.[8]
-
Crystallization: This technique separates phytosterols based on their differential solubility in a given solvent.[3] Acetone (B3395972) is a commonly used solvent for recrystallizing phytosterols.[8] By repeatedly dissolving the sterol mixture in hot acetone and then cooling to induce crystallization, the purity of the target sterol can be significantly increased.[8][10] Multiple recrystallization cycles (8-10 times) can achieve high purity levels (e.g., >80%).[8]
-
Column Chromatography: For achieving very high purity, column chromatography can be employed to separate individual sterols based on their polarity.[8]
Quantitative Data Summary
The concentration of this compound and the efficiency of extraction methods vary significantly depending on the plant source and the technique employed.
Table 1: this compound Content in Various Vegetable Oils
| Vegetable Oil | This compound Content (mg/100g) |
| Canola Oil | 184 (µg/g) or approx. 184 mg/100g[4] |
| Corn Oil | ~96.65[11] |
| Soybean Oil | 2-3:1 ratio with β-sitosterol[12] |
| Rapeseed Oil | ~212.21[11] |
Note: Values can vary based on refining processes and plant variety.[1][12]
Table 2: Comparison of Phytosterol Extraction Methods from Cocoa Butter
| Extraction Method | Total Phytosterol Yield (µg/g) |
| Supercritical CO2 Extraction (with ethanol) | 6441 ± 0.11[4] |
| Ultrasound-Assisted Extraction (UAE) | 5106 ± 0.02[4] |
| Soxhlet Extraction | 4960 ± 0.01[4] |
Table 3: Comparison of Phytosterol Extraction from Kalahari Melon Seeds
| Extraction Method | Oil Yield (%) | Total Phytosterol Yield (mg/100g) |
| Supercritical CO2 (SC-CO2) | 78.6[4] | 1063.6[4] |
| Soxhlet (petroleum ether) | 30.5[4] | 431.1[4] |
Visualized Workflows
// Node Definitions PlantMaterial [label="Plant Material\n(e.g., Seeds, Oils)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Lipid Extraction", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"]; CrudeExtract [label="Crude Lipid Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Saponification [label="Saponification\n(with Ethanolic KOH)", fillcolor="#EA4335", style="filled", fontcolor="#FFFFFF"]; Unsaponifiables [label="Unsaponifiable Matter\n(Free Sterols)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification", fillcolor="#FBBC05", style="filled", fontcolor="#202124"]; Purethis compound [label="High-Purity this compound", fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n(GC, HPLC)", fillcolor="#5F6368", style="filled", fontcolor="#FFFFFF"];
// Edges PlantMaterial -> Extraction [label=" Solvent, UAE, or SFE"]; Extraction -> CrudeExtract; CrudeExtract -> Saponification; Saponification -> Unsaponifiables [label=" Liquid-Liquid Extraction"]; Unsaponifiables -> Purification; Purification -> Purethis compound; Purethis compound -> Analysis; }
Caption: General workflow for this compound extraction and purification.
// Node Definitions CrudeSterols [label="Crude Phytosterol Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallization [label="Option 1: Recrystallization", shape=ellipse, fillcolor="#FBBC05", style="filled", fontcolor="#202124"]; Chromatography [label="Option 2: Column Chromatography", shape=ellipse, fillcolor="#FBBC05", style="filled", fontcolor="#202124"]; Dissolve [label="1. Dissolve in\nMinimal Hot Acetone", fillcolor="#FFFFFF", fontcolor="#202124"]; Cool [label="2. Cool to Induce\nCrystallization", fillcolor="#FFFFFF", fontcolor="#202124"]; Filter [label="3. Vacuum Filtration", fillcolor="#FFFFFF", fontcolor="#202124"]; Repeat [label="4. Repeat Cycles 8-10x\nfor High Purity (>80%)", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; PureCrystals [label="Purified Crystals", fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"];
// Edges CrudeSterols -> Recrystallization; CrudeSterols -> Chromatography; Recrystallization -> Dissolve [style=dashed]; Dissolve -> Cool; Cool -> Filter; Filter -> Repeat; Repeat -> PureCrystals; }
Caption: Alternative pathways for the purification of this compound.
Experimental Protocols
Protocol 1: Extraction and Saponification
This protocol describes a standard laboratory procedure for obtaining a crude phytosterol extract from plant oil or finely ground seeds.[8]
Materials:
-
Plant Material (2-5 g, homogenized)
-
Ethanolic Potassium Hydroxide (KOH) solution (2M in 95% Ethanol)
-
Hexane (ACS grade)
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, Reflux condenser, Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 2-5 g of the homogenized plant material or oil into a round-bottom flask.[8]
-
Saponification: Add 50 mL of ethanolic KOH solution to the flask. Attach a reflux condenser and heat the mixture to 80-90°C for 60-90 minutes with constant stirring. This process hydrolyzes sterol esters into free sterols.[8]
-
Extraction of Unsaponifiables:
-
Allow the mixture to cool to room temperature.
-
Transfer the solution to a separatory funnel and add 50 mL of deionized water.[8]
-
Perform a liquid-liquid extraction by adding 50 mL of hexane. Shake vigorously for 2 minutes and allow the layers to separate.[8]
-
Collect the upper organic (hexane) layer. Repeat the extraction of the aqueous layer two more times with fresh hexane to ensure complete recovery.[8]
-
-
Washing and Drying:
-
Concentration: Evaporate the hexane using a rotary evaporator at a temperature below 50°C. The resulting residue is the crude phytosterol extract.[8]
Protocol 2: Purification by Recrystallization
This protocol purifies this compound from the crude extract based on differential solubility in acetone.[8]
Materials:
-
Crude Phytosterol Extract
-
Acetone (ACS grade)
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Initial Crystallization: Dissolve the crude extract in a minimal amount of hot acetone (~55°C) with stirring until the solution is clear.[8]
-
Cooling: Slowly cool the solution to room temperature, then place it in an ice bath for at least 1-2 hours to induce crystallization.[8]
-
Filtration: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold acetone.[8]
-
Recrystallization Cycles: To achieve higher purity, redissolve the collected crystals in minimal hot acetone and repeat the cooling and filtration process. This can be repeated 8 to 10 times for high purity (>80%).[8]
-
Drying: Dry the final purified crystals under vacuum to remove any residual solvent.[8]
Protocol 3: Analytical Quantification
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for identifying and quantifying this compound.[13][14]
A. Gas Chromatography (GC) Analysis: GC, often coupled with Mass Spectrometry (GC-MS), is a powerful tool for separating and identifying different phytosterols.[13][15]
-
Sample Preparation: The purified sterol fraction is typically derivatized (e.g., silylation) to increase volatility before injection.[9]
-
Column: A non-polar capillary column is commonly used.
-
Detection: Flame Ionization Detection (FID) is used for quantification, while MS is used for identification based on mass spectra.[13]
-
Quantification: this compound concentration is determined by comparing the peak area to that of a known standard. The elution order of common phytosterols is typically brassicasterol (B190698) < this compound < stigmasterol (B192456) < β-sitosterol.[13]
B. High-Performance Liquid Chromatography (HPLC) Analysis: HPLC is another robust technique for this compound quantification.[14][16]
-
Sample Preparation: Samples are dissolved in an appropriate solvent (e.g., methanol/chloroform).[17]
-
Column: A reversed-phase C18 column is frequently used.[16][18]
-
Mobile Phase: An isocratic or gradient mixture of solvents like acetonitrile (B52724) and methanol is common.[4][18]
-
Detection: UV detection (around 205-210 nm) or more universal detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.[10][17]
-
Quantification: Similar to GC, quantification is achieved by comparing the peak area of the sample to a calibration curve generated from pure standards.[16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytosterols and their extraction from various plant matrices using supercritical carbon dioxide: a review | Scilit [scilit.com]
- 7. phasex4scf.com [phasex4scf.com]
- 8. benchchem.com [benchchem.com]
- 9. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102633853A - Method for purifying this compound from mixed plant sterol - Google Patents [patents.google.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. aocs.org [aocs.org]
- 14. benchchem.com [benchchem.com]
- 15. GC-MS characterization of this compound, stigmasterol, and beta-sitosterol. [wisdomlib.org]
- 16. jascoinc.com [jascoinc.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Saponification of Campesterol Esters
Introduction
Campesterol (B1663852), a common phytosterol found in various plant-based oils, nuts, and seeds, is often present in its esterified form.[1] To accurately quantify total this compound or to utilize free this compound in drug development and other research applications, a saponification reaction is necessary to hydrolyze the ester bond. This application note provides a detailed protocol for the saponification of this compound esters, subsequent extraction of the unsaponifiable fraction, and preparation for analysis. The described methods are compiled from established scientific literature and are suitable for researchers in both academic and industrial settings.
Principle of Saponification
Saponification is a hydrolysis process where an ester is treated with a strong base, typically potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to yield an alcohol and the salt of a carboxylic acid.[2][3] In the case of this compound esters, this reaction liberates the free this compound from its fatty acid moiety. The reaction is typically carried out in an alcoholic solution to ensure the solubility of the lipid-rich sample.[1][4][5] Following saponification, the unsaponifiable matter, which includes this compound and other sterols, is extracted using a nonpolar solvent.[4][6]
Experimental Protocol
This protocol is a synthesized method based on common laboratory practices for the determination of phytosterols (B1254722) from various matrices.[4][7]
1. Materials and Reagents:
-
Sample containing this compound esters (e.g., plant oil, dietary supplement)
-
Ethanol (B145695) (95% or absolute)
-
Potassium Hydroxide (KOH) solution (50% w/v in deionized water)
-
Toluene (B28343) or n-Hexane (analytical grade)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Internal Standard (e.g., 5α-cholestane), if quantitative analysis is intended
-
Derivatization agents (e.g., HMDS and TMCS, or BSTFA) for GC analysis[1]
-
Dimethylformamide (DMF)
2. Equipment:
-
250 mL Erlenmeyer flask or round-bottom flask with reflux condenser
-
Magnetic stirrer with hot plate or heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Gas chromatograph with flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
3. Saponification Procedure:
-
Accurately weigh an appropriate amount of the homogenized sample (typically 2.0 to 3.0 g) into a 250 mL Erlenmeyer flask.[4]
-
Add a magnetic stir bar to the flask.
-
Add 40 mL of 95% ethanol and 8 mL of 50% KOH solution to the flask.[4]
-
Attach the flask to a reflux condenser and place it on a heating mantle or hot plate.
-
Heat the mixture to reflux while stirring and maintain for approximately 60 minutes to ensure complete saponification.[4]
-
After reflux, turn off the heat and allow the mixture to cool slightly.
-
Add 60 mL of 95% ethanol through the top of the condenser while still stirring.[4]
4. Extraction of Unsaponifiables:
-
Transfer the cooled saponified mixture to a 500 mL separatory funnel.
-
Add 100 mL of toluene (or n-hexane) to the flask, swirl to rinse, and transfer the rinsing to the separatory funnel.[4]
-
Add 100 mL of deionized water to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper organic layer contains the unsaponifiable fraction, including this compound.
-
Drain the lower aqueous (soapy) layer and discard.
-
Wash the organic layer by adding 100 mL of deionized water, shaking, and discarding the aqueous layer. Repeat this washing step two more times.
-
Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.
5. Sample Preparation for Analysis (GC):
-
Filter the dried organic extract to remove the sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 55°C.[4]
-
Redissolve the residue in a known volume of a suitable solvent, such as toluene or DMF. For derivatization, dissolve the residue in 3.0 mL of DMF.[4]
-
For GC analysis, derivatization is often required to increase the volatility of the sterols.[8]
-
Pipette 1.0 mL of the sample solution into a 15 mL centrifuge tube.
-
Add 0.2 mL of Hexamethyldisilazane (HMDS) and 0.1 mL of Trimethylchlorosilane (TMCS).[4]
-
Stopper the tube and shake vigorously for 30 seconds.[4]
-
Let the solution stand for 15 minutes at room temperature.[4]
-
Add 1.0 mL of the internal standard solution (if used) and 10 mL of water.
-
Shake vigorously and centrifuge for 2 minutes.[4]
-
Transfer the upper heptane (B126788) layer to a GC vial for analysis.[4]
-
Data Presentation
The efficiency of the saponification and extraction process can be evaluated based on the recovery of known amounts of this compound standards spiked into a sample matrix. The following table summarizes typical analytical performance data for this compound determination following saponification.
| Parameter | Value | Analytical Method | Reference |
| Recovery Rate | 98.5% - 105% | GC-FID | [4] |
| Limit of Quantification (LOQ) | 1.00 mg/100 g | GC-FID | [4] |
| Calibration Range | 0.00250 - 0.200 mg/mL | GC-FID | [4] |
| Precision (RSD) | 1.52% - 7.27% | GC-FID | [4] |
Visualizations
Experimental Workflow for Saponification of this compound Esters
Caption: Workflow for the saponification and analysis of this compound esters.
Concluding Remarks
This protocol provides a robust and reliable method for the saponification of this compound esters, which is a critical step for the accurate analysis of total this compound content in various samples. The subsequent extraction and derivatization steps are optimized for analysis by gas chromatography, a common and sensitive technique for sterol quantification. Researchers should validate the method for their specific sample matrix to ensure accuracy and precision.
References
- 1. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of this compound, Stigmasterol, and beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Campesterol for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the derivatization of campesterol (B1663852) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are designed to enhance the volatility and thermal stability of this compound, thereby improving chromatographic resolution and detection sensitivity.
Introduction
This compound is a common phytosterol found in various plant sources. Its structural similarity to cholesterol makes it a compound of interest in nutritional studies, clinical diagnostics, and pharmaceutical research. However, the presence of a hydroxyl group in its structure results in low volatility, making direct GC-MS analysis challenging. Derivatization, particularly silylation, is a crucial step to convert the polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether, enabling robust and sensitive quantification.[1][2]
Derivatization Strategies for this compound
The most prevalent and effective method for derivatizing sterols like this compound for GC-MS analysis is silylation.[1][2] This process involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[1] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS).[1][2]
Experimental Protocols
Protocol 1: Silylation using BSTFA + TMCS
This protocol is a widely used method for the silylation of sterols.
Materials:
-
Sample containing this compound (dried)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. If the sample is an extract, evaporate the solvent under a stream of nitrogen.[1]
-
Reagent Preparation: Prepare a 1:1 (v/v) mixture of pyridine and BSTFA + 1% TMCS.[1]
-
Derivatization Reaction:
-
Sample Dilution: After the vial has cooled to room temperature, dilute the derivatized sample with heptane or hexane to a concentration suitable for GC-MS analysis.[1]
Protocol 2: Silylation using MSTFA
MSTFA is another effective silylating agent that can be used for the derivatization of this compound.
Materials:
-
Sample containing this compound (dried)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (optional, can be used as a solvent)
-
Heptane or Hexane
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Dry the sample completely under a stream of nitrogen.
-
Derivatization Reaction:
-
Add 50-100 µL of MSTFA to the dried sample in a reaction vial. If the sample is not readily soluble, a small amount of pyridine can be added.
-
Tightly cap the vial and vortex briefly.
-
Heat the vial at 60°C for 30 minutes.[4]
-
-
Sample Dilution: Cool the sample to room temperature and dilute with heptane or hexane to the desired concentration for GC-MS injection.
GC-MS Analysis Conditions
The following are typical GC-MS parameters for the analysis of silylated this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Conditions |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 7000B Triple Quadrupole or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column[5][6] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[5] |
| Injection Mode | Pulsed-splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 275 - 300°C[5][6] |
| Oven Temperature Program | Initial temperature of 200°C for 0.5 min, ramp at 50°C/min to 290°C, then ramp at 5°C/min to 295°C, and finally ramp at 10°C/min to 320°C, hold for 2.5 min.[5] |
| Transfer Line Temperature | 280°C[5] |
| Ion Source | Electron Impact (EI) or Positive Chemical Ionization (PCI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of this compound using GC-MS after derivatization.
| Parameter | Value | Reference |
| Linearity (r²) | ≥ 0.995 | [3] |
| Limit of Quantification (LOQ) | 1.00 mg/100 g | [3] |
| Intra-assay Precision (CV) | < 15% | [7] |
| Inter-assay Precision (CV) | < 15% | [7] |
| Recovery | 88 - 117% | [7] |
| Repeatability (RSDr) | 3.93 - 17.3% | [8] |
| Reproducibility (RSDR) | 7.97 - 22.6% | [8] |
Visualizations
Caption: Workflow for this compound derivatization and GC-MS analysis.
Caption: Silylation of this compound for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. Determination of this compound, Stigmasterol, and beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Using Campesterol as a Biomarker for Cholesterol Absorption: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Campesterol (B1663852), a plant sterol structurally similar to cholesterol, is a validated biomarker for intestinal cholesterol absorption.[1][2] Its levels in the blood reflect the amount of cholesterol absorbed from the diet, providing valuable insights into an individual's cholesterol metabolism.[3] Elevated plasma this compound levels are associated with higher cholesterol absorption efficiency.[4] This application note provides detailed protocols for the quantification of this compound and summarizes its application in clinical research and drug development, particularly in the context of hypercholesterolemia management.
Clinical Significance
The measurement of plasma this compound, often in conjunction with cholesterol synthesis markers like lathosterol, offers a comprehensive view of an individual's cholesterol balance.[1][5] This information is crucial for:
-
Personalizing Therapy: Identifying patients who are "hyperabsorbers" of cholesterol can help tailor lipid-lowering therapies.[4] For instance, individuals with high this compound levels may benefit more from cholesterol absorption inhibitors like ezetimibe.[4]
-
Monitoring Treatment Efficacy: Changes in plasma this compound levels can be used to monitor the response to dietary interventions and pharmacological treatments aimed at reducing cholesterol absorption.
-
Cardiovascular Disease (CVD) Risk Assessment: Some studies suggest an association between elevated cholesterol absorption markers, including this compound, and an increased risk of CVD.[6]
Data Presentation
The following tables summarize quantitative data on this compound absorption and the effects of various interventions on its plasma levels.
Table 1: Comparative Intestinal Absorption of Sterols in Humans
| Sterol | Average Intestinal Absorption Rate (%) |
| Cholesterol | ~50-60 |
| This compound | ~9-18 |
| Sitosterol | ~4-8 |
Source: Data compiled from multiple studies.[4][7]
Table 2: Effect of Interventions on Plasma this compound Levels
| Intervention | Dosage | Duration | Change in Plasma this compound Levels | Reference |
| Dietary Phytosterols | 1.6 g/day (average) | Varied | ↑ ~37% | Meta-analysis |
| Ezetimibe | 10 mg/day | 8 weeks | ↓ ~24.3% | Clinical Trial[5] |
| Statins (long-term) | Varied | Long-term | ↑ (variable) | Review[8][9] |
Signaling Pathways and Experimental Workflows
Mechanism of Cholesterol and this compound Absorption
The diagram below illustrates the key players in intestinal sterol absorption. This compound, being structurally similar to cholesterol, competes for the same absorption pathway.
References
- 1. agilent.com [agilent.com]
- 2. Plasma plant sterols serve as poor markers of cholesterol absorption in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of the hepatic clearances of this compound, sitosterol, and cholesterol in healthy subjects suggests that efflux transporters controlling intestinal sterol absorption also regulate biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ezetimibe Effectively Reduces Plasma Plant Sterols in Patients With Sitosterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The effects of statins and sitosterols: benefit or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of statins on noncholesterol sterol levels: implications for use of plant stanols and sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Campesterol in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Campesterol (B1663852), a prominent phytosterol found in various plants, is emerging as a valuable component in the design of advanced drug delivery systems. Structurally similar to cholesterol, this compound offers unique physicochemical properties that can be harnessed to optimize the performance of lipid-based nanocarriers such as liposomes and lipid nanoparticles (LNPs). Its ability to modulate membrane fluidity, stability, and morphology makes it a compelling alternative to cholesterol in formulations aimed at enhancing drug encapsulation, controlling release kinetics, and improving therapeutic efficacy. These application notes provide a comprehensive overview of the use of this compound in drug delivery, including quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this innovative field.
Data Presentation
The inclusion of this compound in drug delivery formulations influences several key parameters. The following tables summarize quantitative data on the physicochemical properties and performance of this compound-containing nanoparticles compared to other sterols.
Table 1: Physicochemical Characterization of Phytosterol-Containing Nanoparticles
| Parameter | This compound-Containing LNPs | Cholesterol-Containing LNPs | Phytosterol Nanoparticles (PNPs) | Reference |
| Morphology | Spherical, Multilamellar | Spherical, Unilamellar | Spherical | [1][2] |
| Average Particle Size (nm) | ~80-100 nm | ~76-95 nm | 93.35 nm | [1][3] |
| Polydispersity Index (PDI) | ~0.13 | ~0.066 | 0.179 | [1] |
| Zeta Potential (mV) | Neutral | Neutral | -29.3 mV | [1][3] |
Note: LNP composition and preparation methods can significantly influence these parameters.
Table 2: Encapsulation Efficiency and In Vitro Release of Phytosterols from Nanoparticles
| Parameter | Phytosterol Nanoparticles (PNPs) | Reference |
| Encapsulation Efficiency (%) | 97.3% | [3] |
| Cumulative Release in Simulated Gastric Fluid (SGF) after 2h (%) | 4.73% | [4] |
| Cumulative Release in Simulated Intestinal Fluid (SIF) after 7h (%) | 52.19% | [4] |
Note: The data represents the encapsulation and release of the phytosterol mixture (including this compound) itself, not an encapsulated drug.
Experimental Protocols
Preparation of this compound-Containing Liposomes using the Thin-Film Hydration Method
This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound.
Materials:
-
Phospholipid (e.g., DSPC, DMPC, or DPPC)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Drug to be encapsulated (lipophilic or hydrophilic)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Lipid Film Preparation: a. Dissolve the phospholipid and this compound (e.g., in a 70:30 molar ratio) in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in the organic solvent at this stage. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipid to form a thin, uniform lipid film on the inner wall of the flask. d. Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.
-
Hydration: a. Add the aqueous phase (e.g., PBS pH 7.4) to the flask containing the lipid film. If encapsulating a hydrophilic drug, dissolve it in the aqueous phase. b. Hydrate (B1144303) the lipid film by rotating the flask in a water bath at a temperature above the lipid's phase transition temperature for 1-2 hours. c. The lipid film will gradually swell and detach from the flask wall to form a milky suspension of multilamellar vesicles (MLVs).
-
Sizing (Optional): a. To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes of a defined pore size.
Determination of Encapsulation Efficiency
This protocol outlines a general method to determine the percentage of a drug successfully encapsulated within the liposomes.
Materials:
-
Liposome (B1194612) suspension containing the encapsulated drug
-
Ultracentrifuge or centrifugal filter units
-
Appropriate solvent to dissolve the liposomes and release the drug (e.g., methanol, Triton X-100)
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Separation of Free Drug: a. Separate the unencapsulated (free) drug from the liposomes. This can be achieved by:
- Ultracentrifugation: Centrifuge the liposome suspension at high speed (e.g., >100,000 x g) to pellet the liposomes. The supernatant will contain the free drug.
- Centrifugal Filtration: Use centrifugal filter units with a molecular weight cutoff (MWCO) that allows the free drug to pass through while retaining the liposomes.
-
Quantification of Free Drug: a. Collect the supernatant or filtrate and measure the concentration of the free drug using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry). This gives you the Amount of free drug.
-
Quantification of Total Drug: a. Take a known volume of the original, uncentrifuged liposome suspension. b. Disrupt the liposomes to release the encapsulated drug by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100). c. Measure the concentration of the drug in the disrupted suspension. This gives you the Total amount of drug.
-
Calculation of Encapsulation Efficiency (EE): a. Calculate the EE using the following formula: EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
In Vitro Drug Release Study using the Dialysis Method
This protocol describes how to assess the release of an encapsulated drug from this compound-containing nanoparticles over time.
Materials:
-
Nanoparticle suspension with encapsulated drug
-
Dialysis tubing with an appropriate MWCO (should allow free drug to pass but retain nanoparticles)
-
Release medium (e.g., PBS, pH 7.4, or simulated body fluids)
-
Stirred, temperature-controlled water bath or beaker with a magnetic stirrer
-
Syringes and needles for sampling
Procedure:
-
Preparation of the Dialysis System: a. Cut a piece of dialysis tubing of the desired length and hydrate it according to the manufacturer's instructions. b. Securely close one end of the tubing with a clip. c. Pipette a known volume of the nanoparticle suspension into the dialysis bag and securely close the other end.
-
Initiation of the Release Study: a. Place the dialysis bag into a beaker containing a defined volume of the release medium. The volume of the release medium should be large enough to ensure sink conditions (i.e., the concentration of the released drug in the medium does not exceed 10-15% of its solubility). b. Place the beaker in a water bath maintained at a constant temperature (e.g., 37°C) and stir the release medium at a constant speed.
-
Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Sample Analysis: a. Analyze the concentration of the released drug in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Data Analysis: a. Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling. b. Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows.
Caption: Workflow for preparing this compound-containing liposomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Water-Dispersible Phytosterol Nanoparticles: Preparation, Characterization, and in vitro Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of phytosterol-loaded nanoparticles with sodium caseinate/dextran conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Campesterol in Dietary Supplements
Introduction
Campesterol (B1663852) is a phytosterol, a plant-derived sterol structurally similar to cholesterol.[1][2] It is commonly found in various plants, nuts, seeds, and fruits and is a significant component in many dietary supplements, particularly those marketed for cardiovascular health and management of conditions like benign prostatic hyperplasia (BPH).[1][3] The mechanism of action for its health benefits, such as lowering LDL cholesterol, involves competing with cholesterol for absorption in the intestine.[1][4] Given its bioactivity, the accurate quantification of this compound in dietary supplements is crucial for quality control, ensuring product efficacy, and meeting regulatory labeling requirements.[5]
This document provides detailed application notes and experimental protocols for the quantification of this compound in various dietary supplement matrices using common analytical techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Methodologies
The most prevalent techniques for phytosterol analysis are Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) or LC coupled with Mass Spectrometry (LC-MS/MS).[5][6]
-
Gas Chromatography (GC): This is a robust and widely used method for sterol analysis. Due to the low volatility of sterols, a derivatization step is required to convert them into more volatile trimethylsilyl (B98337) (TMS) ethers before injection.[7][8] GC offers high resolution and sensitivity.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and eliminates the need for chemical derivatization, simplifying sample preparation and reducing analysis time.[9] It is particularly useful for complex matrices.
Below is a generalized workflow for the analysis of this compound in dietary supplements.
Experimental Protocols
Protocol 1: Quantification by Gas Chromatography (GC-FID/GC-MS)
This protocol is adapted from established methods for analyzing phytosterols (B1254722) in saw palmetto supplements and is applicable to a wide range of matrices.[3][7]
A. Principle The supplement sample is saponified using ethanolic potassium hydroxide (B78521) (KOH) to hydrolyze phytosterol esters. The resulting unsaponifiable fraction, which contains free phytosterols like this compound, is extracted using an organic solvent (e.g., toluene). The extracted sterols are then derivatized to form trimethylsilyl (TMS) ethers to increase their volatility for GC analysis. Quantification is performed using an internal standard (e.g., 5α-cholestane) and a calibration curve prepared from a this compound standard.[7]
B. Reagents and Materials
-
Ethanol (B145695) (95%)
-
Potassium Hydroxide (KOH) solution (50% w/v)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
5α-cholestane (Internal Standard)
-
This compound certified reference standard
-
n-Heptane
-
Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate
C. Detailed Sample Preparation
-
Saponification: Weigh approximately 2.0-3.0 g of the homogenized supplement into a 250 mL Erlenmeyer flask. Add 40 mL of 95% ethanol and 8 mL of 50% KOH solution.[3][7] Reflux the mixture on a stirrer-hot plate for about 80 minutes to ensure complete saponification.[3][7]
-
Extraction: After cooling, add 100 mL of toluene and a known amount of internal standard (e.g., 1.0 mL of 0.100 mg/mL 5α-cholestane in heptane) to the flask.[3] Stir vigorously and transfer the mixture to a separatory funnel. Allow the layers to separate and collect the upper toluene layer containing the unsaponifiable fraction.
-
Drying and Evaporation: Dry the toluene extract by passing it through anhydrous sodium sulfate. Pipette a precise volume (e.g., 25 mL) of the extract into a flask and evaporate to dryness using a rotary evaporator at ~55°C.[3]
-
Derivatization: Reconstitute the dried residue in a known volume of DMF (e.g., 3.0 mL).[3] Transfer a 1.0 mL aliquot to a silanized centrifuge tube. Add a derivatizing agent like BSTFA with 1% TMCS, seal the tube, and heat at 60-70°C for 30 minutes.[8] After cooling, the sample is ready for GC injection.
D. GC Instrumental Conditions
-
Instrument: Gas Chromatograph with FID or MS detector.
-
Column: Capillary column suitable for sterol analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Initial temperature 180°C, ramp to 270°C at 10°C/min, then ramp to 300°C at 5°C/min, hold for 10 minutes.
-
Injector: Splitless mode, 290°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Detector: FID at 310°C or MS in Selected Ion Monitoring (SIM) mode.
E. Quantification Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.[7] Derivatize the standards in the same manner as the samples. Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. Calculate the concentration of this compound in the sample using this curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol avoids the derivatization step and is based on methods developed for rapid phytosterol analysis.[9][10]
A. Principle The sample is saponified and extracted as described in the GC method. However, the dried extract is simply reconstituted in a suitable solvent (e.g., hexane (B92381) or methanol/acetonitrile) for direct injection into the LC-MS/MS system. The separation is achieved using a C8 or C18 reversed-phase column, and quantification is performed using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[9][11]
B. Reagents and Materials
-
Reagents for Saponification and Extraction (as in Protocol 1).
-
Methanol (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Hexane (LC-MS grade).
-
This compound certified reference standard.
C. Sample Preparation
-
Saponification and Extraction: Follow steps C1-C3 from the GC protocol.
-
Reconstitution: After evaporating the toluene extract to dryness, reconstitute the residue in a known volume (e.g., 5 mL) of hexane or the mobile phase starting condition solvent.[10] Sonicate briefly to ensure the residue is fully dissolved. Further dilution may be necessary to bring the analyte concentration within the calibration range.[10]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
D. LC-MS/MS Instrumental Conditions
-
Instrument: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.
-
Column: Reversed-phase C8 or C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Isocratic elution with Methanol or a gradient of Acetonitrile and Water.[9][11]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive APCI or ESI.
-
Detection: MRM mode. For this compound, a common transition is monitoring the water loss from the protonated molecule [M+H-H₂O]⁺.[10]
E. Quantification Prepare calibration standards in the reconstitution solvent. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the this compound concentration in the sample by comparing its peak area to the calibration curve.[10]
Quantitative Data Summary
The performance of analytical methods is evaluated through validation parameters. The following tables summarize typical validation data for this compound quantification and reported levels in various materials.
Table 1: Comparison of Method Validation Parameters for this compound Quantification
| Parameter | GC-FID / GC-MS | HPLC-DAD | LC-MS/MS |
| Linearity (r²) | ≥ 0.995[3] | > 0.99[8] | > 0.999[10] |
| LOD | 5 - 50 ng/mL (GC-MS SIM)[6] | ~4.05 µg/mL[8] | 1 - 2 ng/mL[6][11] |
| LOQ | 1.00 mg/100 g[3] | <10 ng (on column)[8] | 10 ng/mL[11] |
| Recovery (%) | 98.5 - 105%[3][8] | 90.0 - 104.9%[8] | 95 - 105%[6] |
| Precision (RSD %) | 1.52 - 7.27%[3][8] | < 2.93%[8] | 2.6 - 7.3%[6] |
Table 2: Examples of this compound Content in Dietary Supplements and Related Materials
| Matrix | Analytical Method | This compound Content (mg/100 g) | Reference |
| Saw Palmetto (Powdered Fruit) | GC-FID | ~40.1 | [12] |
| Saw Palmetto (Extract) | GC-FID | ~67.9 | [12] |
| Canola Oil | LC-MS/MS | ~184 | [9] |
| Corn Oil | LC-MS/MS | High levels reported | [9] |
| Various Vegetables/Fruits | Not Specified | ~1 - 7 | [4] |
References
- 1. fitday.com [fitday.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Determination of this compound, Stigmasterol, and beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of this compound, Stigmasterol, and Beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LC-MS/MS method for β-sitosterol, this compound, stigmasterol quantitation. [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
Solid-Phase Extraction of Campesterol: A Detailed Guide for Researchers
For Immediate Release
This application note provides researchers, scientists, and drug development professionals with a comprehensive overview of solid-phase extraction (SPE) techniques for the isolation and purification of campesterol (B1663852) from various matrices. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to facilitate the efficient implementation of these methods in the laboratory.
Introduction
This compound is a prominent phytosterol found in a wide array of plant-based materials, including nuts, seeds, and vegetable oils. Its structural similarity to cholesterol has led to significant interest in its physiological effects, including its role in lowering cholesterol absorption. Furthermore, this compound serves as a crucial precursor in the biosynthesis of brassinosteroids, a class of plant hormones that regulate growth and development. Accurate isolation and quantification of this compound are therefore essential for research in nutrition, drug discovery, and plant science. Solid-phase extraction offers a robust and efficient method for purifying this compound from complex sample matrices, providing cleaner extracts for downstream analysis by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).
General Workflow for this compound Isolation
The isolation of this compound typically involves a multi-step process beginning with sample preparation to liberate the sterols from their esterified or glycosylated forms, followed by extraction and purification. A generalized workflow is presented below.
Caption: General workflow for the isolation and analysis of this compound.
Experimental Protocols
Detailed methodologies for sample preparation and solid-phase extraction are provided below. These protocols can be adapted based on the specific sample matrix and analytical requirements.
Protocol 1: Saponification and Liquid-Liquid Extraction for Crude Phytosterol Extract
This protocol is a common preliminary step to hydrolyze sterol esters and extract the unsaponifiable fraction containing free phytosterols (B1254722).[1]
1. Sample Preparation:
-
Weigh approximately 1-5 g of the homogenized plant material or oil into a round-bottom flask.
2. Saponification:
-
Add 50 mL of 2 M ethanolic potassium hydroxide (B78521) (KOH) to the flask.
-
Reflux the mixture at 80-90°C for 60-90 minutes with constant stirring. This step hydrolyzes the ester bonds, releasing free this compound.
3. Liquid-Liquid Extraction (LLE):
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add 50 mL of deionized water and 50 mL of n-hexane.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the upper organic (hexane) layer, which contains the unsaponifiable matter including this compound.
-
Repeat the extraction of the aqueous layer two more times with 50 mL portions of n-hexane to ensure complete recovery.
4. Washing and Drying:
-
Combine all hexane extracts and wash with 50 mL portions of deionized water until the washings are neutral.
-
Dry the hexane extract by passing it through a column containing anhydrous sodium sulfate.
5. Concentration:
-
Evaporate the solvent from the dried extract using a rotary evaporator at a temperature below 50°C. The resulting residue is the crude phytosterol extract, which can then be further purified by SPE.
Protocol 2: Solid-Phase Extraction using a Silica-Based Cartridge
This protocol is suitable for the cleanup of the crude phytosterol extract obtained from the saponification and LLE steps.
1. SPE Cartridge:
-
Strata® Si-1 (1 g/6 mL) tube or equivalent silica-based cartridge.
2. Cartridge Conditioning:
-
Condition the cartridge by passing 6 mL of hexane through it.
3. Sample Loading:
-
Dissolve the crude phytosterol extract in 0.5 mL of hexane.
-
Load the dissolved sample onto the conditioned SPE cartridge.
4. Elution of this compound:
-
Elute the this compound and other phytosterols with 10 mL of a hexane/diethyl ether (87:13 v/v) mixture.
5. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
The purified residue is now ready for derivatization (if required for GC analysis) and instrumental analysis.
Protocol 3: Solid-Phase Extraction using an Aminopropyl-Bonded Cartridge
This protocol is effective for separating different lipid classes and isolating sterols.
1. SPE Cartridge:
-
Aminopropyl-bonded silica (B1680970) SPE cartridge (e.g., 200 mg, 3 mL).
2. Cartridge Conditioning:
-
Rinse and condition the cartridge with two 3 mL portions of hexane.[2]
3. Sample Loading:
-
Dissolve the crude phytosterol extract in approximately 1 mL of hexane.
-
Transfer the sample to the SPE column and allow it to pass through.[2]
4. Elution of Interfering Compounds (Optional):
-
A wash step with a non-polar solvent like hexane can be used to remove less polar interferences.
5. Elution of this compound:
-
Elute the this compound fraction using a more polar solvent system. For aminopropyl cartridges, a mixture of chloroform (B151607) and isopropanol (B130326) (e.g., 2:1 v/v) can be effective for eluting sterols.[3]
6. Post-Elution Processing:
-
Evaporate the solvent from the collected fraction and reconstitute in a suitable solvent for analysis.
Quantitative Data Summary
The recovery of this compound using various extraction and purification methods is summarized in the table below. The data highlights the efficiency of different analytical approaches.
| Analytical Method | Matrix | This compound Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Supercritical Fluid Chromatography | Edible Oil | 96.4 - 101.2 | 1.7 - 3.8 | [4] |
| Gas Chromatography | Saw Palmetto | 98.5 - 105 | 1.52 - 7.27 | [5] |
| HPLC-DAD | Not Specified | 90.03 - 104.91 | <2.93 (Intra- & Inter-day) | [6] |
| Optimized Saponification and LLE | Vegetable Oil | 95.0 - 100.3 (spiked recovery) | Not Specified | [7][8] |
| SPE-GC/MS | Nuts and Seeds | Not explicitly stated for this compound alone | Not Specified | [9] |
Signaling Pathway Involving this compound
This compound is a key intermediate in the biosynthesis of brassinosteroids, a class of plant steroid hormones that play a critical role in various aspects of plant growth and development. The pathway involves a series of enzymatic reactions that convert this compound into the active brassinosteroid, brassinolide.
Caption: Simplified brassinosteroid biosynthesis pathway originating from this compound.[10][11][12][13]
Conclusion
Solid-phase extraction is a highly effective and versatile technique for the isolation and purification of this compound from complex biological matrices. The choice of SPE sorbent and elution solvents should be optimized based on the specific sample type and the desired purity of the final extract. The protocols and data presented in this application note provide a solid foundation for researchers to develop and implement robust methods for this compound analysis, thereby facilitating further investigations into its biological roles and potential applications.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in brassinosteroid biosynthetic pathway: insight into novel brassinosteroid shortcut pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Biological Activity of Campesterol In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Campesterol (B1663852) is a phytosterol found in various plants, nuts, fruits, and seeds. Structurally similar to cholesterol, it has garnered significant interest in the scientific community for its potential health benefits. These application notes provide an overview of common in vitro assays and detailed protocols to investigate the biological activities of this compound, including its anticancer, anti-inflammatory, antioxidant, and cholesterol-lowering properties. The provided methodologies and data summaries are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
I. Anticancer Activity of this compound
This compound has been shown to exhibit anticancer properties by inducing apoptosis (programmed cell death), causing cell cycle arrest, and generating reactive oxygen species (ROS) in various cancer cell lines.[1][2] It can modulate key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[1]
Quantitative Data: Anticancer Activity
| Cell Line | Cancer Type | Parameter | Value | Exposure Time | Key Findings | Reference |
| ES2 | Ovarian Cancer | EC50 (proliferation) | 245.13 µM | 48 h | Inhibition of cell proliferation by up to 39.0% at 125 µM. | [2] |
| OV90 | Ovarian Cancer | EC50 (proliferation) | 147.13 µM | 48 h | Inhibition of cell proliferation by up to 46.0% at 125 µM. | [2] |
| A549 | Lung Adenocarcinoma | - | - | - | Decreased Bcl-2 and Bcl-xL expression; increased BAX, BAD, and BAK expression; activation of caspase-3 and -9. | [1] |
| SMMC-7721 | Liver Cancer | - | - | - | Induced cell cycle arrest, apoptosis, and ROS generation; decreased Bcl-2 expression; activated caspase-3 and -9. | [1] |
| HUVECs | Endothelial Cells | IC50 (cytotoxicity) | > 50 µg/mL | - | Weak cytotoxicity in non-proliferating cells. | [3] |
Experimental Protocols
1. Cell Viability and Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line of interest (e.g., ES2, OV90)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the solvent used for this compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the extent of apoptosis induced by this compound.
-
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound-induced apoptosis pathway.
Caption: Workflow for the MTT cell viability assay.
II. Anti-inflammatory Activity of this compound
This compound exhibits anti-inflammatory effects by modulating key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] This pathway is crucial in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6]
Experimental Protocol
1. Inhibition of NF-κB Activation (Western Blot)
This protocol assesses the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of key proteins.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Pre-treat RAW 264.7 cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to induce inflammation.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
Signaling Pathway Diagram
Caption: Inhibition of NF-κB signaling by this compound.
III. Antioxidant Activity of this compound
The antioxidant capacity of this compound can be evaluated by its ability to scavenge free radicals. Common assays for this purpose include the DPPH and ABTS assays.
Quantitative Data: Antioxidant Activity
| Assay | Compound/Extract | Parameter | Value | Reference |
| DPPH | Theobroma cacao L. Pod Husk Extract (containing this compound) | EC50 | 9.61 µg/mL | [7] |
| ABTS | Equisetum hyemale L. Extracts (containing this compound) | IC50 | 2.57–2.68 μg/mL | [8] |
Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical.[9][10]
-
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)[11]
-
This compound solutions of varying concentrations
-
Methanol (B129727) or ethanol
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol.[11]
-
Add a specific volume of this compound solution to the DPPH solution.
-
Include a control with methanol instead of the this compound solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[9][11]
-
Calculate the percentage of radical scavenging activity.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the reduction of the pre-formed ABTS radical cation by this compound.[12][13]
-
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
This compound solutions
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.[14]
-
Dilute the ABTS radical solution with a suitable solvent to an absorbance of ~0.70 at 734 nm.[15]
-
Add the this compound solution to the diluted ABTS radical solution.
-
Incubate for a specific time (e.g., 30 minutes) at room temperature.[14]
-
Measure the absorbance at 734 nm.[14]
-
Calculate the percentage of inhibition.
-
Workflow Diagram
Caption: General workflow for DPPH/ABTS antioxidant assays.
IV. Cholesterol-Lowering Activity of this compound
This compound is well-known for its ability to lower cholesterol levels, primarily by inhibiting intestinal cholesterol absorption.[16][17] It may also affect cholesterol synthesis.
Quantitative Data: Cholesterol Absorption
| Cell Line/Model | Method | Parameter | Finding | Reference |
| Caco-2 cells | Cholesterol Uptake Assay | Apical cholesterol uptake | Suppressed by 50% with 50 µmol/L sitosterol (B1666911) (isomolar to this compound). | [18] |
| Caco-2 cells | Cholesterol Secretion | Basolateral cholesterol secretion | Reduced by two-thirds with 50 µmol/L sitosterol. | [18] |
| Human Jejunum | Intestinal Perfusion | Absorption Rate | This compound: 9.6%; Cholesterol: 33% | [19] |
Experimental Protocols
1. In Vitro Cholesterol Uptake Assay Using Caco-2 Cells
This assay uses a human intestinal epithelial cell line to model cholesterol absorption.[16][17]
-
Materials:
-
Caco-2 cells
-
Transwell® inserts (0.4 µm pore size)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
[³H]-Cholesterol
-
Micellar solution components (taurocholate, oleic acid, phosphatidylcholine)
-
This compound
-
Scintillation counter
-
-
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to allow differentiation into a polarized monolayer.[16]
-
Prepare a micellar solution containing [³H]-cholesterol and other components in serum-free medium.[16]
-
Prepare various concentrations of this compound in the micellar solution.
-
Wash the Caco-2 monolayers with PBS.
-
Add the micellar solution with or without this compound to the apical side of the inserts.
-
Incubate for 2 hours at 37°C.[16]
-
Wash the cells with cold PBS to remove unincorporated micelles.
-
Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
Calculate the percentage inhibition of cholesterol uptake by this compound.
-
2. HMG-CoA Reductase Inhibition Assay
This assay determines if this compound can inhibit the rate-limiting enzyme in cholesterol synthesis.[20][21]
-
Materials:
-
HMG-CoA Reductase Assay Kit (contains HMG-CoA reductase, HMG-CoA, NADPH)
-
This compound
-
Spectrophotometer capable of reading UV wavelengths (e.g., 340 nm)
-
-
Procedure:
-
Follow the manufacturer's protocol for the HMG-CoA Reductase Assay Kit.
-
Typically, the assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.[20]
-
Incubate the enzyme with HMG-CoA, NADPH, and varying concentrations of this compound.
-
Monitor the rate of NADPH consumption by measuring the change in absorbance over time.
-
Calculate the percentage of enzyme inhibition by this compound.
-
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of cholesterol absorption inhibition.
Caption: Workflow for Caco-2 cholesterol uptake assay.
References
- 1. Disruption of Endoplasmic Reticulum and ROS Production in Human Ovarian Cancer by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. In-Vitro Screenings for Biological and Antioxidant Activities of Water Extract from Theobroma cacao L. Pod Husk: Potential Utilization in Foods [mdpi.com]
- 8. Equisetum hyemale L. Extracts: Phytochemistry, Biological Performance, ADMET Profiling, and Toxicity Predictions [mdpi.com]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Phytosterols reduce cholesterol absorption by inhibition of 27-hydroxycholesterol generation, liver X receptor α activation, and expression of the basolateral sterol exporter ATP-binding cassette A1 in Caco-2 enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of intestinal absorption of cholesterol with different plant sterols in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. HMG-CoA reductase inhibitory activity and phytocomponent investigation of Basella alba leaf extract as a treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Docking Analysis of Campesterol with Key Protein Targets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking studies of campesterol (B1663852), a common phytosterol, with various protein targets implicated in a range of diseases. This document includes a summary of quantitative binding data, detailed experimental protocols for in silico molecular docking, and visual representations of relevant signaling pathways and workflows to guide researchers in drug discovery and development.
Introduction
This compound, a phytosterol structurally similar to cholesterol, is abundant in various plant-based foods. Beyond its well-known cholesterol-lowering effects, emerging research suggests that this compound exhibits a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. These effects are attributed to its ability to interact with and modulate the activity of specific protein targets within the body. Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is invaluable in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. This document details the application of molecular docking to study the interactions between this compound and key protein targets.
Quantitative Data Summary
The following table summarizes the quantitative data from various molecular docking studies of this compound with different protein targets. The binding energy, inhibition constant (Ki), and IC50 values are provided where available, offering a comparative view of this compound's affinity for these proteins.
| Target Protein | PDB ID | Ligand | Software | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | IC50 | Reference |
| 5-Alpha Reductase 2 | - | This compound | - | -9.2 | - | 15.75 ± 5.56 µM | [1][2] |
| Acetylcholinesterase | - | This compound | - | -11.4 | - | - | [3] |
| Estrogen Receptor Alpha | 3ERT | This compound | AutoDock Vina | Favorable binding affinities | - | - | [4][5][6] |
| 3CLpro (SARS-CoV-2) | - | This compound | - | < -5.76 | - | - | [7] |
| Nsp15 (SARS-CoV-2) | - | This compound | - | < -7.46 | - | - | [7] |
| DNA Gyrase | - | This compound | - | High affinity | - | - | [2] |
| JAK2 | - | This compound | - | Stronger binding affinity | - | - | [8] |
| TNF-α | - | This compound | - | Stronger binding affinity | - | - | [8] |
| NF-κB | - | This compound | - | Stronger binding affinity | - | - | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for molecular docking studies.
Experimental Protocols
Protocol 1: Molecular Docking of this compound with Estrogen Receptor Alpha (ERα) using AutoDock Vina
Objective: To predict the binding affinity and interaction patterns of this compound with the ligand-binding domain of human Estrogen Receptor Alpha (ERα).
Materials:
-
Software:
-
AutoDock Tools (ADT) (version 1.5.6 or later)
-
AutoDock Vina (version 1.1.2 or later)
-
PyMOL or other molecular visualization software
-
-
Input Files:
-
3D structure of ERα (e.g., PDB ID: 3ERT)
-
3D structure of this compound (can be obtained from PubChem or generated using chemical drawing software)
-
Methodology:
-
Protein Preparation: a. Download the crystal structure of ERα (PDB ID: 3ERT) from the Protein Data Bank. b. Open the PDB file in AutoDock Tools (ADT). c. Remove water molecules and any co-crystallized ligands. d. Add polar hydrogens to the protein. e. Compute Gasteiger charges. f. Save the prepared protein in PDBQT format (e.g., 3ERT_protein.pdbqt).
-
Ligand Preparation: a. Obtain the 3D structure of this compound in SDF or MOL2 format. b. Open the ligand file in ADT. c. Detect the root and define the rotatable bonds. d. Save the prepared ligand in PDBQT format (e.g., this compound.pdbqt).
-
Grid Box Generation: a. In ADT, load the prepared protein (3ERT_protein.pdbqt). b. Go to Grid -> Grid Box. c. Define the search space (grid box) to encompass the active site of ERα. The coordinates can be centered on the co-crystallized ligand if available, or identified from literature. A typical grid box size would be 40 x 40 x 40 Å with a spacing of 0.375 Å. d. Save the grid parameter file (grid.gpf).
-
Docking Simulation: a. Create a configuration file (e.g., conf.txt) for AutoDock Vina. This file should specify the names of the protein and ligand PDBQT files and the coordinates of the grid box center and its dimensions. b. Run AutoDock Vina from the command line using the following command: vina --config conf.txt --log docking_log.txt
-
Analysis of Results: a. The output file (e.g., campesterol_out.pdbqt) will contain the docked poses of this compound ranked by their binding affinities (in kcal/mol). b. The docking log file (docking_log.txt) will provide a summary of the binding energies for each pose. c. Analyze the binding poses with the lowest binding energy to identify the most favorable interactions.
-
Visualization: a. Use PyMOL or another molecular visualization tool to visualize the docked complex. b. Load the prepared protein PDBQT file and the output ligand PDBQT file. c. Analyze the hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues of ERα.
Conclusion
The provided data and protocols offer a foundational resource for researchers interested in the molecular interactions of this compound with various protein targets. The quantitative data suggests that this compound has the potential to bind to and modulate the activity of several key proteins involved in inflammation, cancer, and neurodegenerative diseases. The detailed experimental protocol for molecular docking provides a practical guide for conducting in silico studies to further explore these interactions. The signaling pathway diagrams offer a visual context for understanding the potential downstream effects of this compound's binding to these protein targets. Further in vitro and in vivo studies are warranted to validate these computational findings and to fully elucidate the therapeutic potential of this compound.
References
- 1. Exploring the Inhibitory Potential of Phytosterols β-Sitosterol, Stigmasterol, and this compound on 5-Alpha Reductase Activity in the Human Prostate: An In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Inhibitory Potential of Phytosterols β-Sitosterol, Stigmasterol, and this compound on 5-Alpha Reductase Activity in the Human Prostate: An In Vitro and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cholinesterase inhibitory action of Cannabis sativa L. Cannabaceae and in silico study of its selected phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Virtual Drug Discovery Screening Illuminates this compound as a Potent Estrogen Receptor Alpha Inhibitor in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In silico screening of effective inhibitor of 5α-reductase type 1 for androgenic alopecia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates airway inflammation in allergic asthma: insights from a murine model and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling in Campesterol Absorption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of intestinal absorption of phytosterols (B1254722), such as campesterol (B1663852), is critical for understanding lipid metabolism and developing novel therapeutics for hypercholesterolemia. Stable isotope labeling, coupled with mass spectrometry, offers a safe and precise method for quantifying the absorption of these compounds in vivo. This document provides detailed application notes and protocols for conducting this compound absorption studies using stable isotope tracers, primarily focusing on the dual-isotope method.
Principle of the Dual-Isotope Method
The dual-isotope method is a gold-standard technique for accurately measuring the fractional absorption of sterols.[1] It involves the simultaneous administration of two differentially labeled isotopic forms of the sterol of interest: one administered orally and the other intravenously. The ratio of the two isotopes in the plasma, measured over time, allows for the calculation of the percentage of the orally administered sterol that is absorbed into the bloodstream. This method corrects for individual differences in the distribution and metabolism of the absorbed sterol.
Data Presentation
Table 1: Comparative Intestinal Absorption of Cholesterol and Plant Sterols in Humans
| Sterol | Average Intestinal Absorption Rate (%) | Reference(s) |
| Cholesterol | 33 - 53 | [2][3] |
| This compound | 9.6 - 24 | [2][3][4] |
| Sitosterol | 4.2 - 16 | [2][3] |
| Stigmasterol | 4.8 | [2] |
| Campestanol | 12.5 | [2] |
Note: Absorption rates can vary based on the study population, dietary intake, and analytical methods used.
Table 2: Quantitative Data from a Deuterium-Labeled Sterol Absorption Study
| Sterol | Absorption in Phytosterolemia Patients (Mean ± SD, %) | Absorption in Healthy Volunteers (Mean ± SD, %) | Reference |
| Cholesterol | 53 ± 4 | 43 ± 3 | [3] |
| This compound | 24 ± 4 | 16 ± 3 | [3] |
| Sitosterol | 16 ± 1 | 5 ± 1 | [3] |
Experimental Protocols
Protocol 1: Dual Stable Isotope Method for this compound Absorption in Humans
This protocol outlines a method to determine the fractional absorption of this compound using a dual-isotope approach with plasma analysis.
1. Materials and Reagents:
-
Deuterium-labeled this compound (e.g., [6,7,7-²H₃]this compound) for oral administration.
-
Carbon-13 labeled cholesterol (e.g., [3,4-¹³C₂]cholesterol) or another distinctly labeled sterol for intravenous administration. Note: Ideally, a labeled this compound with a different mass shift would be used for IV administration, but labeled cholesterol is often used as a reference.
-
A suitable vehicle for oral administration (e.g., a liquid meal or capsule).
-
Sterile, injectable lipid emulsion (e.g., 10% Liposyn III) for intravenous infusion.[5]
-
Internal standard for GC-MS analysis (e.g., 5α-cholestane).[6]
-
Reagents for plasma extraction and derivatization (e.g., ethanolic potassium hydroxide, n-hexane, N-methyl-N-trimethylsilyl-trifluoroacetamide).[7]
2. Subject Preparation:
-
Subjects should fast overnight prior to the study.
-
A baseline blood sample is collected (T=0).
3. Isotope Administration:
-
Oral Dose: Administer a precisely weighed amount of deuterium-labeled this compound (e.g., 30 mg) mixed with a standardized liquid meal or in a capsule.
-
Intravenous Dose: Aseptically prepare the ¹³C-labeled cholesterol (e.g., 30 mg) for infusion by dissolving it in warm USP ethanol (B145695) and then mixing it with the lipid emulsion.[5] Infuse the solution intravenously over a 20-minute period.[5]
4. Blood Sampling:
-
Collect blood samples at timed intervals post-administration, for example, at 24, 48, and 72 hours.[5]
-
Separate plasma by centrifugation and store at -80°C until analysis.
5. Sample Analysis (GC-MS):
-
Sterol Extraction: Hydrolyze the sterol esters in the plasma samples using ethanolic potassium hydroxide. Extract the free sterols with n-hexane.[7]
-
Derivatization: Derivatize the extracted sterols to their trimethylsilyl (B98337) (TMS) ethers using a reagent like N-methyl-N-trimethylsilyl-trifluoroacetamide.[7]
-
GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS) operating in selected ion monitoring (SIM) mode.[6][8]
-
Monitor the specific mass-to-charge (m/z) ratios corresponding to the unlabeled, deuterium-labeled, and ¹³C-labeled sterols.
-
-
Quantification: Determine the enrichment of each labeled sterol in the plasma by comparing the peak areas of the labeled species to the unlabeled species and the internal standard.
6. Calculation of Fractional Absorption:
-
Calculate the fractional absorption of this compound using the following formula:
-
Fractional Absorption (%) = (Plasma enrichment of oral tracer / Plasma enrichment of intravenous tracer) / (Administered dose of oral tracer / Administered dose of intravenous tracer) x 100
-
Protocol 2: Fecal Balance Method for this compound Absorption
This method involves the analysis of fecal samples to determine the amount of unabsorbed this compound.
1. Materials and Reagents:
-
Deuterium-labeled this compound (e.g., [6,7,7-²H₃]this compound).
-
Non-absorbable markers such as deuterium-labeled sitostanol (B1680991) (e.g., [5,6,22,23-²H₄]sitostanol) or chromic oxide.[3]
-
Reagents for fecal sterol extraction and analysis.
2. Study Design:
-
Subjects consume a diet with a constant and known intake of cholesterol and plant sterols.
-
Administer a mixture of deuterium-labeled this compound and a non-absorbable marker with meals.[3]
-
Collect all feces for a defined period (e.g., days 5 to 7 of the study).[3]
3. Sample Analysis:
-
Homogenize and lyophilize the collected fecal samples.
-
Extract the neutral sterols from the feces.
-
Analyze the sterol content and isotopic enrichment using GC-MS.
4. Calculation of Absorption:
-
Calculate the absorption of this compound based on the intestinal disappearance of the labeled this compound relative to the non-absorbable marker.[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intestinal absorption pathway of this compound and cholesterol.
Caption: Experimental workflow for the dual-isotope this compound absorption study.
References
- 1. Determination of cholesterol absorption in humans: from radiolabel to stable isotope studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of intestinal absorption of cholesterol with different plant sterols in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sterol absorption and sterol balance in phytosterolemia evaluated by deuterium-labeled sterols: effect of sitostanol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Plasma plant sterols serve as poor markers of cholesterol absorption in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of plasmatic phytosterols and cholesterol precursors using gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Rapid Analysis of Campesterol and Other Phytosterols Using Ultra-High-Performance Liquid Chromatography (UHPLC)
Application Note
Introduction
Phytosterols (B1254722), including campesterol (B1663852), β-sitosterol, and stigmasterol, are naturally occurring compounds in plants that are structurally similar to cholesterol. Due to their ability to inhibit cholesterol absorption in humans, their quantification in food products, dietary supplements, and pharmaceutical formulations is of significant interest.[1][2][3] Ultra-High-Performance Liquid Chromatography (UHPLC) offers a rapid and reliable method for the analysis of these compounds.[1][2][3] This application note provides a detailed protocol for the fast separation and quantification of common phytosterols using a UHPLC system coupled with UV or Charged Aerosol Detection (CAD).
Analytical Challenge
The primary challenge in the analysis of phytosterols lies in their similar structures, which can make baseline separation difficult.[1][2] Additionally, complex sample matrices often require extensive sample preparation to remove interfering substances. This protocol addresses these challenges by utilizing a high-resolution UHPLC column and an optimized sample preparation procedure.
Method Overview
This method employs a reversed-phase UHPLC approach for the rapid separation of key phytosterols. The sample preparation involves a saponification step to release sterols from their esterified forms, followed by a liquid-liquid extraction. The analysis is completed in under 10 minutes, making it suitable for high-throughput screening.
Experimental Protocols
Sample Preparation (Saponification and Extraction)
This protocol is adapted from established methods for the extraction of phytosterols from various matrices.[4][5][6]
Materials:
-
Sample containing phytosterols (e.g., edible oil, plant extract, food product)
-
Ethanolic potassium hydroxide (B78521) (KOH) solution (2 M)
-
n-Hexane
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
-
Centrifuge tubes (50 mL)
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh approximately 1-5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of 2 M ethanolic KOH solution.
-
Incubate the mixture in a water bath at 80°C for 1 hour with occasional vortexing to ensure complete saponification.
-
Allow the mixture to cool to room temperature.
-
Add 10 mL of deionized water to the tube.
-
Extract the unsaponifiable fraction by adding 15 mL of n-hexane and vortexing vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper n-hexane layer to a clean tube.
-
Repeat the extraction (steps 6-8) two more times, combining the n-hexane extracts.
-
Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the n-hexane extract to dryness under a stream of nitrogen or using a rotary evaporator at 40°C.
-
Reconstitute the dried residue in 1 mL of the mobile phase (e.g., acetonitrile/water) and filter through a 0.22 µm syringe filter into a UHPLC vial.
UHPLC Method
The following UHPLC conditions are based on a rapid separation method for multiple phytosterols.[4][7]
Instrumentation:
-
UHPLC system with a binary pump, autosampler, and column oven.
-
Detector: UV/PDA detector or Charged Aerosol Detector (CAD).
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Kinetex 1.7 µm Phenyl-Hexyl (100 x 2.1 mm)[4][7] | Unifinepak C18 (150 x 2.0 mm, 1.9 µm)[1][3] |
| Mobile Phase A | Water | Acetonitrile/Water (95/5)[1][3] |
| Mobile Phase B | Acetonitrile | Tetrahydrofuran (THF)[1][3] |
| Gradient | Time (min) | %B |
| 0.0 | 80 | |
| 5.0 | 100 | |
| 8.0 | 100 | |
| 8.1 | 80 | |
| 8.5 | 80 | |
| Flow Rate | 0.9 mL/min[4][7] | 0.5 mL/min[1][3] |
| Column Temperature | 60°C[4][7] | 40°C[1][3] |
| Injection Volume | 2 µL | 1 µL[1][3] |
| Detection | CAD or UV at 205 nm | UV at 278 nm[1][3] |
Quantitative Data
The following table summarizes the performance characteristics of the UHPLC method for the analysis of various sterols. The data demonstrates good linearity, low limits of detection (LOD) and quantification (LOQ), and high recovery rates.
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Ergosterol | ~4.5 | >0.999 | 0.4 - 0.6[4] | 1.2 - 1.8 | 95.4 - 103.4[4] |
| Brassicasterol | ~5.2 | >0.999 | 0.4 - 0.6[4] | 1.2 - 1.8 | 95.4 - 103.4[4] |
| This compound | ~5.8 | >0.999 | 0.4 - 0.6 [4] | 1.2 - 1.8 | 95.4 - 103.4 [4] |
| Stigmasterol | ~6.2 | >0.999 | 0.4 - 0.6[4] | 1.2 - 1.8 | 95.4 - 103.4[4] |
| β-Sitosterol | ~6.8 | >0.999 | 0.4 - 0.6[4] | 1.2 - 1.8 | 95.4 - 103.4[4] |
| Stigmastanol | ~7.2 | >0.999 | 0.4 - 0.6[4] | 1.2 - 1.8 | 95.4 - 103.4[4] |
Data is compiled from a representative UHPLC-CAD method.[4][7]
Results and Discussion
The described UHPLC method allows for the rapid and efficient separation of this compound and other common phytosterols. The use of a core-shell or sub-2 µm particle column provides excellent resolution and peak shape, enabling accurate quantification. The total analysis time of 8.5 minutes is a significant improvement over traditional HPLC methods.[4]
The sample preparation procedure, while involving several steps, is crucial for obtaining clean chromatograms and reliable quantitative results. The saponification step effectively liberates the sterols, and the subsequent liquid-liquid extraction isolates them from the bulk of the matrix.
For complex matrices, further optimization of the sample preparation, such as the inclusion of a solid-phase extraction (SPE) step, may be necessary to remove interferences.
Conclusion
This application note details a robust and rapid UHPLC method for the quantitative analysis of this compound and other phytosterols. The provided protocols for sample preparation and chromatographic analysis are suitable for researchers, scientists, and professionals in the fields of food science, natural product chemistry, and drug development. The method's speed, sensitivity, and accuracy make it a valuable tool for quality control and research applications.
References
- 1. jasco-global.com [jasco-global.com]
- 2. jascoinc.com [jascoinc.com]
- 3. jascoinc.com [jascoinc.com]
- 4. A UHPLC method for the rapid separation and quantification of phytosterols using tandem UV/Charged aerosol detection - A comparison of both detection techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Co-elution of Campesterol and β-Sitosterol in Gas Chromatography (GC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of campesterol (B1663852) and β-sitosterol during Gas Chromatography (GC) analysis.
Troubleshooting Guide
Q1: Why are my this compound and β-sitosterol peaks co-eluting or showing poor resolution?
Co-elution of this compound and β-sitosterol is a common challenge in GC analysis due to their high structural similarity, differing only by a single methyl group.[1] Several factors can contribute to this issue:
-
Inadequate GC Column Selection: The choice of the GC column's stationary phase is critical for separating structurally similar compounds. A column with insufficient selectivity will fail to resolve these sterols.
-
Suboptimal GC Method Parameters: The temperature program, carrier gas flow rate, and injection parameters all play a crucial role in achieving baseline separation.
-
Improper Sample Preparation or Derivatization: Incomplete derivatization or the presence of interfering compounds from the sample matrix can lead to poor peak shape and co-elution.
Q2: How can I improve the separation of this compound and β-sitosterol?
To enhance the resolution between this compound and β-sitosterol, a systematic approach to optimizing your GC method is recommended. This involves adjustments to the GC column, temperature program, and sample preparation technique.
1. GC Column Selection and Optimization:
The stationary phase of the GC column is the most critical factor in achieving separation. While standard non-polar columns can be used, columns with intermediate polarity often provide better selectivity for sterols.
-
Standard Polarity Columns: A 95% dimethyl, 5% diphenyl-polysiloxane column can achieve baseline separation of many sterol/stanol peaks, though some overlap may still occur.[1]
-
Intermediate Polarity Columns: For more challenging separations, consider a column with a higher phenyl content, such as a 35% dimethyl-65% diphenyl polysiloxane phase (e.g., DB-35).[1] Columns with a 14% cyanopropylphenyl and 86% methylpolysiloxane stationary phase have also been shown to provide excellent separation of this compound and campestanol, as well as sitosterol (B1666911) and sitostanol.[2]
2. Optimization of GC Parameters:
Fine-tuning the GC oven temperature program and carrier gas flow rate can significantly impact resolution.
-
Temperature Programming: A slow temperature ramp rate allows for more interactions between the analytes and the stationary phase, which can improve separation. A typical starting point is an initial oven temperature of 150°C, holding for 1 minute, then ramping at 10°C/min to 320°C and holding for 4 minutes.[2]
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium or hydrogen) should be optimized for the specific column dimensions to ensure maximum efficiency.
3. Effective Sample Preparation and Derivatization:
Proper sample preparation is essential to remove interfering substances and ensure the sterols are in a form suitable for GC analysis. Derivatization is a critical step to increase the volatility and thermal stability of the sterols.
-
Saponification: This process cleaves the ester linkages of sterol esters, releasing the free sterols for analysis.[3]
-
Derivatization: Silylation is the most common derivatization technique for sterols.[1] This involves converting the hydroxyl group of the sterol to a trimethylsilyl (B98337) (TMS) ether, which improves peak shape and reduces peak tailing. A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]
Frequently Asked Questions (FAQs)
Q1: Is derivatization always necessary for GC analysis of sterols?
While it is possible to analyze free sterols by GC, it is generally not recommended. Injecting underivatized sterols often results in broad, tailing peaks and a lower detector response.[1] Derivatization to form TMS ethers or acetates significantly improves volatility, peak shape, and overall chromatographic performance.[1]
Q2: What are the key steps in a typical sample preparation workflow for sterol analysis by GC?
A general workflow for preparing a sample for sterol analysis by GC involves several key stages. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for sterol analysis by GC.
Q3: What are some alternative analytical techniques if I cannot resolve this compound and β-sitosterol by GC?
If GC separation remains challenging, other chromatographic techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC offers different selectivity compared to GC and can be used for the analysis of sterols, often without the need for derivatization.
-
Supercritical Fluid Chromatography (SFC): SFC is another alternative that can provide good resolution for sterol analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Even with co-elution, GC-MS can be used to differentiate and quantify this compound and β-sitosterol by using their unique mass fragmentation patterns.[1] Selected Ion Monitoring (SIM) mode can be particularly useful for this purpose.[2]
Experimental Protocols
Protocol 1: Saponification and Extraction of Unsaponifiables (Adapted from AOAC Official Method 2007.03) [3]
-
Weigh an appropriate amount of the sample into a flask.
-
Add an ethanolic potassium hydroxide (B78521) (KOH) solution.
-
Reflux the mixture at a high temperature to saponify the lipids.
-
After cooling, extract the unsaponifiable fraction containing the sterols with a suitable organic solvent, such as toluene.
-
Wash the organic extract to remove any remaining soap.
-
Evaporate the solvent to obtain the unsaponifiable matter.
Protocol 2: Derivatization of Sterols to Trimethylsilyl (TMS) Ethers
-
Ensure the extracted unsaponifiable matter is completely dry.
-
Add a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).
-
Heat the mixture to ensure complete derivatization.
-
The derivatized sample is now ready for GC injection.
Quantitative Data
The following table presents example data on the phytosterol content of various saw palmetto materials, as determined by a collaborative study using a validated GC method. While this table does not show retention times, it provides an example of the quantitative data that can be obtained with a well-optimized method.
| Material | This compound (mg/100g) | Stigmasterol (mg/100g) | β-Sitosterol (mg/100g) |
| Saw Palmetto Powdered Extract | 35.0 | 17.0 | 109 |
| Alcohol-Free Saw Palmetto | 2.50 | 1.26 | 6.93 |
| Liquid Herbal Extract | 1.94 | 1.44 | 7.57 |
| ProstActive® Once Daily | 36.3 | 19.3 | 107 |
Data adapted from a single-laboratory validation study.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analytical problem and the potential solutions.
Caption: Troubleshooting logic for co-elution.
References
Technical Support Center: Optimizing Phytosterol Separation by Gas Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing oven temperature programs for the separation of phytosterols (B1254722) using gas chromatography (GC). Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the GC analysis of phytosterols, presented in a question-and-answer format.
Question 1: Why am I observing poor resolution or co-elution of phytosterol peaks, especially for structurally similar compounds like β-sitosterol and stigmasterol?
Answer: Poor resolution and co-elution are frequent challenges in phytosterol analysis due to their similar chemical structures.[1] Several factors can contribute to this issue:
-
Inadequate GC Column: A non-polar column may not offer sufficient selectivity.[1]
-
Suboptimal Temperature Program: A rapid temperature ramp can lead to inadequate separation.[1] A slower ramp rate enhances the interaction between the analytes and the stationary phase, which improves resolution.[1]
-
Improper Derivatization: Incomplete derivatization can cause peak broadening or tailing, negatively affecting resolution.[1]
To improve poor resolution, consider the following:
-
Column Selection: It is recommended to use a mid-polarity or high-polarity column. Columns with a cyanopropylphenyl polysiloxane stationary phase are often effective for separating phytosterols.[1][2]
-
Temperature Program Optimization: Decrease the temperature ramp rate and experiment with different initial temperatures and hold times.[1]
-
Derivatization Verification: Ensure your derivatization protocol is optimized by using fresh reagents and allowing for adequate reaction time.[1]
Question 2: What causes significant peak tailing for my phytosterol peaks, and how can I resolve it?
Answer: Peak tailing in phytosterol GC analysis often points to active sites within the GC system or issues with the derivatization process.[1]
-
Active Sites: Free hydroxyl groups on the phytosterols can interact with active sites in the injector, column, or detector, causing peak tailing.[1]
-
Incomplete Derivatization: If the derivatization is not complete, the remaining free hydroxyl groups can interact with the system, leading to tailing.
To fix peak tailing:
-
Ensure System Inertness: Use a deactivated liner and a high-quality, well-conditioned GC column to minimize active sites.[1]
-
Optimize Derivatization: Confirm that your sample is completely dry before adding the derivatization reagent, as moisture can inactivate it. Use a sufficient amount of the reagent and ensure the reaction goes to completion.[1]
Question 3: My phytosterol peaks appear broad or distorted. What could be the cause?
Answer: Broad or distorted peaks can result from issues with injection technique, column condition, or carrier gas flow rate.[1]
-
Slow Injection: A slow injection can lead to inefficient sample vaporization and band broadening.[1]
-
Column Contamination: Buildup of non-volatile residues at the column head can distort peak shape.[1]
-
Incorrect Flow Rate: A carrier gas flow rate that is too low can increase diffusion and result in broader peaks.[1]
To address broad peaks:
-
Injection Technique: Employ a fast injection to ensure rapid and complete sample vaporization.[1]
-
Column Maintenance: Trim the initial section of the column from the injector end to remove contaminants.[1]
-
Optimize Flow Rate: Set the carrier gas flow rate to the optimal value for your column's dimensions and the type of carrier gas used.[1]
Oven Temperature Program Examples for Phytosterol Separation
The following table summarizes various oven temperature programs that have been successfully used for the separation of phytosterols. These can serve as a starting point for method development.
| Initial Temp. (°C) & Hold Time (min) | Ramp Rate 1 (°C/min) | Temp. 1 (°C) & Hold Time (min) | Ramp Rate 2 (°C/min) | Final Temp. (°C) & Hold Time (min) | Total Run Time (min) | Column Phase | Reference |
| 150 (1 min) | 10 | 320 (4 min) | - | - | 22 | 5% Diphenyl / 95% Dimethylpolysiloxane | [3][4] |
| 180 (1 min) | 20 | 270 (5 min) | 5 | 300 (10 min) | - | DB-5ms (5% Phenyl / 95% Dimethylpolysiloxane) | [1] |
| 50 (0.5 min) | 20 | 320 (10 min) | - | - | - | BPX5 (5% Phenyl Polysilphenylene-siloxane) | [5] |
| 200 (1 min) | 20 | 300 (10 min) | - | - | - | Not Specified | [6] |
| 100 (1 min) | 50 | 220 | 5 | 290 (8 min) | - | DB-5MS (5% Phenyl / 95% Dimethylpolysiloxane) | [7] |
| 65 (2 min) | 15 | 250 | 5 | 310 (6 min) | - | RTX-5 (5% Phenyl / 95% Dimethylpolysiloxane) | [8] |
Experimental Protocol: GC-MS Analysis of Phytosterols
This protocol outlines a general procedure for the analysis of phytosterols in a sample matrix like vegetable oil. Optimization may be necessary for different sample types and instruments.[1]
1. Sample Preparation (Saponification)
-
Weigh approximately 250 mg of the oil sample into a screw-capped tube.
-
Add an internal standard (e.g., 50 µL of epicoprostanol (B1214048) in chloroform).
-
Add 5 mL of 2 M ethanolic potassium hydroxide.
-
Blanket the tube with nitrogen, cap it tightly, and vortex.
-
Heat the tube at 60°C for 1 hour, with occasional vortexing to ensure complete saponification.
-
Allow the tube to cool to room temperature.
-
Add 5 mL of deionized water and 5 mL of hexane (B92381). Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube.
-
Repeat the hexane extraction and combine the extracts.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.[1]
2. Derivatization (Silylation)
-
Ensure the dried extract is completely free of moisture.[1]
-
Add 100 µL of a silylating reagent (e.g., BSTFA + 1% TMCS) and 100 µL of anhydrous pyridine.[1]
-
Cap the tube and heat at 70°C for 30 minutes.[1]
-
Let the tube cool to room temperature before GC-MS analysis.[1]
3. GC-MS Parameters
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977A MSD or equivalent
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 270°C, hold for 5 minutes.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.[1]
-
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan (m/z 50-600) or Selected Ion Monitoring (SIM)
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in phytosterol separation by GC.
Caption: Troubleshooting workflow for GC-based phytosterol analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of phytosterols?
A1: Derivatization is a critical step for two primary reasons:
-
Increased Volatility: Phytosterols possess polar hydroxyl groups that give them high boiling points. Derivatization, typically silylation, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[1] This modification increases the volatility of the phytosterols, enabling their analysis by GC at lower temperatures.[1]
-
Improved Peak Shape: The derivatization process masks the polar hydroxyl groups, which reduces their interaction with active sites within the GC system and leads to sharper, more symmetrical peaks.[1]
Q2: What type of GC column is best for phytosterol separation?
A2: The choice of GC column is crucial for achieving good separation. While non-polar columns like those with a 5% Phenyl / 95% Dimethylpolysiloxane phase are commonly used, they may not resolve all structurally similar phytosterols.[9][10] For challenging separations, a mid-polarity column, such as one with a 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane stationary phase, or a higher-polarity column is often recommended to improve selectivity.[1][2]
Q3: How does the oven temperature ramp rate affect the separation of phytosterols?
A3: The temperature ramp rate significantly influences the resolution of phytosterol peaks. A faster ramp rate reduces the analysis time but may not provide sufficient time for the separation of closely eluting compounds.[1] Conversely, a slower ramp rate allows for more interaction between the analytes and the stationary phase, which typically results in better resolution, especially for complex mixtures.[1][11] Therefore, optimizing the ramp rate is a key aspect of method development.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. vuir.vu.edu.au [vuir.vu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. mdpi.com [mdpi.com]
- 9. aocs.org [aocs.org]
- 10. scribd.com [scribd.com]
- 11. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
Technical Support Center: Analysis of Campesterol by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of campesterol (B1663852).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1] In complex biological samples, components like phospholipids, salts, and other endogenous molecules can interfere with the ionization of this compound in the MS source, compromising the accuracy and reproducibility of the results.[2]
Q2: My this compound recovery is consistently low. What are the common causes and solutions?
Low recovery of this compound can arise from several factors during sample preparation and analysis.[3] Common issues include incomplete hydrolysis of this compound esters, suboptimal extraction conditions, analyte degradation, and losses during sample cleanup steps.[3]
Troubleshooting Low this compound Recovery:
| Common Cause | Recommended Solution |
| Incomplete Hydrolysis | Ensure complete saponification by using an adequate concentration of ethanolic potassium hydroxide (B78521) (e.g., 2 M KOH) and incubating at a sufficient temperature (e.g., 80°C) for at least one hour to break down all esterified forms of this compound into its free form.[3] |
| Inefficient Extraction | Use a non-polar solvent like n-hexane or diethyl ether for liquid-liquid extraction (LLE) to efficiently extract the hydrophobic this compound. Performing the extraction multiple times (2-3 times) with fresh solvent and pooling the organic layers can maximize the yield.[3] |
| Analyte Degradation | This compound is susceptible to oxidation at high temperatures.[3] Minimize exposure to high heat and light. Consider adding an antioxidant like pyrogallol (B1678534) during saponification.[3] |
| Losses During Cleanup (SPE) | If using Solid-Phase Extraction (SPE), ensure the cartridge is properly conditioned before loading the sample. Optimize the wash and elution solvents to prevent premature elution or incomplete recovery of this compound.[3] |
| Emulsion Formation (LLE) | Emulsions can trap the analyte during LLE. To break emulsions, try centrifugation or adding a small amount of salt. Alternatively, Supported Liquid Extraction (SLE) can be used to avoid emulsion formation.[3] |
Q3: How can I assess the extent of matrix effects in my this compound assay?
There are two primary methods to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column, while injecting a blank matrix extract. Any suppression or enhancement of the constant signal at the retention time of this compound indicates the presence of matrix effects.
-
Pre- and Post-Extraction Spiking: This quantitative approach compares the response of this compound spiked into a blank matrix extract after extraction to the response of this compound in a neat solution at the same concentration. The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: What are the most effective strategies to minimize matrix effects for this compound analysis?
A multi-faceted approach combining efficient sample preparation, optimized chromatography, and appropriate calibration strategies is the most effective way to mitigate matrix effects.
Strategies to Minimize Matrix Effects in this compound Analysis:
| Strategy | Description |
| Sample Preparation | The goal is to remove interfering matrix components while efficiently extracting this compound. Common techniques include saponification to hydrolyze esters, followed by Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[4] Dispersive liquid-liquid microextraction (DLLME) has also shown high extraction recoveries (82-91%) for phytosterols (B1254722).[5] |
| Chromatographic Separation | Optimize the LC method to chromatographically separate this compound from co-eluting matrix components. Utilizing a suitable column, such as a C18 reversed-phase column, and a gradient elution can effectively resolve this compound from interferences.[6] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | This is one of the most reliable methods to compensate for matrix effects.[7] A SIL-IS, such as deuterated this compound or cholesterol-d6, behaves almost identically to this compound during extraction and ionization.[8] By calculating the ratio of the analyte signal to the IS signal, variations due to matrix effects can be normalized. |
| Choice of Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI) is often preferred for sterol analysis as it is generally less susceptible to matrix effects than Electrospray Ionization (ESI) for these compounds.[9] APCI is a gas-phase ionization technique, which can reduce the impact of non-volatile matrix components. |
| Sample Dilution | Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on this compound ionization. However, this may compromise the sensitivity of the assay if this compound concentrations are low. |
Q5: I am observing a prominent [M+H-H₂O]⁺ ion in my mass spectrum for this compound. Is this normal and how can I control it?
Yes, the observation of a dehydrated protonated molecule ([M+H-H₂O]⁺) is a common characteristic in the mass spectra of sterols, including this compound, particularly when using APCI.[9] While this ion is often used for quantification, excessive in-source fragmentation can be problematic.
Troubleshooting In-Source Fragmentation:
| Cause | Solution |
| High Ion Source Temperature | Gradually decrease the ion source temperature to find an optimal setting that maintains good ionization efficiency while minimizing fragmentation.[6] |
| High Cone/Fragmentor Voltage | Reduce the cone or fragmentor voltage in the ion source, as high voltages can induce fragmentation.[6] |
| Ionization Technique | If using APCI and fragmentation is excessive, consider switching to ESI, which is generally a "softer" ionization technique.[6] |
Experimental Protocols
Protocol 1: Saponification and Liquid-Liquid Extraction (LLE) of this compound from Edible Oil
This protocol is adapted for the extraction of total this compound from an oil matrix.[4]
-
Sample Preparation: Weigh approximately 100 mg of the oil sample into a glass tube.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., cholesterol-d6) solution.
-
Saponification: Add 5 mL of 2 M ethanolic potassium hydroxide (KOH). For samples prone to oxidation, a small amount of an antioxidant like pyrogallol can be added.[3]
-
Hydrolysis: Tightly cap the tube, vortex, and incubate in an 80°C water bath for 1 hour to hydrolyze this compound esters.[3]
-
Cooling: Remove the tube and allow it to cool to room temperature.
-
Extraction: Add 5 mL of deionized water and 5 mL of n-hexane. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at approximately 2000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.[3]
-
Collection: Carefully transfer the upper hexane (B92381) layer to a clean tube.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with 5 mL of fresh n-hexane and pool the organic layers.
-
Drying: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 1 mL of methanol/acetonitrile) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general protocol for the analysis of underivatized this compound.[4][6]
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate.[6]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid or 5 mM ammonium formate.[6]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Gradient Elution:
-
Start with a higher percentage of Mobile Phase A.
-
Gradually increase the percentage of Mobile Phase B over the run to elute this compound.
-
A typical run time is 5-15 minutes.
-
-
Ionization: APCI or ESI in positive ion mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) is commonly used for quantification.
-
This compound Transition (Example): m/z 383.3 → m/z 365.3 ([M+H-H₂O]⁺ → fragment).
-
Cholesterol-d6 IS Transition (Example): m/z 375.3 → m/z 167.1.
-
Quantitative Data Summary
Table 1: Comparison of Extraction Methodologies for Phytosterols
| Extraction Method | Matrix | Analyte(s) | Recovery (%) | Reference |
| Deep Eutectic Solvent-based DLLME | Milk | This compound, β-sitosterol, stigmasterol, brassicasterol | 82 - 91 | [5] |
| Dual-UADLLME | Not Specified | This compound, β-sitosterol, stigmasterol | Not explicitly stated, but matrix effects were significantly reduced. | [5] |
| Saponification and SPE | Edible Vegetable Oils | Phytosterols | Not explicitly stated, but effective for separation. | [5] |
| Molecularly Imprinted Polymer-based SPME | Egg yolk, milk, olive oil | β-sitosterol | 92 - 101 | [5] |
Table 2: Performance of an Isotope Dilution GC-MS Method for 7-Oxygenated this compound
| Analyte | Matrix | LOD (pg/mL) | LOQ (pg/mL) | Precision (RSD%) | Recovery (%) | Reference |
| 7α-hydroxy-campesterol | Human Serum | 7 | 23 | ≤10 | 92 - 115 | [8] |
Visualizations
Caption: Workflow for minimizing matrix effects in this compound analysis.
Caption: Troubleshooting logic for inaccurate this compound quantification.
References
- 1. Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Validated, Fast Method for Quantification of Sterols and Gut Microbiome Derived 5α/β-Stanols in Human Feces by Isotope Dilution LC-High-Resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. harvest.usask.ca [harvest.usask.ca]
Technical Support Center: Optimizing Campesterol Derivatization for GC Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the derivatization efficiency of campesterol (B1663852) for Gas Chromatography (GC) analysis. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: Derivatization is a crucial step for the analysis of this compound and other phytosterols (B1254722) by GC. The primary goal is to modify the polar hydroxyl (-OH) group of the this compound molecule into a less polar, more volatile, and more thermally stable functional group.[1] This process, most commonly silylation, replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[1] This chemical modification leads to improved chromatographic resolution, increased sensitivity, better peak shape, and enhanced detection selectivity.[1] Injecting underivatized sterols can result in broad, tailing peaks and lower detector response.[2][3]
Q2: What are the most common derivatizing reagents for this compound?
A2: Silylation is the most prevalent derivatization method for sterols prior to GC analysis.[1] The most common and effective silylating agents include:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used silylating agent.[2][4] It is often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially for sterically hindered hydroxyl groups.[2][4]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Considered one of the strongest and most versatile silylating agents available, often cited as more reactive and efficient than BSTFA for many compounds, including some steroids.[1][4]
-
Hexamethyldisilazane (HMDS) in combination with Trimethylchlorosilane (TMCS): This reagent mixture is also used for creating TMS ethers of phytosterols.[5][6]
Q3: How do I choose the right silylating reagent?
A3: The choice between reagents like BSTFA and MSTFA can depend on the specific requirements of your analysis. MSTFA is generally considered more reactive and produces by-products that are more volatile and less likely to interfere with chromatography.[4] BSTFA with a TMCS catalyst is also highly effective and widely documented.[4] For sterically hindered compounds, the addition of a catalyst like TMCS is beneficial.[2][4] The selection should be based on the specific sterols being analyzed, laboratory conditions, and optimization according to the manufacturer's instructions.[2]
Q4: What are the typical reaction conditions for this compound derivatization?
A4: Typical conditions for silylation involve heating the dried sample with the reagent. A common protocol involves adding the silylating agent (e.g., a mixture of BSTFA + 1% TMCS and a solvent like pyridine) to the dried this compound sample, vortexing, and heating at 60-70°C for 30 to 60 minutes. It is critical to ensure all glassware, solvents, and the sample itself are completely dry, as silylating reagents are highly sensitive to moisture, which can deactivate the reagent and inhibit the reaction.[4][5]
Comparison of Common Silylating Agents for Sterol Analysis
While direct quantitative yield comparisons for this compound are scarce in literature, the following table summarizes the key features and typical reaction conditions for the most common silylating agents used for sterol analysis.
| Feature | BSTFA + 1% TMCS | MSTFA | HMDS + TMCS |
| Reactivity | Very strong, enhanced by TMCS catalyst for hindered groups.[4] | Generally considered the most reactive TMS reagent.[4] | Effective, but may require vigorous shaking.[5][6] |
| By-products | Monotrimethylsilyl-trifluoroacetamide & Trifluoroacetamide.[4] | N-methyltrifluoroacetamide & Trimethylsilyl-trifluoroacetamide (highly volatile).[4] | Ammonia & Hexamethyldisiloxane. |
| Typical Solvent | Pyridine, Acetonitrile.[7] | Pyridine, Acetonitrile. | Toluene, Dimethylformamide (DMF).[5][6] |
| Typical Temperature | 60 - 80°C.[4] | 60 - 80°C.[6] | Room Temperature to 60°C.[5][6] |
| Typical Time | 30 - 60 minutes.[1][4] | 30 - 60 minutes.[6] | 15 - 30 minutes.[5][6] |
| Key Advantage | Widely used and effective, especially with catalyst. | Produces highly volatile by-products, minimizing interference.[4] | Can be effective at room temperature. |
Troubleshooting Guide
Problem 1: Low or no this compound peak is detected.
| Possible Cause | Solution |
| Incomplete Derivatization | The reaction may not have gone to completion. Review your protocol: ensure the sample was completely dry, use fresh derivatization reagent in sufficient excess, and confirm the correct reaction time and temperature.[5] Anecdotally, some sterols can take longer to derivatize completely. |
| Moisture Contamination | Silylating reagents are highly sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and dry the sample completely (e.g., under a stream of nitrogen) before adding the reagent.[4][5] |
| Reagent Degradation | Derivatization reagents can degrade over time, especially if exposed to moisture. Use fresh reagents and store them properly in a desiccator.[5] |
| Active Sites in GC System | Active sites in the injector liner, connections, or the column itself can adsorb the analyte, preventing it from reaching the detector. Use a deactivated inlet liner and a high-quality, well-conditioned column.[5] |
| Sample Degradation | Although TMS-ethers are more stable than free sterols, they can degrade. Analyze derivatized samples promptly, ideally within 24 hours.[5][6] |
Problem 2: The this compound derivative peak is showing significant tailing.
| Possible Cause | Solution |
| Incomplete Derivatization | This is a primary cause of peak tailing.[5] The presence of unreacted polar hydroxyl groups leads to interaction with active sites in the GC system.[3][5] Solution: Re-optimize the derivatization procedure (see Problem 1). If you see two peaks for this compound where there should be one, silylation is likely incomplete. |
| Active Sites in GC System | Free silanol (B1196071) groups in the injector liner or on the column stationary phase can interact with the analyte.[5] Solution: Perform inlet maintenance, including replacing the liner and septum.[8] Consider using an ultra-inert liner. Trimming the first few centimeters off the column can remove accumulated active sites.[9] |
| Column Contamination | Buildup of non-volatile residues at the head of the column can cause peak distortion.[5] Solution: Regularly perform column maintenance, including trimming the inlet side of the column.[5] |
| Incorrect Flow Rate | A carrier gas flow rate that is too low can lead to peak broadening and tailing.[5] Solution: Optimize the carrier gas flow rate for your column dimensions and method. |
Problem 3: Results are inconsistent between different runs.
| Possible Cause | Solution |
| Variable Moisture | Inconsistent levels of moisture between samples will lead to variable derivatization efficiency. Solution: Standardize your sample drying procedure to ensure all samples are completely and consistently dry before adding the reagent. |
| Inconsistent Reaction Conditions | Variations in reaction time, temperature, or reagent volume can cause inconsistent derivatization yields. Solution: Use a heating block or oven with accurate temperature control. Use precise pipettes for adding reagents and solvents. Ensure reaction timing is consistent for all samples and standards. |
| Syringe/Injection Issues | A partially plugged syringe or inconsistent injection speed can lead to variable peak areas.[10] Solution: Clean or replace the syringe. If injecting manually, practice a consistent, fast injection technique. An autosampler is highly recommended for improving reproducibility.[11] |
| Sample Stability | The derivatized sample may be degrading over time if there is a long delay between derivatization and analysis. Solution: Analyze all samples in the same sequence and timeframe after derivatization is complete. Derivatized standards and test solutions should ideally be analyzed within 24 hours.[6] |
Detailed Experimental Protocol
Protocol: Silylation of this compound using BSTFA + 1% TMCS for GC-MS Analysis
This protocol is adapted from established methods for the silylation of phytosterols.
1. Materials:
-
This compound standard or dried sample extract
-
Pyridine (anhydrous)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heptane (B126788) or Hexane (B92381) (GC grade)
-
2 mL screw-cap vials with PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
2. Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the sample extract or standard into a 2 mL vial.
-
If the sample is in solution, evaporate the solvent completely to dryness under a gentle stream of nitrogen. It is critical that no moisture remains.
-
-
Derivatization Reaction:
-
Prepare the derivatization reagent mixture by combining equal volumes of Pyridine and BSTFA + 1% TMCS (e.g., 100 µL of each for a 1:1 v/v mixture).
-
Add 200 µL of the freshly prepared reagent mixture to the dried sample in the vial.
-
Immediately cap the vial tightly to prevent exposure to atmospheric moisture.
-
Vortex the vial for 30 seconds to ensure the sample is fully dissolved and mixed.
-
Place the vial in a heating block or oven set to 70°C for 60 minutes.
-
-
Sample Dilution & Analysis:
-
After heating, allow the vial to cool completely to room temperature.
-
Dilute the derivatized sample to a suitable concentration for your GC-MS system using heptane or hexane. For example, add 800 µL of hexane to achieve a 1:5 dilution.
-
Vortex briefly to mix.
-
Transfer an aliquot of the final solution to a GC autosampler vial.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system for analysis.
-
Visualizations
Caption: General workflow for silylation of this compound for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. hpst.cz [hpst.cz]
Troubleshooting low recovery of campesterol during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of campesterol (B1663852) during extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low this compound recovery?
Low recovery of this compound can be attributed to several factors throughout the extraction and analysis process. The most prevalent issues include:
-
Incomplete Hydrolysis: In many biological and plant-based samples, this compound exists in conjugated forms such as esters or glycosides. If these forms are not completely broken down to free sterols through saponification (alkaline hydrolysis) or acid hydrolysis, the analysis will only account for the free portion, leading to an underestimation of the total this compound content.[1]
-
Suboptimal Extraction Conditions: The choice of solvent, pH, and extraction volume is critical. Using a solvent with incorrect polarity or an insufficient volume can result in poor extraction efficiency.[1]
-
Analyte Degradation: this compound is susceptible to degradation, particularly through oxidation, when exposed to high temperatures, oxygen, or light.[1][2] For instance, heating phytosterol-enriched milk at 90°C for 15 minutes resulted in a 61% decrease in this compound content.[1]
-
Losses During Sample Cleanup: If using techniques like Solid-Phase Extraction (SPE), this compound can be lost if the cartridge is not properly conditioned or if the wash and elution solvents are not optimized.[1]
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the extraction process or suppress the analytical signal, especially in methods like LC-MS.[1]
Q2: In what forms does this compound exist within a sample?
This compound can be present in a sample in four primary forms: as a free sterol, a fatty acid ester, a steryl glycoside, or an acylated steryl glycoside.[1] To accurately quantify the total this compound, a robust sample preparation method must convert all these conjugated forms into free this compound.
Q3: Is derivatization necessary for this compound analysis?
The need for derivatization depends on the analytical instrument being used.
-
For Gas Chromatography (GC): Derivatization is almost always required to increase the volatility and thermal stability of this compound. Trimethylsilyl (TMS) ethers are common derivatives.[2][3]
-
For Liquid Chromatography (LC), especially with Mass Spectrometry (MS): Derivatization is often not necessary, which can simplify the sample preparation process.[1]
Q4: How can I prevent the degradation of this compound during my experiment?
Due to its susceptibility to oxidation, especially at elevated temperatures, several precautions should be taken:[1][2]
-
Control Temperature: Avoid excessive heat during saponification and solvent evaporation steps.[1] Room temperature saponification is an option to consider.[2]
-
Use an Inert Atmosphere: Performing extraction and solvent evaporation under a nitrogen atmosphere can prevent oxidative loss.[1][2]
-
Protect from Light: Store samples and extracts protected from light.[2]
-
Add Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents.[4]
Troubleshooting Guide
This guide will help you pinpoint and resolve potential issues leading to low this compound recovery.
To visualize the troubleshooting workflow, please refer to the diagram below.
Experimental Protocols
Protocol 1: Total this compound Extraction via Saponification
This protocol is a generalized procedure for the extraction of total this compound from a lipid-rich sample by converting all conjugated forms to free sterols.
Materials:
-
Sample containing this compound
-
Internal standard (e.g., epicoprostanol (B1214048) or 5α-cholestane)[2][3]
-
Ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 2M)[5]
-
n-Hexane (or other suitable non-polar solvent like diethyl ether or toluene)[1][2]
-
Deionized water
-
Anhydrous sodium sulfate
-
Nitrogen gas line
-
Water bath or heating block
-
Centrifuge
-
Vortex mixer
-
Separatory funnel or centrifuge tubes
Procedure:
-
Sample Preparation: Weigh a homogenized sample into a screw-capped tube.
-
Internal Standard Addition: Add a known amount of internal standard.
-
Saponification:
-
Add ethanolic KOH solution.
-
Tightly cap the tube, vortex, and place it in a water bath at 80°C for 1 hour to hydrolyze the this compound esters and glycosides.[1] Alternatively, for heat-sensitive samples, saponification can be conducted at room temperature for a longer duration.[2]
-
During this step, it is advisable to flush the tube with nitrogen to prevent oxidation.
-
-
Cooling: Remove the tube from the water bath and allow it to cool to room temperature.
-
Extraction:
-
Add deionized water and n-hexane to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the unsaponifiable fraction into the hexane (B92381) layer.
-
-
Phase Separation: Centrifuge at approximately 2000 rpm for 5 minutes to achieve a clear separation of the aqueous and organic layers.[1]
-
Collection: Carefully transfer the upper hexane layer to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 5-7) two more times with fresh n-hexane, pooling all the organic extracts to maximize recovery.[1][6]
-
Washing: Wash the pooled hexane extract with deionized water to remove any residual soap.
-
Drying: Dry the organic layer by passing it through anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., for GC analysis after derivatization, or for LC-MS analysis).
The following diagram illustrates the importance of the hydrolysis step in quantifying total this compound.
Data on Extraction Method Performance
The choice of extraction method can significantly impact the recovery and yield of this compound. Below is a summary of performance data from various techniques.
| Extraction Technique | Key Findings | This compound Recovery/Yield | Reference |
| Gas Chromatography (GC) with Saponification | Fortified sample analysis showed good recovery rates. | 85.0% to 103% | [3] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A deep eutectic solvent (DES)-based DLLME method demonstrated high extraction recoveries from milk. | 82% to 91% | [7] |
| Supercritical Fluid Extraction (SFE) | Optimized SFE of rapeseed oil waste yielded high purity this compound. | 36.25 wt% purity | [8] |
| Ultrasound-Assisted Extraction (UAE) | Compared to maceration and microwave-assisted extraction (MAE) for Himalayan walnut oil, UAE gave the highest yield. | Higher yield than other methods, but specific this compound recovery not quantified. | [9] |
| Pressurized Liquid Extraction (PLE) | Showed superior performance in extracting phytosterols (B1254722) from rice bran oil compared to Soxhlet extraction. | Higher β-sitosterol content than Soxhlet, implying better recovery for phytosterols in general. | [7] |
| Soxhlet Extraction | Prone to lower yields due to prolonged high temperatures which can degrade heat-sensitive compounds like phytosterols. | Lower yield compared to SC-CO2 and UAE.[7][9] | [7] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of this compound, Stigmasterol, and beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction of phytosterols and tocopherols from rapeseed oil waste by supercritical CO2 plus co-solvent: A comparison with conventional solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Preventing Campesterol Oxidation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the oxidation of campesterol (B1663852) during sample preparation. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound oxidation during sample preparation?
The stability of this compound is primarily influenced by four main factors during sample preparation:
-
Temperature: High temperatures and prolonged heating times significantly accelerate the degradation of this compound and other phytosterols (B1254722).[1][2]
-
Light: Exposure to light, particularly UV light, can induce photooxidation, leading to the formation of various oxidation products.[3][4]
-
Oxygen: The presence of atmospheric oxygen is a key requirement for the autooxidation of this compound.[5]
-
Lipid Matrix: The composition of the sample matrix, particularly the degree of unsaturation of fatty acids, can influence the rate of this compound oxidation.[1][6]
Q2: What are the common degradation products of this compound?
The primary degradation products of this compound are known as phytosterol oxidation products (POPs). Common POPs include:[1][7]
-
7-ketothis compound
-
7α-hydroxythis compound
-
7β-hydroxythis compound
-
5,6-epoxythis compound
-
Campestanetriol
The oxidation at the C7 position on the B ring of the steroid nucleus is a major pathway for photooxidation.[3]
Q3: What are the recommended storage conditions for this compound standards and samples?
To ensure long-term stability, solid (S)-Campesterol should be stored at -20°C, where it is reported to be stable for at least three years.[1] this compound solutions should be stored at -80°C to maintain stability for at least one year.[1] It is crucial to protect both solid standards and solutions from light.[1] For lipid extracts, storage in an organic solvent with antioxidants at -20°C or lower in an airtight container, protected from light and oxygen, is recommended.[8]
Q4: How does esterification affect this compound stability?
Esterification can impact the stability of phytosterols. At lower temperatures, phytosterol esters may be more susceptible to oxidation than free sterols.[1] However, at higher temperatures, the esterified forms have been found to be more stable.[1][6]
Q5: What antioxidants can be used to prevent this compound oxidation?
Several antioxidants have been shown to be effective in protecting this compound from oxidation. These include:
-
Tocopherols (B72186) (Vitamin E): Both natural and synthetic tocopherols have demonstrated high antioxidant activity in protecting β-sitosterol and this compound.[2][7]
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used to prevent lipid peroxidation.[7]
-
Natural Extracts: Green tea and rosemary extracts have been shown to be effective.[9]
-
Tert-butylhydroquinone (TBHQ): A highly effective synthetic antioxidant.[10]
-
Epigallocatechin gallate (EGCG): A potent antioxidant found in green tea.[10]
The effectiveness of these antioxidants can vary depending on the specific conditions of the experiment.[9]
Troubleshooting Guides
Issue 1: Low or inconsistent recovery of this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation during saponification | High temperatures during saponification can lead to this compound degradation.[1] Use a cold saponification method (room temperature) when possible and always protect samples from light during the process.[1][11] |
| Oxidation during sample handling | Exposure to air and light can cause oxidative loss. Minimize sample exposure to the atmosphere by working quickly or under an inert gas like nitrogen.[1] Use amber glassware or cover tubes with aluminum foil to protect from light.[8] |
| Incomplete extraction | The chosen extraction solvent may not be efficient. Ensure the solvent system (e.g., n-hexane, toluene) is appropriate for extracting unsaponifiable lipids.[1] Repeat the extraction step to maximize yield.[11] |
| Improper derivatization (for GC analysis) | Incomplete derivatization to trimethylsilyl (B98337) (TMS) ethers can lead to poor chromatographic performance and inaccurate quantification.[1] Use fresh derivatization reagents and ensure the reaction goes to completion. |
Issue 2: Appearance of unknown peaks in chromatograms.
| Possible Cause | Troubleshooting Steps |
| Formation of oxidation products | The unknown peaks are likely this compound oxidation products (POPs).[1] Compare the mass spectra of the unknown peaks with those of known this compound oxides.[1] To prevent their formation, implement the protective measures described in the FAQs, such as adding antioxidants and minimizing exposure to heat and light. |
| Contamination from reagents or glassware | Impurities in solvents or dirty glassware can introduce interfering compounds. Use high-purity solvents and thoroughly clean all glassware before use. |
| Artifacts from sample preparation | Certain steps, like hot saponification, can generate artifacts.[12][13] Employ milder conditions, such as cold saponification, to reduce the risk of artifact formation. |
Quantitative Data Summary
Table 1: Effect of Heating on Phytosterol Content
| Treatment | This compound Decrease (%) | β-Sitosterol Decrease (%) | Total Phytosterol Decrease (%) | Reference |
| Electrical heating of milk (90°C for 15 min) | 61 | 65 | 60 | [14] |
| Microwave heating of milk (900W for 2 min) | - | - | 60 | [14] |
| Heating vegetable oil (200°C) | - | - | 50-60 | [14] |
| Heating refined rapeseed oil (150-180°C for 20h) | >90 | >90 | - | [2] |
Table 2: Effectiveness of Antioxidants in Reducing Phytosterol Oxidation Product (POP) Formation
| Antioxidant | Reduction in POPs (µg/g) in CSO at 180°C for 3h | Reference |
| Butylated Hydroxyanisole (BHA) | 222.1 | [10] |
| Tert-butylhydroquinone (TBHQ) | 336.2 | [10] |
| Vitamin E (VE) | 288.5 | [10] |
| Epigallocatechin gallate (EGCG) | 274.3 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Saponification and Extraction of this compound
This protocol is a generalized procedure for the analysis of this compound and other phytosterols.
-
Sample Preparation: Weigh a known amount of the sample into a screw-capped tube.
-
Internal Standard: Add a known amount of an internal standard, such as epicoprostanol, to the sample.[1]
-
Saponification:
-
Hot Saponification: Add an ethanolic potassium hydroxide (B78521) (KOH) solution. Heat at a controlled high temperature for a specified duration to saponify the sample.[1]
-
Cold Saponification: Add ethanolic KOH and let the reaction proceed at room temperature for a longer duration (e.g., 18 hours).[12] This method is preferred to minimize the formation of oxidative artifacts.[11]
-
-
Extraction:
-
After the sample has cooled to room temperature (if using hot saponification), add water and an extraction solvent such as n-hexane or toluene.[1]
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer, containing the unsaponifiable fraction (including this compound), to a clean tube.
-
Repeat the extraction process to maximize recovery.
-
-
Derivatization (for GC analysis):
-
Evaporate the solvent from the extracted sample under a stream of nitrogen.
-
Add a derivatizing reagent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane) to convert the sterols to their more volatile trimethylsilyl (TMS) ethers.[1]
-
Heat the mixture to ensure the reaction is complete.[1]
-
-
Analysis: Inject the derivatized sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for analysis.[1]
Visualizations
Caption: Simplified pathway of this compound autooxidation.
Caption: General workflow for this compound analysis by GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermo-Oxidation of Phytosterol Molecules in Rapeseed Oil during Heating: The Impact of Unsaturation Level of the Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photooxidation of phytosterols in oil matrix: Effects of the light, photosensitizers and unsaturation degree of the lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. DSpace [helda.helsinki.fi]
- 7. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative Stability of Phytosterols in Camellia Seed Oil During Heating: The Impact of Different Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
Addressing interference from other lipids in campesterol assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interference from other lipids during campesterol (B1663852) analysis.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution and Co-elution of Sterols
Question: My chromatogram shows poor separation between this compound and other sterols, particularly β-sitosterol. How can I improve the resolution?
Answer: Co-elution of sterols is a common issue due to their structural similarities.[1] The following steps can help enhance separation:
-
Optimize the Gas Chromatography (GC) Column: The choice of the capillary column's stationary phase is a critical factor.[1]
-
Adjust the GC Oven Temperature Program:
-
Problem: A fast temperature ramp may not allow sufficient time for the separation of closely related compounds.
-
Solution: Utilize a slower oven temperature ramp rate to improve the separation of sterol isomers.[3]
-
-
Optimize High-Performance Liquid Chromatography (HPLC) Conditions:
-
Problem: Inappropriate mobile phase composition can lead to poor peak shape and co-elution.
-
Solution: For HPLC, a C18 column with a mobile phase of acetonitrile (B52724) and methanol (B129727) (e.g., 80:20, v/v) has been shown to effectively separate this compound, stigmasterol (B192456), and β-sitosterol.[4]
-
Issue 2: Inconsistent or Low Recovery of this compound
Question: I am experiencing low and inconsistent recovery of this compound during my sample analysis. What are the potential causes and solutions?
Answer: Low recovery can stem from several factors during sample preparation and analysis. Here are some common causes and their solutions:
-
Incomplete Saponification:
-
Problem: Esterified this compound will not be extracted and quantified if the saponification is incomplete.
-
Solution: Ensure complete saponification by using an adequate concentration of ethanolic potassium hydroxide (B78521) (KOH) and sufficient heating time and temperature (e.g., 80-90°C for 1 hour).[5][6]
-
-
Inefficient Extraction:
-
Problem: The chosen solvent may not be optimal for extracting the non-polar phytosterols (B1254722) from the saponified mixture.
-
Solution: Use a non-polar solvent like n-hexane or petroleum ether for extraction. Perform multiple extractions (at least three times) and pool the organic layers to ensure complete recovery.[3]
-
-
Oxidation of this compound:
-
Improper Derivatization for GC Analysis:
-
Problem: Incomplete derivatization of this compound to its trimethylsilyl (B98337) (TMS) ether can lead to poor chromatographic performance and low quantification.
-
Solution: Ensure complete derivatization by using fresh silylating reagents (e.g., BSTFA with 1% TMCS) and heating the reaction mixture as required (e.g., 70°C for 30 minutes).[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common lipids that interfere with this compound assays?
A1: The most common interfering lipids are other phytosterols with similar chemical structures, such as β-sitosterol and stigmasterol.[2] These compounds often co-elute with this compound in chromatographic analyses, leading to inaccurate quantification. Cholesterol, if present in the sample, can also interfere.
Q2: Is derivatization necessary for the GC analysis of this compound?
A2: Yes, for traditional GC analysis, derivatization is a critical step. Phytosterols are relatively non-volatile. Derivatization, typically silylation, converts the hydroxyl group of the sterol into a more volatile and less polar trimethylsilyl (TMS) ether. This improves chromatographic separation, peak shape, and detection sensitivity.[3]
Q3: What are matrix effects, and how can they be minimized in LC-MS analysis of this compound?
A3: Matrix effects in LC-MS analysis refer to the alteration of the ionization efficiency of this compound due to co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, resulting in inaccurate quantification. To minimize matrix effects, you can:
-
Improve sample clean-up procedures.
-
Optimize chromatographic separation to separate this compound from interfering compounds.
-
Use matrix-matched calibration standards.[3]
Q4: What internal standards are recommended for this compound quantification?
A4: The use of an internal standard (IS) is crucial for accurate and precise quantification to correct for variations during sample preparation and injection. Commonly used internal standards for phytosterol analysis include 5α-cholestane, epicoprostanol, and deuterated analogs of this compound. The ideal internal standard should have similar chemical properties to this compound but should not be naturally present in the sample.[3][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound using different analytical methods.
Table 1: Recovery Rates of this compound in Fortified Samples
| Analytical Method | Sample Matrix | Fortification Level | Average Recovery (%) | Reference |
| GC-FID | Saw Palmetto | 100% of inherent value | 98.5 - 105 | [1][8] |
| SFC-DAD | Edible Oil | Not Specified | 98.5 | [9] |
| LC-MS/MS | Herbal Powder | Spiked with known concentrations | Acceptable recovery rates | [10] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | LOD | LOQ | Reference |
| GC-FID | 0.01–0.12 mg/100 g | 0.04–0.40 mg/100 g | [8] |
| SFC-DAD | 42 ng/mL | 117 ng/mL | [9] |
| LC-MS/MS | 1 ng/mL | 10 ng/mL | [10] |
| HPLC-ECD | < 3.4 μmol L−1 | Not Specified | [11] |
Experimental Protocols
Protocol 1: Saponification and Extraction of this compound from an Oil Matrix
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Preparation: Weigh approximately 1.0 g of the oil sample into a saponification flask.
-
Saponification:
-
Add 10 mL of 2.0 M ethanolic potassium hydroxide (KOH).
-
Place the flask in a water bath at 80°C for 1 hour with occasional vortexing to ensure complete saponification.[5]
-
Cool the mixture to room temperature.
-
-
Extraction:
-
Add 10 mL of deionized water and 10 mL of n-hexane to the cooled mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer to a clean glass tube.
-
Repeat the extraction with n-hexane two more times and combine the hexane extracts.[3]
-
-
Washing: Wash the combined hexane extract with deionized water until the washings are neutral.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen. The residue contains the unsaponifiable fraction, including free this compound.
Protocol 2: Derivatization and GC-MS Analysis of this compound
-
Derivatization (Silylation):
-
GC-MS Parameters:
-
GC Column: Use a mid-polarity column suitable for sterol analysis (e.g., DB-5ms or equivalent).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Temperature Program: Start at an initial temperature of 180°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes. This program may require optimization based on the specific column and instrument.
-
Ion Source: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 600.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. medium.com [medium.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. LC-MS/MS method for β-sitosterol, this compound, stigmasterol quantitation. [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
Selection of internal standards for accurate campesterol quantification
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the accurate quantification of campesterol (B1663852), focusing on the critical selection of an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for accurate this compound quantification?
The gold standard for an internal standard (IS) in mass spectrometry-based quantification is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (e.g., this compound-d7).[1][2] A SIL internal standard is chemically and physically almost identical to this compound, ensuring it behaves similarly during sample preparation (extraction, derivatization) and analysis (chromatography, ionization).[2][3][4] This mimicry provides the most accurate correction for analyte loss, matrix effects, or variations in instrument response.[2][5]
Q2: A stable isotope-labeled version of this compound is not available. What are the best alternatives?
When a SIL version of the analyte is unavailable, two main types of alternative internal standards can be considered:
-
Stable Isotope-Labeled Analogs: A deuterated version of a structurally similar sterol, like deuterated cholesterol (e.g., cholesterol-d7) or deuterated sitosterol, can be a good alternative.[1][6] The core assumption is that its structural similarity will lead to comparable behavior during the analytical process.[1]
-
Non-Endogenous Structural Analogs: These are compounds that are chemically similar to this compound but are not naturally present in the sample matrix.[1] Commonly used internal standards for general sterol analysis include 5α-cholestane, epicoprostanol, and dihydrocholesterol (B116495) (5α-cholestan-3β-ol).[1][7][8]
Q3: What are the key criteria for selecting a suitable internal standard?
When selecting an internal standard for this compound quantification, the following criteria are crucial:
-
Chemical and Physical Similarity: The IS should closely mimic the chemical and physical properties of this compound to ensure similar behavior during extraction, derivatization, and chromatographic separation.[1][3][9] For GC-MS, if a derivatization step like silylation is used, the IS should ideally have a hydroxyl group to react similarly to this compound.[7] 5α-cholestane is an exception as it lacks a hydroxyl group and cannot be silylated.[7]
-
Absence in Samples: The chosen internal standard must not be naturally present in the biological samples being analyzed to avoid interference.[1][10]
-
Chromatographic Resolution: The IS should be clearly separated from this compound and other components in the sample matrix to prevent peak overlap.[10]
-
Similar Response Factor: For detectors like Flame Ionization Detection (FID), the IS should have a response similar to this compound.[10] For mass spectrometry, the IS should have comparable ionization efficiency.[3][9]
-
Commercial Availability and Purity: The IS should be readily available in a highly purified form.[7]
Q4: Why is derivatization necessary for this compound analysis by Gas Chromatography (GC)?
Derivatization is a critical step for analyzing sterols like this compound by GC.[11] The primary goal is to modify this compound's hydroxyl group to make the molecule less polar, more volatile, and more thermally stable.[11] Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is the most common method.[11] This process improves chromatographic peak shape, reduces tailing, and enhances sensitivity.[11]
Troubleshooting Guide
Issue 1: Inconsistent or low recovery of the internal standard.
-
Potential Cause: Degradation during sample preparation.
-
Solution: Saponification at high temperatures can lead to the degradation of sterols.[12] Consider using room temperature saponification where possible and protect samples from light and oxygen to minimize oxidative degradation.[12] Adding the IS at the earliest stage of sample preparation can help account for variations and losses during the process.[10]
-
Potential Cause: Inefficient extraction.
-
Solution: Ensure the chosen extraction solvent (e.g., toluene (B28343), n-hexane) and procedure are optimized for sterols.[12][13] The IS should have similar solubility and extraction characteristics to this compound. If the IS is structurally very different, its extraction efficiency may not mirror that of this compound, leading to inaccurate results.
Issue 2: The internal standard co-elutes with an interfering peak from the sample matrix.
-
Potential Cause: Insufficient chromatographic resolution.
-
Solution: Optimize the GC method.[12] This can involve adjusting the temperature program (e.g., using a slower ramp rate), changing the carrier gas flow rate, or using a different GC column with a different stationary phase to improve the separation between the IS and the interfering compound.[14]
Issue 3: High variability in the analyte-to-internal standard peak area ratio across replicate injections.
-
Potential Cause: Matrix effects in the mass spectrometer source.
-
Solution: Matrix effects occur when co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte and/or the IS.[15][16] While a good IS should compensate for this, significant differences in the chemical properties between the analyte and IS can lead to differential matrix effects.[5][17] To mitigate this, improve sample clean-up procedures to remove interfering matrix components or use matrix-matched calibration standards.[15] A stable isotope-labeled IS is the most effective way to correct for matrix effects as it is affected in the same way as the analyte.[2]
Performance of Common Internal Standards
The following table summarizes quantitative data for common internal standards used in phytosterol analysis, providing an overview of their performance in validated methods.
| Internal Standard | Analytical Method | Matrix | Key Performance Metrics | Reference |
| 5α-Cholestane | GC-FID | Saw Palmetto Raw Materials & Supplements | Linearity (R²): >0.999; Recovery: 91.4–106.0%; Repeatability (CV): <3%; Reproducibility (CV): <4% | [18] |
| 5α-Cholestane | GC-FID | Saw Palmetto Extracts | Linearity (R²): ≥0.995; Recovery: 98.5–105%; Precision (RSD): 1.52–7.27% | [19] |
| Deuterated Sterols (e.g., d7-Cholesterol) | GC-MS | Cultured Human Hepatocytes | Recovery: >93% for most sterols; Coefficient of Variation (CV): <6% for replicate analyses. | [6] |
| α-Cholestanol | GC-FID | Virgin Olive Oil | Used for quantification of free minor compounds. Method validated for linearity, LOD, LOQ, precision, and accuracy. | [14] |
| Epicoprostanol | GC-FID | General Phytosterol Analysis | Commonly cited as a suitable internal standard for phytosterol quantification.[7] | [7] |
Diagrams and Workflows
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical experimental workflow for quantifying this compound using an internal standard with GC-MS.
Caption: Workflow for this compound analysis using an internal standard.
Logic for Selecting an Internal Standard
This diagram outlines the decision-making process for choosing an appropriate internal standard for this compound analysis.
Caption: Decision tree for internal standard selection.
Detailed Experimental Protocol: GC-MS Quantification of this compound
This protocol provides a general workflow for the quantification of this compound in an oil matrix using 5α-cholestane as an internal standard. Specific parameters may need optimization for different matrices and instruments.
1. Reagents and Materials
-
This compound standard
-
5α-cholestane (Internal Standard)
-
Toluene, Heptane (B126788), or Hexane (B92381) (HPLC grade)
-
Ethanol (95%)
-
Potassium Hydroxide (B78521) (KOH)
-
Silylating agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Screw-capped glass tubes
2. Preparation of Solutions
-
Internal Standard Stock Solution: Accurately weigh and dissolve 5α-cholestane in toluene to prepare a stock solution of 1 mg/mL.[15]
-
Calibration Standards: Prepare a series of this compound standard solutions in a suitable solvent.
3. Sample Preparation
-
Weighing: Weigh approximately 250 mg of the oil sample into a screw-capped glass tube.[15]
-
Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the 1 mg/mL internal standard solution to the sample tube.[15]
-
Saponification:
-
Extraction:
-
Add a known volume of water and an extraction solvent like n-hexane or toluene.[12]
-
Vortex vigorously to mix and then centrifuge to separate the organic and aqueous layers.[12]
-
Carefully transfer the upper organic layer containing the unsaponifiable fraction to a new tube.
-
Repeat the extraction twice more to ensure complete recovery.[12]
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
4. Derivatization
-
Ensure the dried extract is completely free of moisture.[11]
-
Add 200 µL of a 1:1 (v/v) mixture of pyridine and BSTFA + 1% TMCS to the dried extract.[11]
-
Cap the vial tightly, vortex for 30 seconds, and heat at 60-70°C for 1 hour to form the trimethylsilyl (TMS) ethers.[11]
-
After cooling, dilute the sample with heptane or hexane to a final volume suitable for GC-MS analysis.[11]
5. GC-MS Analysis
-
Injection: Inject an aliquot (e.g., 1 µL) of the derivatized sample onto the GC-MS system.
-
GC Conditions: Use a suitable capillary column (e.g., 5% phenyl-methyl silicone) and a temperature program designed to separate sterols. A typical program might start at 190°C, ramp to 230°C, and then ramp to a final temperature of 255°C.[13]
-
MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.[20] Monitor characteristic ions for TMS-derivatized this compound and the internal standard.[20]
6. Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the this compound standards.
-
Calculate the concentration of this compound in the samples by comparing their analyte/IS peak area ratios to the calibration curve.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. welchlab.com [welchlab.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of this compound, Stigmasterol, and Beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-House Validation of an SPE-GC-FID Method for the Detection of Free and Esterified Hydroxylated Minor Compounds in Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination of this compound, Stigmasterol, and beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Low-Level Campesterol Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of low-level campesterol (B1663852) detection.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low-level this compound?
A1: The main challenges in analyzing this compound, a common phytosterol, stem from its low volatility and poor ionization efficiency in mass spectrometry. Its structural similarity to other sterols can also lead to co-elution during chromatographic analysis, making accurate quantification difficult.[1][2]
Q2: Which analytical techniques are most suitable for sensitive this compound detection?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for high-sensitivity detection of this compound.[3][4][5][6] While High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) can be used, LC-MS/MS offers superior sensitivity and selectivity, especially for complex matrices.[3][7]
Q3: Is derivatization necessary for this compound analysis?
A3: Derivatization is a crucial step for enhancing the sensitivity and improving the chromatographic properties of this compound, particularly for GC-MS analysis.[1] For LC-MS analysis, derivatization can also significantly improve ionization efficiency.[1] However, methods using atmospheric pressure chemical ionization (APCI) can provide good sensitivity for underivatized sterols.[3]
Q4: What are the most common derivatization techniques for this compound?
A4:
-
For GC-MS: Silylation is the most common method. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the hydroxyl group of this compound into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether.[1][4][8]
-
For LC-MS: Picolinyl ester derivatization significantly enhances ionization efficiency in electrospray ionization (ESI).[1] Dansylation can also be used to improve ionization for ESI-MS and increase UV absorbance for HPLC-DAD analysis.[1]
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Recovery
| Possible Cause | Troubleshooting Step |
| Incomplete Saponification | Ensure complete hydrolysis of this compound esters by using an adequate concentration of ethanolic potassium hydroxide (B78521) and sufficient heating time.[2][8] |
| Inefficient Extraction | Use an appropriate extraction solvent such as toluene (B28343) or n-hexane and perform multiple extractions to ensure complete recovery of the unsaponifiable fraction.[2][9] |
| Analyte Degradation | Minimize oxidation during sample preparation by flushing with nitrogen and using antioxidants.[2] Avoid prolonged exposure to high temperatures and light. |
| Improper Derivatization (for GC-MS) | Ensure complete derivatization by using fresh reagents and optimizing reaction time and temperature. Incomplete derivatization leads to poor chromatographic peak shape and reduced sensitivity.[2] |
Issue 2: Poor Chromatographic Resolution and Co-elution
| Possible Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | Optimize the GC or LC column, mobile phase composition, and temperature gradient to improve the separation of this compound from other structurally similar sterols like β-sitosterol and stigmasterol (B192456).[2][3] |
| Column Overloading | Inject a smaller sample volume or dilute the sample to prevent peak broadening and improve resolution.[7] |
| Matrix Effects | Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[1] |
Issue 3: Low Signal Intensity in Mass Spectrometry
| Possible Cause | Troubleshooting Step |
| Poor Ionization Efficiency | For LC-MS, consider derivatization with picolinic acid to enhance ESI ionization.[1] For GC-MS, ensure complete silylation. For underivatized analysis, consider using an APCI source.[3] |
| Ion Suppression | Dilute the sample extract to minimize matrix effects that can suppress the analyte signal.[10] Implement a more effective sample cleanup method. |
| Instrument Contamination | Clean the ion source, transfer optics, and mass analyzer to remove any contaminants that may be suppressing the signal. |
Data Presentation
Table 1: Comparison of Analytical Techniques for this compound Detection
| Technique | Derivatization | Typical Limit of Detection (LOD) | Advantages | Disadvantages |
| GC-MS | Silylation (e.g., BSTFA) | 5-50 ng/mL[10] | High resolution, well-established methods.[6][11] | Requires derivatization, potential for thermal degradation.[11] |
| LC-MS/MS | Optional (e.g., Picolinyl ester) | < 1 pg on-column (with derivatization)[1] | High sensitivity and selectivity, no derivatization required for some methods.[3][5] | Matrix effects can be significant.[10] |
| HPLC-DAD | Dansylation | 7.07 µg/mL[12] | Widely available instrumentation. | Lower sensitivity compared to MS methods.[13] |
| SFC-MS | Not required | 0.12 ng/mL[12] | Fast analysis time, high resolution.[14] | Less common instrumentation. |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol is a standard method for preparing sterols for GC-MS analysis.[1]
Materials:
-
Dried sample extract containing this compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Ensure the sample extract is completely dry.
-
Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dried extract in a vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 1 hour to ensure complete derivatization.
-
Cool the vial to room temperature.
-
Dilute the derivatized sample with heptane or hexane to a suitable concentration for GC-MS injection.
Protocol 2: Picolinyl Ester Derivatization for Enhanced LC-MS/MS Sensitivity
This protocol enhances the ESI response of this compound for highly sensitive detection.[1]
Materials:
-
Dried sample extract containing this compound
-
Toluene
-
4-Dimethylaminopyridine (DMAP) solution in toluene
-
Picolinic acid solution in toluene
-
Dicyclohexylcarbodiimide (DCC) solution in toluene
-
Vials with PTFE-lined caps
-
Heating block
Procedure:
-
Add 100 µL of toluene to the dried sample extract in a vial.
-
Add 20 µL of DMAP solution and 20 µL of picolinic acid solution.
-
Initiate the reaction by adding 20 µL of DCC solution.
-
Cap the vial and heat at 60°C for 2 hours.
-
Cool the sample to room temperature.
-
Perform a solid-phase extraction (SPE) cleanup to remove excess reagents.
-
Reconstitute the dried, derivatized sample in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound signals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for β-sitosterol, this compound, stigmasterol quantitation. [wisdomlib.org]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample preparation of free sterols from vegetable oils by countercurrent chromatography in co-current mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aocs.org [aocs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Optimization of Saponification for Total Campesterol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing saponification conditions for the accurate analysis of total campesterol (B1663852).
Troubleshooting Guide
This section addresses specific issues that may arise during the saponification and subsequent analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Recovery of this compound | Incomplete Saponification: Sterol esters or glycosides have not been fully hydrolyzed, leading to an underestimation of total this compound.[1] | - Ensure a sufficient concentration of the alkaline solution (e.g., 1-2.5 N ethanolic or methanolic KOH).[2]- Increase the reaction time or temperature, but be mindful of potential degradation with excessive heat.[3]- For matrices like cereals, an initial acid hydrolysis step may be necessary to break glycosidic bonds that are resistant to alkaline conditions.[2][4] |
| Analyte Degradation: this compound is susceptible to oxidation and degradation at elevated temperatures.[1][4] | - Employ "cold" saponification (room temperature) for a longer duration (e.g., overnight) to minimize degradation of heat-sensitive sterols.[3][5]- If using hot saponification, use the lowest effective temperature (e.g., 60-80°C).[2]- Perform the heating step under an inert atmosphere, such as a stream of nitrogen, to minimize oxidation.[1]- Consider adding an antioxidant like pyrogallol (B1678534) or BHT to the saponification mixture.[1] | |
| Analyte Loss During Extraction: The extraction of the unsaponifiable fraction (containing this compound) after saponification is inefficient. | - Use a nonpolar solvent with the correct polarity, such as hexane (B92381), diethyl ether, or toluene, for liquid-liquid extraction.[6][7][8]- Perform multiple extractions (e.g., three times) to ensure complete recovery of the analyte.[3][9]- If emulsions form during extraction, add a saturated sodium chloride solution to help break them.[2] | |
| Appearance of Unknown Peaks in Chromatograms | Formation of Degradation Products: The appearance of unknown peaks could indicate the presence of this compound oxidation products (POPs).[5] | - Optimize saponification conditions by using lower temperatures and shorter reaction times.[3]- Compare the mass spectra of the unknown peaks with known this compound oxides to confirm their identity.[5] |
| Contamination: Extraneous peaks may be introduced from solvents, glassware, or the sample matrix. | - Use high-purity solvents and thoroughly clean all glassware.- Run a blank sample containing all reagents without the sample to identify any background contamination.[3] | |
| Poor Chromatographic Resolution | Co-elution of Isomers: this compound may co-elute with other structurally similar sterols. | - Optimize the gas chromatography (GC) or liquid chromatography (LC) method, including the column type, mobile phase/temperature gradient, and flow rate.[10][11]- For GC analysis, ensure complete derivatization to trimethylsilyl (B98337) (TMS) ethers to improve volatility and peak shape.[5] Use fresh derivatizing reagents and ensure the sample is completely dry before derivatization.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is saponification necessary for total this compound analysis?
A1: In many biological samples, this compound exists not only as a free sterol but also in conjugated forms such as fatty acid esters and steryl glycosides.[1] Saponification, which is an alkaline hydrolysis process, is crucial to cleave these ester and some glycosidic bonds, releasing the this compound into its free form. This allows for the accurate quantification of the total this compound content in the sample.[2][7]
Q2: Should I use hot or cold saponification?
A2: The choice depends on the stability of this compound in your specific sample matrix.
-
Hot Saponification: This is a faster method, typically performed at 60-80°C for about an hour.[2] However, the higher temperature can lead to the degradation of thermally sensitive compounds like this compound and the formation of artifacts.[3][5]
-
Cold Saponification: This method is carried out at room temperature for a longer period (e.g., overnight).[3][4] It is a gentler technique that is recommended to minimize the degradation of sensitive analytes and is particularly advised for the analysis of sterol oxidation products.[7]
Q3: What concentration of potassium hydroxide (B78521) (KOH) is optimal for saponification?
A3: A concentration of 1 to 2.5 N ethanolic or methanolic KOH is commonly used for the saponification of samples for plant sterol analysis.[2] It is important to use a sufficient excess of the alkali to ensure the complete hydrolysis of all sterol esters.
Q4: Is an internal standard necessary for accurate quantification?
A4: Yes, using an internal standard (IS) is highly recommended to achieve accurate and reliable quantitative results.[2] An IS, such as epicoprostanol (B1214048), 5α-cholestane, or a stable isotope-labeled this compound (e.g., d6-campesterol), is added at the beginning of the sample preparation process.[1][8] This helps to correct for any analyte loss that may occur during saponification, extraction, and derivatization steps.[1]
Q5: When is acid hydrolysis required in addition to saponification?
A5: In certain matrices, particularly in cereal products, this compound may be present as steryl glycosides where the sterol is linked to a carbohydrate.[4] The glycosidic bond in these compounds is not hydrolyzed under alkaline conditions.[4] Therefore, for these types of samples, an acid hydrolysis step is necessary before the alkaline saponification to ensure the complete release of all this compound.[2][4]
Experimental Protocols
Protocol 1: Hot Saponification for Total this compound in Oils
This protocol is a common method for quantifying total this compound in oil or lipid extracts.[1][2]
-
Internal Standard Addition: Weigh approximately 250 mg of the oil sample into a screw-cap tube. Add an appropriate amount of a suitable internal standard (e.g., epicoprostanol or d6-campesterol).
-
Saponification: Add 5 mL of 2 M ethanolic potassium hydroxide (KOH). To minimize oxidation, a small amount of an antioxidant like pyrogallol can be added, and the tube can be flushed with nitrogen.[1]
-
Heating: Securely cap the tube and heat it in a water bath at 60-80°C for 1 hour with occasional vortexing to ensure complete saponification.[2]
-
Extraction: After cooling to room temperature, add 5 mL of distilled water. Extract the unsaponifiable matter by adding 5 mL of n-hexane (or another suitable nonpolar solvent), vortexing for 1 minute, and centrifuging to separate the layers.
-
Combine Extracts: Carefully collect the upper hexane layer. Repeat the extraction process two more times.
-
Washing: Combine the hexane extracts and wash with a saturated NaCl solution to remove any residual soap.
-
Drying and Evaporation: Dry the hexane extract over anhydrous sodium sulfate. Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization and Analysis: The dried residue containing the free sterols is then ready for derivatization (e.g., silylation for GC analysis) and subsequent chromatographic analysis.
Protocol 2: Cold Saponification
This is a gentler method suitable for sensitive analytes.[3]
-
Sample Preparation: Follow step 1 of the hot saponification protocol.
-
Saponification: Add 5 mL of 1 M ethanolic KOH.
-
Incubation: Cap the tube and allow the reaction to proceed at room temperature overnight (12-18 hours) with stirring or occasional shaking.[4]
-
Extraction and Further Processing: Follow steps 4-8 from the hot saponification protocol.
Quantitative Data Summary
The stability of sterols during saponification is critical for accurate analysis. While specific data for this compound is limited, the following table, based on a study of the structurally similar β-sitosterol, illustrates the impact of different saponification conditions on sterol recovery.[12][13]
| Saponification Condition | Temperature (°C) | Time (hours) | Alkali Concentration (M) | Relative Recovery of β-Sitosterol (%) |
| Control | 24 | 18 | 1 | 100 |
| Medium Temperature | 37 | 18 | 1 | ~100 |
| High Temperature | 45 | 3 | 1 | 59 |
| High Alkalinity | 24 | 3 | 3.6 | ~80 |
Data adapted from a study on β-sitosterol stability, which is expected to be similar to this compound.[12][13] These findings suggest that higher temperatures can lead to greater degradation than higher alkalinity.[13]
Visualization
Caption: Workflow for Total this compound Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsus.com [eurofinsus.com]
- 9. Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Strategies to reduce ion suppression of campesterol in ESI-MS
Welcome to the technical support center for the analysis of campesterol (B1663852) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis in ESI-MS?
A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your analysis.[1][4] this compound, being a relatively nonpolar molecule, has inherently poor ionization efficiency in ESI-MS, making it particularly susceptible to suppression by more easily ionized matrix components.[5][6]
Q2: What are the common causes of ion suppression for this compound?
A2: Common causes of ion suppression in this compound analysis include:
-
Co-eluting Matrix Components: Lipids, particularly phospholipids (B1166683) in biological samples, are a major source of interference.[7][8] Salts, proteins, and detergents can also suppress the this compound signal.[2][9][10]
-
Competition for Ionization: If co-eluting compounds have a higher affinity for ionization than this compound, they will preferentially be ionized, suppressing the signal of this compound.[3][11]
-
High Analyte Concentration: At high concentrations, the ESI response can become non-linear and lead to signal suppression.[1]
-
Mobile Phase Additives: Non-volatile mobile phase additives, such as trifluoroacetic acid (TFA), can cause significant ion suppression.[9][10]
Q3: How can I detect and confirm ion suppression in my this compound analysis?
A3: You can detect ion suppression using the following methods:
-
Post-Column Infusion: A constant flow of a this compound standard solution is infused into the mobile phase after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal for this compound during the chromatogram indicates regions where ion suppression is occurring.[1]
-
Matrix Effect Evaluation: Compare the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of this compound spiked into a blank, extracted sample matrix. A lower peak area in the matrix sample indicates ion suppression.[2]
-
Monitor for Phospholipid Fragments: In biological samples, you can monitor for characteristic fragment ions of phospholipids (e.g., m/z 184) to see if they co-elute with your this compound peak.[7]
Q4: Is APCI a better ionization technique than ESI for this compound analysis to avoid ion suppression?
A4: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression for nonpolar compounds like this compound compared to ESI.[1][3][7][12] This is due to the different ionization mechanisms.[1] If you are experiencing significant and persistent ion suppression with ESI, switching to an APCI source, if available, is a viable strategy to consider.[3]
Troubleshooting Guide
Issue: Low or No this compound Signal
This is a common issue often linked to ion suppression or poor ionization efficiency.
Possible Cause 1: Significant Ion Suppression from Matrix Components
-
Solution 1: Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2][3]
-
Solution 2: Optimize Chromatographic Separation:
-
Column Chemistry: Use a C18 or a Phenyl-Hexyl column to achieve good separation of this compound from matrix components.
-
Mobile Phase: Methanol-based mobile phases often result in less signal suppression for sterols compared to acetonitrile-based ones.[7] Use volatile additives like ammonium (B1175870) formate (B1220265) instead of non-volatile salts.[7]
-
Gradient Elution: Develop a gradient that separates this compound from the regions where phospholipids and other interfering compounds elute.
-
-
Solution 3: Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects.[13] However, this may compromise the limit of detection.
Possible Cause 2: Poor Ionization Efficiency of this compound
-
Solution: Chemical Derivatization: Derivatizing the hydroxyl group of this compound can significantly enhance its ionization efficiency in ESI-MS.[5][14] This is a highly recommended strategy for sterol analysis.
Issue: Poor Reproducibility and Inaccurate Quantification
Possible Cause: Variable Ion Suppression Across Samples
-
Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to correct for variability in ion suppression.[7] Since the SIL-IS has nearly identical physicochemical properties to this compound, it will experience the same degree of ion suppression, allowing for accurate and precise quantification based on the analyte-to-IS ratio.[7]
Quantitative Data Summary
The following table summarizes the relative effectiveness of different sample preparation methods in removing phospholipids, a major source of ion suppression in biological samples.[7]
| Sample Preparation Method | Relative Phospholipid Removal | Expected Impact on Ion Suppression for this compound |
| Protein Precipitation (PPT) | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Low |
| HybridSPE®-Phospholipid | Very High | Very Low |
Experimental Protocols
Protocol 1: Picolinic Acid Derivatization for Enhanced ESI-MS Detection
This protocol is adapted for the derivatization of this compound to improve its ionization efficiency.[5]
Materials:
-
Dried this compound sample or standard
-
4-Dimethylaminopyridine (DMAP) solution in toluene
-
Picolinic acid solution in toluene
-
Dicyclohexylcarbodiimide (DCC) solution in toluene
-
Vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Ensure the this compound sample is completely dry in a vial, if necessary, by using a stream of nitrogen.
-
Add 100 µL of toluene to the dried sample.
-
Add 20 µL of DMAP solution.
-
Add 20 µL of picolinic acid solution.
-
Initiate the reaction by adding 20 µL of DCC solution.
-
Cap the vial tightly and heat at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 1 hour).
-
After cooling, the sample can be diluted with the initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
This is a general protocol for removing phospholipids from plasma or serum samples prior to this compound analysis.[7]
Materials:
-
Aminopropyl SPE column (e.g., 200 mg, 3 mL)
-
Plasma or serum sample
-
Methanol
-
Dichloromethane
-
Elution solvent (e.g., hexane with a small percentage of ethyl acetate (B1210297) or isopropanol)
Procedure:
-
To 200 µL of plasma, add 3 mL of 1:1 methanol:dichloromethane containing a deuterated internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant to a clean tube and dry under a stream of nitrogen.
-
Condition the aminopropyl SPE column with 2 x 3 mL of hexane.
-
Resuspend the dried extract in approximately 1 mL of hexane and load it onto the SPE column.
-
Wash the column with additional hexane to remove nonpolar interferences.
-
Elute the sterols with an appropriate solvent mixture (e.g., hexane:ethyl acetate).
-
Dry the eluate and reconstitute it in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for low this compound signal in ESI-MS.
Caption: Key strategies to mitigate ion suppression for this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. harvest.usask.ca [harvest.usask.ca]
- 13. Combating matrix effects in LC/ESI/MS: the extrapolative dilution approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Column selection for baseline separation of campesterol and stigmasterol
Technical Support Center: Column Selection for Phytosterol Analysis
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you achieve baseline separation of campesterol (B1663852) and stigmasterol (B192456) in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for separating this compound and stigmasterol?
A1: Gas chromatography (GC) is the most prevalent and widely utilized method for the analysis of phytosterols (B1254722), including this compound and stigmasterol.[1][2][3] It is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][4] High-Performance Liquid Chromatography (HPLC) is also a viable technique, offering the advantage of operating at milder temperatures.[1]
Q2: Do I need to derivatize my samples before GC analysis?
A2: Yes, for GC analysis, phytosterols are typically derivatized to their trimethylsilyl (B98337) (TMS) ethers.[5][6] This process increases the volatility of the sterols, which is necessary for their separation and detection by GC.[6]
Q3: Which type of HPLC is better for separating individual phytosterols, normal-phase or reversed-phase?
A3: Reversed-phase HPLC (RP-HPLC) is more commonly and effectively used for the separation of individual sterols than normal-phase HPLC (NP-HPLC).[1][7][8] While NP-HPLC can be suitable for quantifying total phytosterols, it generally does not provide adequate separation of individual compounds.[7]
Troubleshooting Guide: Common Separation Issues
Problem: I'm observing co-elution or poor resolution between this compound and stigmasterol peaks.
Solution:
Co-elution is a frequent challenge in phytosterol analysis.[3][9][10] Here are some steps you can take to improve your separation:
-
For GC Analysis:
-
Column Choice: While non-polar columns like those with a 95% dimethyl, 5% diphenyl-polysiloxane stationary phase can provide baseline separation, co-elution with other sterols can sometimes occur.[2][3][11] If you are working with samples rich in Δ7-sterols, consider using a mid-polarity column, such as one with a 65% dimethyl-35% diphenyl polysiloxane phase, for better selectivity.[2]
-
-
For HPLC Analysis:
-
Optimize Mobile Phase Gradient: A shallower gradient can often enhance the separation of closely eluting compounds.[9]
-
Change Organic Solvent: Switching between methanol (B129727) and acetonitrile (B52724) as the organic component of your mobile phase can alter the selectivity of your separation.[9]
-
Adjust Column Temperature: Lowering the column temperature may improve the resolution between isomeric compounds.[9]
-
Column Selection: C18 columns are generally preferred over C8 columns due to their longer alkyl chains, which enhance hydrophobic interactions and improve retention and separation.[8][12] Phenyl columns can also offer different selectivity and may be a good alternative.[8]
-
Problem: My chromatographic peaks are showing poor shape (tailing or fronting).
Solution:
Asymmetrical peaks can compromise quantification.[9] Here are some potential causes and solutions:
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can lead to peak tailing.
-
Column Overload: Injecting too much sample can cause peak fronting.[9]
-
Inappropriate Sample Solvent: The solvent used to dissolve the sample can affect peak shape.[9]
-
For HPLC Analysis:
-
Mobile Phase Additives: Adding a small amount of a salt, such as ammonium (B1175870) acetate, to the mobile phase can help minimize peak tailing by masking active sites on the stationary phase.[9]
-
Control pH: Adjusting the pH of the mobile phase can influence the ionization state of the analytes and improve peak shape.[9]
-
Sample Solvent: Whenever feasible, dissolve your sample in the initial mobile phase to ensure good peak symmetry.[9]
-
Data & Experimental Protocols
Recommended Columns and Conditions
The following tables summarize typical column and experimental conditions for the separation of this compound and stigmasterol using both GC and HPLC.
Table 1: GC Column and Conditions for Phytosterol Analysis
| Parameter | Condition | Reference |
| Column | Agilent VF-5ms (30 m x 0.32 mm, 0.25 µm film) | [11] |
| Stationary Phase | 5% Phenyl-methyl silicone | [5] |
| Injector Temperature | 250°C | [5] |
| Detector Temperature | 300°C (FID) | [5] |
| Oven Program | 190°C (2 min), then 20°C/min to 230°C (3 min), then 40°C/min to 255°C (25 min) | [5] |
| Carrier Gas | Helium | [5] |
| Flow Rate | 2 mL/min | [5] |
Table 2: HPLC Column and Conditions for Phytosterol Analysis
| Parameter | Condition | Reference |
| Column | Waters C18 (4.6 mm x 250 mm, 5 µm) | [13] |
| Mobile Phase | Acetonitrile:Water (98:2, v/v) | [13] |
| Column Temperature | 35°C | [13] |
| Flow Rate | 1.0 mL/min | [13] |
| Detection | UV at 208 nm | [13] |
Detailed Experimental Protocol: GC-FID Analysis
This protocol provides a general procedure for the analysis of this compound and stigmasterol in a sample matrix.
1. Sample Preparation (Saponification and Extraction) [5]
-
Weigh an appropriate amount of your sample into a reaction vessel.
-
Add an ethanolic potassium hydroxide (B78521) (KOH) solution.
-
Heat the mixture to saponify the lipids and release the phytosterols.
-
After cooling, extract the unsaponifiable fraction containing the phytosterols with a non-polar solvent like toluene.[5]
-
Evaporate the extraction solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent, such as N-methyl-N-trimethylsilyl trifluoroacetamide (B147638) (MSTFA), to convert the phytosterols to their TMS ethers.
-
Heat the mixture to ensure complete derivatization.
3. GC-FID Analysis [5]
-
Inject an aliquot of the derivatized sample into the GC.
-
Use a capillary column such as one with a cross-linked 5% phenyl-methyl silicone stationary phase.[5]
-
Employ a temperature program to separate the phytosterols. A typical program might start at 190°C and ramp up to 255°C.[5]
-
Detect the eluted compounds using a Flame Ionization Detector (FID).
Visual Guide: Column Selection Workflow
The following diagram provides a decision-making workflow to assist you in selecting the appropriate column for your analysis.
Caption: Decision tree for selecting the optimal chromatographic column.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. aocs.org [aocs.org]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. GC-MS characterization of this compound, stigmasterol, and beta-sitosterol. [wisdomlib.org]
- 5. Determination of this compound, Stigmasterol, and Beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of normal and reverse phase column in phytosterol detection by high performance liquid chromatography (HPLC)-Academax [academax.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Method for separating and testing this compound, stigmasterol and beta-sitosterol by using high performance liquid chromatography method - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Method Validation for Campesterol Analysis in Complex Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the validation of analytical methods for campesterol (B1663852) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate analytical technique for this compound analysis: GC-MS or LC-MS/MS?
A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this compound analysis, with the choice depending on the specific requirements of the study.
-
GC-MS is a well-established and robust method, often considered the gold standard for phytosterol analysis.[1] It offers excellent chromatographic resolution.[2] However, a critical drawback is the need for derivatization to increase the volatility of the sterols, which adds a step to sample preparation.[1][2][3][4][5]
-
LC-MS/MS has the significant advantage of not requiring derivatization, simplifying the sample preparation workflow.[6] It provides high sensitivity and selectivity, especially when using atmospheric pressure chemical ionization (APCI) and multiple reaction monitoring (MRM).[3][7][8] This makes it highly suitable for analyzing this compound in complex biological matrices.[7]
Q2: Why is saponification a necessary step for analyzing total this compound content?
A2: In many biological and food matrices, this compound exists in both a free form and as conjugated esters (bound to fatty acids) or glycosides.[1][9] Saponification is an alkaline hydrolysis process, typically using ethanolic potassium hydroxide (B78521) (KOH), that cleaves these ester and glycosidic bonds.[1][5][10][11] This crucial step releases the this compound into its free, quantifiable form, ensuring that the measurement reflects the total this compound content of the sample.[1]
Q3: Is derivatization always required for the GC analysis of this compound?
A3: Yes, for conventional GC analysis, derivatization is a critical step.[1] this compound in its natural form is not sufficiently volatile for GC analysis.[1] Derivatization, most commonly silylation to form trimethylsilyl (B98337) (TMS) ethers, converts the hydroxyl group into a more volatile and thermally stable form.[1][5][12] This process improves chromatographic peak shape and overall performance.[1]
Q4: What are the most common internal standards used for this compound quantification?
A4: Using an internal standard (IS) is essential for accurate quantification as it corrects for variations during sample preparation and injection.[1] Commonly used internal standards for phytosterol analysis include:
Q5: How can chromatographic resolution be improved, especially when dealing with co-eluting sterols?
A5: Co-elution is a common challenge due to the structural similarity of phytosterols (B1254722) like this compound, β-sitosterol, and stigmasterol (B192456).[1][7][12]
-
For GC: Employ a high-resolution capillary column designed for sterol analysis (e.g., mid-polarity phenyl-methylpolysiloxane).[1][15] Optimizing the oven temperature program with a slow ramp rate can significantly enhance separation.[1]
-
For LC: The choice of column is critical. C18 and C30 columns are often used.[4][6] A reduced column temperature may also improve resolution.[7] If baseline separation is not achievable, the high selectivity of tandem mass spectrometry (MS/MS) can be used to differentiate and quantify co-eluting isobaric compounds.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during method validation and sample analysis.
Issue 1: Inconsistent or Low Recovery of this compound
| Potential Cause | Troubleshooting Action |
| Incomplete Saponification | Ensure sufficient reaction time (e.g., 60-90 minutes at 80-90°C) and an adequate concentration of ethanolic KOH.[1][10] For very complex matrices like cereals, a preliminary acid hydrolysis step might be necessary.[15] |
| Inefficient Extraction | Use a non-polar solvent like n-hexane or toluene (B28343) for the liquid-liquid extraction of the unsaponifiable fraction.[1][3][4][10] Perform the extraction multiple times (e.g., three times) and pool the organic layers to maximize recovery.[1] |
| Analyte Degradation/Oxidation | Phytosterols can be susceptible to oxidation.[1][12] Handle samples under an inert atmosphere (e.g., nitrogen) where possible and protect them from light.[1][12] Store extracts at low temperatures (-20°C).[1] |
Issue 2: Appearance of Unknown Peaks in Chromatograms
| Potential Cause | Troubleshooting Action |
| Degradation Products | Unknown peaks may be phytosterol oxidation products (POPs) such as 7-ketothis compound (B13414126) or hydroxycampesterols.[12] Use mass spectrometry to identify these peaks by comparing their mass spectra to known this compound oxides.[12] |
| Contamination | Ensure all glassware, solvents, and reagents are of high purity and free from contaminants.[12] Run a solvent blank to check for background interference.[12] |
| Carryover | Implement a robust washing protocol for the injector and column between sample injections to prevent carryover from previous runs.[12] |
Issue 3: Co-elution with Other Sterols (e.g., β-Sitosterol)
| Potential Cause | Troubleshooting Action |
| Insufficient Chromatographic Resolution | Optimize the chromatographic method as described in FAQ #5. For GC, use a suitable column and a slow temperature ramp.[1] For LC, consider different column chemistries (e.g., C30) or mobile phase compositions.[4][12] |
| Isobaric Interference in MS | Even with MS, some sterols are isobaric (have the same mass), making chromatographic separation crucial.[6][7] If separation is incomplete, use tandem MS (MS/MS) with carefully selected precursor-product ion transitions to selectively quantify the target analyte without interference.[3] |
Issue 4: Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Action |
| Ion Suppression or Enhancement | Complex sample matrices can interfere with the ionization of the target analyte in the MS source. Dilute the sample extract if sensitivity allows. Improve sample cleanup using Solid Phase Extraction (SPE).[14][16] |
| Co-eluting Matrix Components | Adjust the chromatographic gradient to better separate this compound from interfering matrix components. |
| Use of an Appropriate Internal Standard | Use a stable isotope-labeled internal standard (e.g., this compound-D6) that co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction. |
Experimental Protocols & Method Parameters
Protocol 1: General Sample Preparation (Saponification & Extraction)
This protocol describes a general method for extracting the unsaponifiable fraction containing free phytosterols.[5][10][11]
-
Sample Weighing: Accurately weigh 1-5 g of the homogenized sample into a saponification flask.[10][11]
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., 5α-cholestane or epicoprostanol).[1][11]
-
Saponification: Add 50 mL of 2.0 M ethanolic potassium hydroxide (KOH) solution.[10][11] Attach a reflux condenser and heat the mixture at 80-90°C for 60-90 minutes with constant stirring.[10]
-
Extraction: Cool the mixture to room temperature. Transfer to a separatory funnel and add 50 mL of deionized water.[10]
-
Perform a liquid-liquid extraction by adding 50 mL of n-hexane. Shake vigorously for 2 minutes and allow the layers to separate.[10]
-
Collect the upper organic (n-hexane) layer. Repeat the extraction two more times with fresh n-hexane.
-
Pool the organic extracts and wash with deionized water until neutral.
-
Dry the extract over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness under reduced pressure or a stream of nitrogen.
-
The resulting residue contains the unsaponifiable matter, including this compound. Reconstitute in an appropriate solvent for analysis.
Protocol 2: GC-MS Analysis (with Derivatization)
-
Derivatization: To the dried extract from Protocol 1, add a derivatizing agent such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA).[2][5] Heat at 60-70°C for 30 minutes to form the TMS-ether derivatives.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Analysis: Perform the analysis using the conditions outlined in the table below.
Protocol 3: LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried extract from Protocol 1 in the initial mobile phase (e.g., Methanol/Acetonitrile).
-
Injection: Inject 5 µL of the sample into the LC-MS/MS system.[4]
-
Analysis: Perform the analysis using the conditions outlined in the table below. The use of atmospheric pressure chemical ionization (APCI) in positive ion mode is recommended for nonpolar sterol compounds.[6][7]
Data Presentation: Method Performance & Conditions
Table 1: Comparison of Method Validation Parameters for this compound Analysis
| Technique | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD%) | Reference |
| SFC-UV | 120 - 200,000 | 20 - 42 | 75 - 117 | 96.4 - 101.2 | 1.7 - 3.8 | [17] |
| Dual-UADLLME-HPLC | 0.030 - 0.10 | 0.005 - 0.015 | 0.030 - 0.10 | 88.3 - 108.5 | Not Reported | [18] |
| LC-MS/MS | 1 - 10 (and higher) | 1 | 10 | Not Reported | < 15 | [8] |
| GC-MS (Isotope Dilution) | Not Reported | 0.007 (as 7α-OH-campesterol) | 0.023 (as 7α-OH-campesterol) | 92 - 115 | ≤ 10 | [19] |
| GC-MS/MS | Not Reported | pg/mL range | Not Reported | 88 - 117 | < 15 | [5] |
Table 2: Typical GC-MS Instrumental Conditions
| Parameter | Setting |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial 200°C, ramp at 10-15°C/min to 300-320°C, hold for 10-15 min[20] |
| Injector Temperature | 280 - 300°C |
| Ionization Mode | Electron Impact (EI) at 70 eV or Positive Chemical Ionization (PCI)[5][9] |
| MS Mode | Scan or Selected Ion Monitoring (SIM) for higher sensitivity[18][21] |
Table 3: Typical LC-MS/MS Instrumental Conditions
| Parameter | Setting |
| Column | C18 or C30 reverse-phase, e.g., 100 mm x 3.0 mm, 2.7 µm[4][6][17] |
| Mobile Phase | Gradient elution with Methanol, Acetonitrile, and/or Water[3][4][7] |
| Flow Rate | 0.3 - 0.6 mL/min[4][6] |
| Column Temperature | 15 - 30°C[4][7] |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[3][6][7] |
| MS Mode | Multiple Reaction Monitoring (MRM) for selective quantification[5][8] |
Visualizations
Caption: General workflow for this compound analysis from sample prep to reporting.
Caption: Troubleshooting logic for diagnosing low this compound recovery.
Caption: Decision pathway for selecting between GC-MS and LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. agilent.com [agilent.com]
- 8. LC-MS/MS method for β-sitosterol, this compound, stigmasterol quantitation. [wisdomlib.org]
- 9. aocs.org [aocs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. FAQ: Sterol Testing - Eurofins USA [eurofinsus.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation of an isotope dilution gas chromatography-mass spectrometry method for analysis of 7-oxygenated this compound and sitosterol in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. api.arca.fiocruz.br [api.arca.fiocruz.br]
- 21. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Campesterol vs. β-Sitosterol: A Comparative Analysis of Cholesterol-Lowering Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cholesterol-lowering efficacy of two prominent phytosterols (B1254722), campesterol (B1663852) and β-sitosterol. By presenting supporting experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms, this document aims to serve as a valuable resource for research and development in the field of lipid management.
Quantitative Efficacy: A Tabular Comparison
The cholesterol-lowering effects of this compound and β-sitosterol have been evaluated in numerous studies. While direct head-to-head clinical trials are limited, the existing data provides valuable insights into their individual and comparative efficacy.
| Phytosterol | Dosage | Study Population/Model | Key Findings |
| β-Sitosterol | 2–9 g/day | Human subjects with normal and elevated cholesterol | Lowered serum LDL-cholesterol levels by 10–15% with no significant effects on HDL-cholesterol or triacylglycerol levels.[1] |
| β-Sitosterol | Not specified | Human clinical trials | Significant reductions in total cholesterol (by about 9–13%) and LDL cholesterol (by about 15–20%) in individuals with elevated cholesterol levels.[[“]] |
| Plant Sterols (General) | 2-3 g/day (as stanol esters) | Normo- and hypercholesterolemic humans | Lowered total cholesterol by approximately 10% and LDL cholesterol by 15%.[3] |
| Plant Sterols/Stanols | 0.6–3.3 g/day | Meta-analysis of 124 randomized placebo-controlled trials | Consistent dose–response relationship for LDL-C lowering by 6–12%.[4] |
It is important to note that the intestinal absorption of this compound is generally higher than that of β-sitosterol.[5][6] Healthy individuals absorb approximately 5% of dietary plant sterols, but this can vary, with this compound being more readily absorbed than sitosterol.[7]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for key experiments are outlined below.
In Vivo Human Intestinal Perfusion Study
This method directly measures the absorption of sterols in a specific segment of the human small intestine.
-
Subject Recruitment: Healthy male volunteers with normal liver function and no metabolic disorders are recruited after providing informed consent.
-
Tube Placement: A triple-lumen polyvinyl tube is inserted via the nose or mouth and positioned in the upper jejunum under fluoroscopic guidance.
-
Infusion: A liquid formula diet containing known concentrations of cholesterol and the test phytosterols (e.g., this compound, β-sitosterol) is continuously infused through the proximal opening of the tube. A non-absorbable marker, such as sitostanol, is co-infused to correct for fluid shifts.
-
Sample Collection: Intestinal contents are aspirated from the distal openings at regular intervals.
-
Sterol Quantification: The collected samples undergo hydrolysis and lipid extraction. The concentrations of cholesterol and plant sterols are then quantified using gas-liquid chromatography (GLC) coupled with mass spectrometry (MS).[8]
-
Calculation of Absorption: The absorption of each sterol is calculated by determining the difference between the infused and recovered amounts, relative to the non-absorbable marker.[8]
In Vitro Caco-2 Cell Model
Caco-2 cells, a human colon adenocarcinoma cell line, are widely used as a model for the intestinal barrier to study nutrient and drug absorption.
-
Cell Culture: Caco-2 cells are cultured to form a confluent monolayer, which differentiates to mimic the small intestinal epithelium.
-
Micelle Preparation: Micelles are prepared containing bile acids (e.g., 5 mM taurocholate), fatty acids (e.g., 250 µM oleic acid), and the sterols of interest (cholesterol, this compound, or β-sitosterol).[9]
-
Cell Treatment: The Caco-2 cell monolayers are incubated with the prepared micelles.
-
Uptake and Metabolism Analysis: After incubation, the cells are harvested, and lipids are extracted. The cellular uptake of the different sterols is quantified. The expression and activity of key proteins and genes involved in cholesterol metabolism, such as HMG-CoA reductase and ACAT, can be analyzed using techniques like quantitative real-time PCR and Western blotting.[9][10]
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow and the molecular pathways involved in the cholesterol-lowering effects of this compound and β-sitosterol.
References
- 1. Beneficial effects of β-sitosterol on type 1 cholecystokinin receptor dysfunction induced by elevated membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Regulation of cholesterol metabolism by dietary plant sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant Sterols and Plant Stanols in Cholesterol Management and Cardiovascular Prevention [mdpi.com]
- 5. Comparison of intestinal absorption of cholesterol with different plant sterols in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the hepatic clearances of this compound, sitosterol, and cholesterol in healthy subjects suggests that efflux transporters controlling intestinal sterol absorption also regulate biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sitosterolemia - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Effect of micellar beta-sitosterol on cholesterol metabolism in CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sitosterol reduces messenger RNA and protein expression levels of Niemann-Pick C1-like 1 in FHs 74 Int cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Campesterol and Stigmasterol in Plant Membranes
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of campesterol (B1663852) and stigmasterol (B192456), two of the most abundant phytosterols (B1254722) in plant cell membranes. Synthesizing current experimental data, this document details their distinct roles in modulating the physicochemical properties of the membrane, their involvement in cellular signaling, and their biosynthesis. This resource is intended to support researchers in plant biology, biochemistry, and drug development in understanding the nuanced functions of these critical membrane components.
Introduction to this compound and Stigmasterol
Plant sterols, or phytosterols, are essential structural and functional components of plant cell membranes, analogous to cholesterol in mammalian cells.[1] They play crucial roles in regulating membrane fluidity, permeability, and the function of membrane-associated proteins.[2][3] Among the diverse array of phytosterols, this compound and stigmasterol are major constituents, differing only by a double bond in the alkyl side chain.[4][5] This subtle structural distinction leads to significant differences in their effects on membrane properties and their biological functions. This compound is a vital precursor to the brassinosteroid class of plant hormones, which regulate growth and development, while stigmasterol is often considered a "stress sterol" due to its accumulation in response to various environmental challenges.[2][6][7]
Structural and Physicochemical Comparison
The primary structural difference between this compound and stigmasterol is the presence of a C22-C23 double bond in the side chain of stigmasterol.[5] This feature makes the stigmasterol side chain more rigid and planar compared to the more flexible side chain of this compound. This distinction profoundly influences how they interact with phospholipids (B1166683) and, consequently, their impact on the membrane bilayer.
Data Summary: Physicochemical Effects on Plant Membranes
The following table summarizes the differential effects of this compound and stigmasterol on key properties of the plant membrane, based on experimental data from model membrane systems and plant cell analyses.
| Feature | This compound | Stigmasterol | Supporting Evidence |
| Primary Function | Membrane ordering; Precursor to brassinosteroids | Increases membrane fluidity; Role in stress response | [2][6][8] |
| Effect on Membrane Fluidity | Has a significant ordering effect, increasing phospholipid packing density and decreasing mobility of phospholipid chains.[2][8] | Reduces membrane order and has a less pronounced condensing effect compared to this compound and cholesterol.[6][9][10] | This leads to an overall increase in membrane fluidity.[11] |
| Effect on Membrane Permeability | Decreases passive permeability to small ions and water by increasing the packing density of phospholipids.[2] | Increases membrane permeability to water and ions.[11][12] | This is attributed to the structural disruption caused by the rigid side chain.[11] |
| Role in Lipid Rafts | A key component of lipid rafts, its pronounced ordering effect is crucial for the formation and stability of these microdomains.[2][13] | Participates in lipid raft formation, but its disordering effect can influence the specific protein and lipid composition of these domains.[10] | |
| Interaction with Proteins | Influences the activity of membrane-associated proteins through its effect on membrane ordering and raft formation.[2] | Can directly affect the activity of membrane-bound proteins, such as H+-ATPase.[10][14] |
Biosynthesis and Signaling Pathways
This compound and stigmasterol are synthesized via the mevalonate (B85504) pathway.[3][6] this compound is a direct product of this pathway, while stigmasterol is synthesized from the desaturation of β-sitosterol, a closely related sterol, by the enzyme C22-sterol desaturase (CYP710A).[6][10][15]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Plant Sterols: Structures, Biosynthesis, and Functions - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Sterols and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Modulation of Membrane Structure and Fluctuations by Plant Sterols and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Sterol molecular modifications influencing membrane permeability. | Semantic Scholar [semanticscholar.org]
- 13. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating Campesterol as a Predictive Biomarker for Statin Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of scientific evidence and experimental methodologies for validating campesterol (B1663852) as a predictive biomarker for patient response to statin therapy. Statin efficacy in lowering low-density lipoprotein cholesterol (LDL-C) varies significantly among individuals[1]. Emerging evidence suggests that baseline levels of non-cholesterol sterols, such as the plant-derived sterol this compound, may help predict this response, offering a potential tool for personalizing hypercholesterolemia treatment.
Comparative Efficacy of Statins based on Cholesterol Homeostasis Markers
Statins primarily lower cholesterol by inhibiting its synthesis in the liver[2][3]. However, this can lead to a compensatory increase in intestinal cholesterol absorption[4]. This compound, a marker for cholesterol absorption, is being investigated to understand its role in the variable response to statin treatment[5][6]. The following table summarizes quantitative data from key studies comparing the effects of different statins on LDL-C, and markers of cholesterol synthesis (lathosterol) and absorption (this compound).
| Statin Therapy | Study Population | Duration | Key Findings | Reference |
| Atorvastatin (B1662188) (20 mg/day) | 306 statin-naïve patients at high risk of coronary heart disease (CHD) | 1 month | Overall LDL-C reduction of 36.8%. In patients with the highest baseline this compound, atorvastatin decreased cholesterol absorption by 46.1%, enhancing LDL-C lowering. In those with the lowest baseline this compound, absorption increased by 52.3%, attenuating the LDL-C reduction. Patients with high lathosterol (B1674540) and low this compound at baseline had a significantly smaller LDL-C reduction (27.3%) compared to those with high lathosterol and high this compound (42.4%). | [6] |
| Atorvastatin (80 mg/day) | 135 participants (subset of STELLAR trial) | 6 weeks | Total cholesterol decreased by ~40%. The ratio of this compound to total cholesterol (this compound/C) increased by 72% (p < 0.001). Subjects with the greatest reductions in both absolute lathosterol and this compound levels showed a significantly greater reduction in total cholesterol (-46%) compared to those with the opposite trend (-34%). | [1] |
| Rosuvastatin (B1679574) (40 mg/day) | 135 participants (subset of STELLAR trial) | 6 weeks | Total cholesterol decreased by ~40%. The this compound/C ratio increased by 52% (p < 0.001), a significantly smaller increase than with atorvastatin. Rosuvastatin treatment led to a significant decrease in the absolute this compound levels (-2%, p=0.002). | [1] |
| Simvastatin (B1681759) (dose not specified) | Coronary patients (subset of 4S trial) | 5 years | In patients with high baseline cholestanol (B8816890) (another absorption marker), simvastatin increased the this compound/C ratio more than in those with low baseline cholestanol. The cholesterol-lowering effect of simvastatin was greater in patients in the lowest quartile of baseline cholestanol compared to the highest quartile. | [7] |
| Simvastatin (40 mg)/Ezetimibe (10 mg) | 116 subjects | 12 weeks | This combination therapy decreased the this compound/cholesterol ratio (p = 0.008 vs baseline). | [8] |
Experimental Protocols
Accurate validation of this compound as a biomarker requires rigorous and standardized experimental protocols. Below are methodologies synthesized from the cited literature.
Study Design and Patient Selection
A prospective, randomized, open-label, or single-blind clinical trial design is commonly employed[8][9].
-
Inclusion Criteria: Typically include adult patients with hypercholesterolemia, often defined by specific LDL-C ranges (e.g., 70 to 189 mg/dL) and an elevated 10-year risk of atherosclerotic cardiovascular disease (ASCVD)[9][10]. Participants are often required to be statin-naïve to establish a clear baseline[6].
-
Exclusion Criteria: Often include individuals already on lipid-lowering therapies, those with active arterial disease, uncontrolled hypertension, or hypothyroidism[10].
-
Treatment Arms: Patients are randomized to receive a specific statin (e.g., atorvastatin 20 mg/day, rosuvastatin 40 mg/day) or a combination therapy[1][6]. A placebo arm is included in some study designs[9].
-
Duration: Treatment periods typically range from 4 weeks to several months to allow for lipid levels to stabilize in response to therapy[1][6][11].
Sample Collection and Processing
-
Sample Type: Fasting serum or plasma samples are required for the analysis of non-cholesterol sterols and lipoproteins[5][12].
-
Collection: Blood samples are collected at baseline (before initiation of statin therapy) and at the end of the treatment period.
-
Processing: For sterol analysis, blood samples should be centrifuged upon receipt, and the resulting plasma or serum should be separated and frozen. It is also crucial to protect samples from light to prevent sterol degradation[13].
Analytical Methods
-
Measurement of Serum/Plasma Sterols (this compound, Lathosterol): Gas chromatography (GC) is a widely used and sensitive method for quantifying non-cholesterol sterols[12][14]. Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also utilized globally[14]. The general procedure involves:
-
Lipid extraction from serum or plasma.
-
Saponification to release free sterols.
-
Derivatization of the sterols.
-
Analysis by GC with a flame ionization detector (FID) or by GC-MS[14].
-
Quantification is typically performed using an internal standard.
-
-
Measurement of Serum Lipids (Total Cholesterol, LDL-C, HDL-C): Standard enzymatic colorimetric assays are used for measuring total cholesterol. The CHOD-POD method is a common example[15]. LDL-C can be calculated using the Friedewald equation, provided triglycerides are not excessively high, or measured directly[15].
Visualizing the Predictive Model and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the conceptual framework for this compound as a predictive biomarker and the typical experimental workflow for its validation.
Caption: Predictive model of statin response based on baseline this compound levels.
Caption: Experimental workflow for validating this compound as a predictive biomarker.
References
- 1. Comparison of the effects of maximal dose atorvastatin and rosuvastatin therapy on cholesterol synthesis and absorption markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol Lowering Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Statin vs. Plant Sterols for Cholesterol Management [healthline.com]
- 4. benchchem.com [benchchem.com]
- 5. bostonheartdiagnostics.com [bostonheartdiagnostics.com]
- 6. Association between cholesterol synthesis/absorption markers and effects of cholesterol lowering by atorvastatin among patients with high risk of coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Differences in synthesis and absorption of cholesterol of two effective lipid-lowering therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Effects of Low-Dose Rosuvastatin, Placebo, and Dietary Supplements on Lipids and Inflammatory Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Ratio of lathosterol to this compound in serum predicts the cholesterol-lowering effect of sitostanol-supplemented margarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reference Intervals of Serum Non-Cholesterol Sterols by Gender in Healthy Japanese Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Differentiating the Anti-inflammatory Effects of Campesterol and Sitosterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two common phytosterols, campesterol (B1663852) and β-sitosterol. By presenting experimental data, outlining methodologies, and illustrating key signaling pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these natural compounds.
Comparative Analysis of Anti-inflammatory Activity
Both this compound and β-sitosterol have demonstrated significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators. The following table summarizes quantitative data from various studies, highlighting the inhibitory concentration (IC50) or percentage of inhibition at specified concentrations.
Disclaimer: The data presented below is compiled from multiple studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as cell lines, stimulus concentrations, and incubation times may vary between studies.
| Inflammatory Mediator | Phytosterol | Cell Line | Stimulant (Concentration) | Concentration of Phytosterol | Inhibition | Citation |
| Nitric Oxide (NO) | β-Sitosterol | RAW264.7 Macrophages | LPS | 50 µM | Significant Inhibition | [1] |
| This compound | RAW264.7 Macrophages | LPS | 50 µM | Obvious Inhibitory Effects | [1] | |
| Tumor Necrosis Factor-α (TNF-α) | β-Sitosterol | RAW264.7 Macrophages | LPS | 50 µM | Significant Inhibition | [1] |
| This compound | RAW264.7 Macrophages | LPS | 50 µM | No Significant Effect | [1] | |
| Interleukin-6 (IL-6) | β-Sitosterol | BV2 Microglia | LPS (100 ng/mL) | Not Specified | Significant Reduction | [2] |
| This compound | Not Specified | Not Specified | Not Specified | Downregulation of mRNA expression | [3] | |
| Interleukin-1β (IL-1β) | β-Sitosterol | THP-1 Monocytes | LPS | 1.25 µg/mL (MIC) | Significant Suppression | |
| This compound | Not Specified | Not Specified | Not Specified | Downregulation of mRNA expression | [3] | |
| Prostaglandin E2 (PGE2) | β-Sitosterol | Not Specified | Not Specified | Not Specified | Not Specified | |
| This compound | Not Specified | Not Specified | Not Specified | Not Specified |
Key Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of both this compound and β-sitosterol are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the transcriptional regulation of pro-inflammatory genes.
NF-κB Signaling Pathway
MAPK Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
General Experimental Workflow for In Vitro Anti-inflammatory Assays
Cell Culture and Lipopolysaccharide (LPS) Stimulation
-
Cell Line: Murine macrophage cell line RAW264.7 is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation: To induce an inflammatory response, cells are typically treated with LPS from Escherichia coli at a concentration of 1 µg/mL.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: This assay measures nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
Collect 100 µL of cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
-
Quantification of Pro-inflammatory Cytokines and Prostaglandin E2 (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Procedure (General):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) or PGE2.
-
Add cell culture supernatants to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again.
-
Add a substrate that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
The concentration of the analyte is determined from a standard curve.
-
Analysis of Gene Expression (RT-qPCR)
-
Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to detect and quantify mRNA levels of specific genes.
-
Procedure:
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Amplify the cDNA using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe. The fluorescence intensity is measured at each cycle, and the cycle threshold (Ct) value is used to determine the initial amount of mRNA.
-
Data Analysis: Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin) to determine the relative fold change in gene expression.
-
References
Campesterol vs. Cholesterol: A Head-to-Head Comparison in Model Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the biophysical effects of campesterol (B1663852) and cholesterol on model lipid membranes. By examining key parameters such as membrane fluidity, thickness, and permeability, this document aims to elucidate the distinct roles these sterols play in membrane structure and function. The findings are supported by experimental data and detailed methodologies to assist researchers in their study of membrane biophysics and its implications for drug development and cellular signaling.
Executive Summary
Cholesterol, the primary sterol in mammalian cell membranes, is a crucial regulator of membrane fluidity, permeability, and organization. This compound, a prominent phytosterol found in plants, shares a similar core structure with cholesterol but is distinguished by a methyl group at the C-24 position of its alkyl side chain. This subtle structural difference leads to notable variations in their interactions with phospholipids, impacting the physical properties of the membrane. While both sterols exhibit a condensing effect on lipid bilayers, the magnitude of their influence on membrane order, thickness, and permeability differs, with implications for the formation of lipid rafts and the function of membrane-embedded proteins.
Molecular Structures
Caption: Chemical structures of cholesterol and this compound.
Comparative Data on Membrane Properties
The following tables summarize the quantitative effects of cholesterol and this compound on key biophysical properties of model lipid bilayers. Data is compiled from various studies, and the specific model membrane composition is noted where available.
Table 1: Effect on Membrane Fluidity (Acyl Chain Order)
| Sterol | Model Membrane | Technique | Key Findings | Reference(s) |
| Cholesterol | DPPC | DSC | Increases the temperature and decreases the cooperativity and enthalpy of the main phase transition. | [1] |
| DMPC | MD Simulation | Increases the order parameter of acyl chains by ~1.5 times compared to a pure DMPC bilayer. | [2] | |
| This compound | DPPC | DSC | Decreases the temperature, cooperativity, and enthalpy of the pre-transition more than cholesterol at low concentrations, indicating a greater fluidizing effect. At higher concentrations, it is less effective than cholesterol at ordering the hydrocarbon chains. | [1] |
| - | Fluorescence Study | Reported to be the most ordering among cholesterol, this compound, and β-sitosterol. | [1] |
Table 2: Effect on Membrane Thickness
| Sterol | Model Membrane | Technique | Key Findings | Reference(s) |
| Cholesterol | DMPC | X-ray Diffraction | Increases bilayer thickness by >7 Å. | [3] |
| DMPC | MD Simulation | Increases bilayer thickness from ~3.31 nm to ~3.93 nm. | [2] | |
| This compound | - | - | Data not available for direct comparison. However, studies on the similar phytosterol, ergosterol, suggest a potentially greater thickening effect than cholesterol. | [2] |
Table 3: Effect on Membrane Permeability
| Sterol | Model Membrane | Technique | Key Findings | Reference(s) |
| Cholesterol | POPC | Microfluidics Assay | Decreases CO2 permeability by an order of magnitude at high concentrations. | [4] |
| This compound | - | - | Direct comparative data on membrane permeability is limited. The bulkier side chain of this compound may lead to less efficient packing and potentially a smaller reduction in permeability compared to cholesterol. |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Fluorescence Anisotropy for Membrane Fluidity
This protocol is used to assess membrane fluidity by measuring the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), embedded in the lipid bilayer.[5][6][7][8]
Materials:
-
Liposome (B1194612) suspension (e.g., DPPC)
-
Fluorescent probe stock solution (e.g., 1 mM DPH in ethanol)
-
Buffer solution (e.g., PBS)
-
Fluorometer with polarization filters
Procedure:
-
Prepare liposome suspensions containing the desired concentration of this compound or cholesterol.
-
Add the DPH stock solution to the liposome suspension to a final probe concentration of approximately 1 µM.
-
Incubate the mixture in the dark at the desired temperature for at least 30 minutes to allow the probe to incorporate into the membranes.
-
Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.
-
Measure the fluorescence intensities with horizontally polarized excitation and vertically (IHV) and horizontally (IHH) polarized emission.
-
Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the instrument-specific correction factor (G = IHV / IHH).
-
A higher anisotropy value indicates lower membrane fluidity.
Caption: Experimental workflow for membrane fluidity analysis.
X-ray Diffraction for Membrane Thickness
Low-angle X-ray diffraction is a powerful technique to determine the lamellar repeat distance (d-spacing) of lipid bilayers, which provides a measure of membrane thickness.[9][10][11][12][13]
Materials:
-
Hydrated lipid sample (multilamellar vesicles) with or without sterols
-
X-ray diffractometer with a temperature-controlled sample holder
-
Capillary tubes for sample mounting
Procedure:
-
Prepare highly concentrated, hydrated lipid samples (typically >60% water by weight).
-
Load the sample into a thin-walled glass or quartz capillary tube and seal it.
-
Mount the capillary in the X-ray beam path within a temperature-controlled holder.
-
Collect the low-angle X-ray diffraction pattern. This will show a series of Bragg peaks for well-ordered lamellar structures.
-
Determine the positions of the Bragg peaks (q-values).
-
Calculate the lamellar d-spacing using Bragg's law: d = 2πn/q, where n is the order of the reflection.
-
The d-spacing represents the thickness of the lipid bilayer plus the water layer between adjacent bilayers.
Caption: Experimental workflow for membrane thickness analysis.
Solid-State NMR for Acyl Chain Order
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium (B1214612) (²H) NMR of specifically deuterated lipids, provides detailed information about the orientational order of the acyl chains within the lipid bilayer.[14][15][16][17][18]
Materials:
-
Lipid sample with specifically deuterated acyl chains (e.g., d-DPPC)
-
This compound or cholesterol
-
Buffer solution
-
Solid-state NMR spectrometer with a quadrupole echo pulse sequence
Procedure:
-
Prepare multilamellar vesicles (MLVs) of the deuterated lipid containing the desired concentration of the sterol.
-
Hydrate the lipid-sterol mixture with buffer.
-
Pack the hydrated sample into an NMR rotor.
-
Acquire ²H NMR spectra at the desired temperature using a quadrupole echo pulse sequence.
-
The resulting spectrum is a Pake doublet, and the quadrupolar splitting (Δνq) is directly proportional to the order parameter (S_CD) of the C-²H bond.
-
Calculate the order parameter using the formula: S_CD = (4/3) * (h * Δνq / e²qQ), where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (~170 kHz).
-
A larger quadrupolar splitting and a higher order parameter indicate a more ordered (less fluid) membrane.
Comparative Effects on Membrane Properties
Caption: Summary of comparative effects.
Conclusion
Both cholesterol and this compound play significant roles in modulating the biophysical properties of model membranes. While they share the fundamental ability to order and condense phospholipid bilayers, the subtle difference in the alkyl side chain of this compound leads to distinct effects. The available data suggests that this compound may have a more pronounced ordering effect on acyl chains at lower concentrations but may be less effective at higher concentrations compared to cholesterol. The impact on membrane thickness and permeability also likely differs, although more direct comparative studies are needed to fully elucidate these distinctions. Understanding these differences is crucial for researchers in fields ranging from plant biology to drug delivery, as the sterol composition of a membrane can profoundly influence its function and interactions with other molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of the Condensing Effects of Ergosterol and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. X-Ray Diffraction to Determine the Thickness of Raft and Nonraft Bilayers | Springer Nature Experiments [experiments.springernature.com]
- 10. X-ray diffraction to determine the thickness of raft and nonraft bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.1. X-ray diffraction [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Solid-State NMR Approaches to Study Protein Structure and Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of lipid chain order and dynamics in asymmetric membranes by solid-state NMR spectroscopy - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00192C [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Applications of Solid-State NMR Spectroscopy for the Study of Lipid Membranes with Polyphilic Guest (Macro)Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the specific gene expression changes induced by campesterol
For researchers, scientists, and drug development professionals, understanding the precise molecular effects of phytosterols (B1254722) is crucial for harnessing their therapeutic potential. This guide provides a comparative analysis of the gene expression changes induced by campesterol (B1663852), with a focus on key pathways regulating cholesterol metabolism. We present supporting experimental data, detailed methodologies, and a visual representation of the involved signaling pathways.
This compound, a phytosterol structurally similar to cholesterol, has been shown to modulate the expression of genes involved in cholesterol homeostasis. Its primary mechanism of action involves the regulation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, which in turn affects cholesterol biosynthesis. This guide compares the effects of this compound with other common phytosterols, namely β-sitosterol and stigmasterol (B192456), to provide a clearer picture of their distinct molecular activities.
Comparative Analysis of Gene Expression Changes
The following table summarizes the quantitative changes in the expression of key genes involved in cholesterol metabolism upon treatment with this compound and other phytosterols. The data is compiled from various in vitro studies, primarily utilizing human colon adenocarcinoma cells (Caco-2) and macrophage foam cells, which are relevant models for studying intestinal cholesterol absorption and atherosclerosis, respectively.
| Compound | Gene | Cell Type | Concentration | Change in Expression | Reference |
| This compound | HMG-CoA Reductase (HMGCR) | Caco-2 | Not Specified | Decreased activity and mRNA levels | [1] |
| HMG-CoA Synthase 1 (HMGCS1) | Caco-2 | Not Specified | Decreased biosynthesis | [2] | |
| ATP-binding cassette transporter A1 (ABCA1) | Macrophage foam cells | Not Specified | No effect | [2] | |
| ATP-binding cassette transporter G1 (ABCG1) | Macrophage foam cells | Not Specified | No effect | [2] | |
| β-Sitosterol | HMG-CoA Reductase (HMGCR) | Caco-2 | Not Specified | Decreased activity, mass, and mRNA levels | [1] |
| HMG-CoA Synthase 1 (HMGCS1) | Caco-2 | Not Specified | Decreased biosynthesis | [2] | |
| ATP-binding cassette transporter A1 (ABCA1) | Macrophage foam cells | Not Specified | No effect | [2] | |
| ATP-binding cassette transporter G1 (ABCG1) | Macrophage foam cells | Not Specified | No effect | [2] | |
| Stigmasterol | HMG-CoA Reductase (HMGCR) | Caco-2 | Not Specified | Decreased activity | [1] |
| ATP-binding cassette transporter A1 (ABCA1) | Macrophage foam cells | Not Specified | Increased expression | [2] | |
| ATP-binding cassette transporter G1 (ABCG1) | Macrophage foam cells | Not Specified | Increased expression | [2] |
Signaling Pathway Modulation by this compound
This compound primarily exerts its influence on cholesterol metabolism by inhibiting the SREBP-2 pathway. SREBP-2 is a key transcription factor that upregulates the expression of genes involved in cholesterol biosynthesis, including HMG-CoA reductase. By interfering with the processing and activation of SREBP-2, this compound leads to a downstream reduction in the expression of these genes, thereby lowering cellular cholesterol synthesis. In contrast to stigmasterol, this compound does not appear to significantly activate the Liver X Receptor (LXR) pathway, which is responsible for promoting cholesterol efflux from cells through the upregulation of transporters like ABCA1 and ABCG1.
Caption: this compound's signaling pathway primarily involves the inhibition of SREBP-2 processing.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducing and expanding upon these findings.
Cell Culture and Phytosterol Treatment
1. Caco-2 Cell Culture and Differentiation:
-
Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation into an intestinal epithelial-like monolayer, cells are seeded on Transwell inserts and cultured for 21 days, with the medium changed every 2-3 days.
2. Macrophage Foam Cell Generation:
-
RAW264.7 macrophages are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
To induce foam cell formation, macrophages are incubated with aggregated low-density lipoprotein (LDL) or acetylated LDL (acLDL) at a concentration of 50-100 µg/mL for 24-48 hours.
3. Phytosterol Treatment:
-
This compound, β-sitosterol, or stigmasterol are dissolved in an appropriate solvent (e.g., ethanol (B145695) or DMSO) to create stock solutions.
-
The stock solutions are then diluted in the cell culture medium to achieve the desired final concentrations (typically in the range of 10-100 µM).
-
Control cells are treated with the vehicle (solvent) at the same final concentration used for the phytosterols.
-
Cells are incubated with the phytosterol-containing medium for a specified period, typically 24-48 hours, before harvesting for gene expression analysis.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
1. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
2. qPCR Reaction:
-
qPCR is performed using a real-time PCR system and a SYBR Green-based detection method.
-
The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (e.g., HMGCR, SREBP-2, LXR, ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH, β-actin), and SYBR Green master mix.
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
3. Data Analysis:
-
The relative gene expression is calculated using the 2-ΔΔCt method, where the Ct values of the target genes are normalized to the Ct values of the housekeeping gene.
-
The fold change in gene expression in the phytosterol-treated groups is determined relative to the vehicle-treated control group.
By providing a clear comparison of the effects of this compound and other phytosterols on gene expression, along with detailed experimental protocols, this guide aims to facilitate further research into the specific molecular mechanisms of these compounds and their potential applications in drug development.
References
Cross-validation of different analytical methods for campesterol measurement
For researchers, scientists, and professionals in drug development, the accurate quantification of campesterol (B1663852) is crucial for studies related to cholesterol metabolism, cardiovascular disease, and the development of functional foods and pharmaceuticals.[1] This guide provides a detailed comparison of common analytical methods for this compound measurement, supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.
Quantitative Performance Comparison
The selection of an analytical method for this compound analysis is often dictated by the required sensitivity, precision, and the nature of the sample matrix. The following table summarizes the quantitative performance of various techniques based on published data.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) |
| GC-FID | 0.02 - 0.2 mg/kg | - | 85.0 - 108 | 1.39 - 10.5 |
| GC-MS (SIM) | 5 - 50 ng/mL | - | 99.8 - 111 | 3.93 - 22.6 |
| HPLC-DAD | - | - | 90.03 - 104.91 | <2.93 (Intra- & Inter-day) |
| HPLC-CAD | <5 ng | <10 ng | - | - |
| LC-MS/MS | 1 - 15 ng/mL | 2.3 - 4.1 ng/mL | 95 - 105 | - |
| SFC-APCI-MS/MS | 1 - 15 ng/mL | 5 - 40 ng/mL | 96.4 - 101.2 | 1.7 - 3.8 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the most common techniques used for this compound quantification.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used method for the analysis of phytosterols (B1254722) due to its high resolution and sensitivity, especially when operating in selected ion monitoring (SIM) mode.[2]
-
Sample Preparation (Saponification and Extraction):
-
Weigh approximately 1.0 g of an oil sample or 100 g of a solid sample into a saponification flask.[1]
-
Add 10 mL of 2.0 M ethanolic potassium hydroxide (B78521) (KOH).[1]
-
Heat the mixture in a boiling water bath for 30-60 minutes under reflux.[1]
-
After cooling, add distilled water and extract the unsaponifiable fraction with a solvent such as n-hexane or toluene.[1]
-
Wash the organic phase with water until it is neutral.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate it to dryness using a rotary evaporator.[1]
-
Reconstitute the residue in a known volume of a suitable solvent like tetrahydrofuran (B95107) (THF) or chloroform.[1]
-
-
Derivatization (Silylation):
-
Ensure the sample extract is completely dry.
-
Add 200 µL of a 1:1 (v/v) mixture of pyridine (B92270) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Cap the vial tightly and heat at 60-70°C for 1 hour.[3]
-
After cooling, dilute the sample with heptane (B126788) or hexane (B92381) to a suitable concentration for GC-MS analysis.[3]
-
-
Instrumental Conditions:
-
GC System: Agilent 7890 or equivalent.[4]
-
Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).[4]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[4]
-
Injector Temperature: 280°C.[4]
-
Oven Temperature Program: Start at 60°C for 1 min, ramp to 100°C at 25°C/min, then to 250°C at 15°C/min, and finally to 315°C at 3°C/min, holding for 2 min.[4]
-
MS Detector: Agilent 5975C or equivalent, with the detector temperature at 315°C.[4]
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC methods offer the advantage of analyzing this compound without the need for derivatization, simplifying sample preparation.[5] Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed.[6]
-
Sample Preparation (for Edible Oils):
-
Reversed-Phase HPLC (RP-HPLC) Conditions:
-
Normal-Phase HPLC (NP-HPLC) Conditions:
-
Column: Silica, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-hexane, tetrahydrofuran, and 2-propanol mixture.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm using a Diode Array Detector (DAD).
-
Injection Volume: 10 µL.
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, allowing for rapid and accurate quantification of this compound in complex matrices.[7]
-
Sample Preparation:
-
Instrumental Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column.
-
Mobile Phase: Isocratic mixture of acetonitrile/methanol (99:1, v/v).[2]
-
Flow Rate: 0.6 mL/min.[5]
-
MS/MS System: Triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source in positive ion mode.[5][7]
-
Detection: Selected Reaction Monitoring (SRM).
-
Method Cross-Validation Workflow
A cross-validation study is essential to ensure that different analytical methods yield comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of this compound measurement methods.
Caption: Workflow for cross-validation of this compound analytical methods.
Signaling Pathways Involving this compound
This compound exerts its biological effects through various signaling pathways, primarily by influencing cholesterol absorption and metabolism. Its structural similarity to cholesterol allows it to compete for intestinal absorption, thereby reducing plasma cholesterol levels.[6] Additionally, this compound is a precursor in the biosynthesis of brassinosteroids, a class of plant hormones that regulate growth and development.[1] Some studies have also suggested that phytosterols, including this compound, may exert anti-inflammatory effects by modulating pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Campesterol's Anti-Angiogenic Activity: A Comparative Guide
For researchers and professionals in drug development, understanding the in vivo efficacy of potential therapeutic compounds is a critical step. This guide provides an objective comparison of the anti-angiogenic activity of campesterol (B1663852), a plant-derived sterol, with supporting in vivo experimental data. This compound has garnered attention for its potential health benefits, including cholesterol-lowering and anti-inflammatory effects, with emerging evidence suggesting its role in inhibiting angiogenesis, a key process in tumor growth and metastasis.[1][2]
In Vivo Models for Assessing Anti-Angiogenesis
Several established in vivo models are utilized to evaluate the pro- and anti-angiogenic properties of compounds. The most common assays include the Chick Chorioallantoic Membrane (CAM) assay, the Matrigel plug assay, and tumor xenograft models.
-
Chick Chorioallantoic Membrane (CAM) Assay: This widely used model leverages the highly vascularized chorioallantoic membrane of a developing chick embryo to observe the formation of new blood vessels.[3][4] It is a relatively inexpensive and rapid method for screening the anti-angiogenic potential of various substances.[3]
-
Matrigel Plug Assay: This assay involves the subcutaneous injection of Matrigel, a basement membrane matrix, mixed with an angiogenic stimulus into mice.[5][6] The Matrigel solidifies, and the extent of new blood vessel infiltration into the plug is quantified to assess angiogenic or anti-angiogenic effects.[5][7]
-
Tumor Xenograft Models: In these models, human or mammalian tumor cells are implanted into immunocompromised animals, such as zebrafish embryos or mice.[8][9][10] The ability of a test compound to inhibit the tumor-induced formation of new blood vessels is then evaluated.[8][10]
Comparative Analysis of Anti-Angiogenic Activity
In vivo studies have demonstrated the potential of this compound to inhibit angiogenesis. A key study investigated its effect on basic fibroblast growth factor (bFGF)-induced neovascularization in the CAM model.
Table 1: In Vivo Anti-Angiogenic Activity of this compound (CAM Assay)
| Compound | Concentration | Assay | Model | Key Findings | Reference |
| This compound | Not specified | CAM Assay | Chick Embryo | Effectively disrupted bFGF-induced neovascularization. | [1] |
| Control (bFGF) | Not specified | CAM Assay | Chick Embryo | Induced neovascularization. | [1] |
Data for direct comparison of this compound with other phytosterols (B1254722) or standard anti-angiogenic drugs in the same in vivo assay is limited in the currently available literature. The provided data demonstrates this compound's activity against a pro-angiogenic stimulus.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Chick Chorioallantoic Membrane (CAM) Assay Protocol
This protocol is a generalized procedure based on standard CAM assay methodologies.[11][12]
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator for 3-4 days.
-
Window Creation: On day 3 or 4, a small window is carefully made in the eggshell to expose the CAM.
-
Sample Application: A sterile filter paper disc or a carrier substance containing the test compound (e.g., this compound) is placed on the CAM. A pro-angiogenic factor like bFGF or VEGF is often used as a positive control to induce angiogenesis.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for an additional 2-3 days.
-
Observation and Quantification: The CAM is observed under a stereomicroscope. The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or by measuring the avascular zone around the application site.
Caption: Workflow of the Chick Chorioallantoic Membrane (CAM) Assay.
Matrigel Plug Assay Protocol
This protocol is a generalized procedure based on standard Matrigel plug assay methodologies.[5][6][13]
-
Preparation of Matrigel Mixture: Matrigel is kept on ice to remain in a liquid state. The test compound (this compound), a pro-angiogenic factor (e.g., bFGF or VEGF), and endothelial cells can be mixed with the liquid Matrigel.
-
Subcutaneous Injection: The Matrigel mixture is subcutaneously injected into the flank of mice. At body temperature, the Matrigel polymerizes to form a solid plug.
-
Incubation Period: The mice are kept for a period of 7-21 days to allow for blood vessel infiltration into the Matrigel plug.
-
Plug Excision: After the incubation period, the mice are euthanized, and the Matrigel plugs are excised.
-
Analysis: The plugs can be analyzed in several ways:
-
Hemoglobin Content: The amount of hemoglobin in the plug, measured using a Drabkin's reagent kit, corresponds to the extent of vascularization.
-
Immunohistochemistry: The plugs can be sectioned and stained for endothelial cell markers (e.g., CD31) to visualize and quantify the new blood vessels.[7]
-
RT-qPCR: Gene expression analysis of angiogenesis-related markers can be performed on the cellular infiltrate within the plug.[6]
-
Caption: Workflow of the In Vivo Matrigel Plug Assay.
Signaling Pathways in Angiogenesis
While the precise in vivo signaling pathway for this compound's anti-angiogenic activity is still under investigation, studies have shown it inhibits bFGF-induced proliferation of endothelial cells in vitro.[1] Below are diagrams of major pro-angiogenic signaling pathways that are common targets for anti-angiogenic therapies.
bFGF Signaling Pathway
Basic fibroblast growth factor (bFGF) is a potent inducer of angiogenesis. Its signaling cascade involves the activation of downstream pathways that lead to endothelial cell proliferation, migration, and differentiation.
Caption: bFGF signaling cascade leading to angiogenesis.
VEGF Signaling Pathway
Vascular endothelial growth factor (VEGF) is a critical signaling protein involved in both vasculogenesis and angiogenesis.[14] The VEGF signaling pathway is a primary target for many anti-angiogenic drugs.[15]
Caption: VEGF signaling cascade leading to angiogenesis.
Conclusion
The available in vivo evidence, primarily from the Chick Chorioallantoic Membrane assay, indicates that this compound possesses anti-angiogenic properties by effectively disrupting bFGF-induced neovascularization.[1] While these findings are promising, further research is necessary to establish a comprehensive in vivo profile of this compound's anti-angiogenic activity. Future studies should include quantitative dose-response analyses in multiple models, such as the Matrigel plug and tumor xenograft assays, and direct comparisons with established anti-angiogenic agents. Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its effects in an in vivo setting will be crucial for its potential development as a therapeutic agent.
References
- 1. Identification of this compound from Chrysanthemum coronarium L. and its antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytosterols: Physiological Functions and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The zebrafish/tumor xenograft angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. [PDF] Mammalian tumor xenografts induce neovascularization in zebrafish embryos. | Semantic Scholar [semanticscholar.org]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Anti-angiogenic activity of Calotropis gigantea leaf extract by chick chorioallantoic membrane (CAM) assay method | RGUHS Journal of Medical Sciences | Journalgrid [journalgrid.com]
- 13. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Identification and analysis of in vivo VEGF downstream markers link VEGF pathway activity with efficacy of anti-VEGF therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Intestinal Absorption of Campesterol and Sitosterol
This guide provides a detailed comparison of the intestinal absorption of two common phytosterols (B1254722), campesterol (B1663852) and sitosterol (B1666911), for researchers, scientists, and drug development professionals. The information presented is based on experimental data to ensure an objective analysis of their performance and underlying absorption mechanisms.
Quantitative Comparison of Sterol Absorption
The intestinal absorption of phytosterols is significantly lower than that of cholesterol. Among phytosterols, there are notable differences in absorption efficiency, with this compound generally being absorbed more readily than sitosterol. The structural difference, specifically an additional ethyl group on the side chain of sitosterol compared to a methyl group on this compound, is believed to contribute to this variation.[1]
The following table summarizes the average intestinal absorption rates for cholesterol, this compound, and sitosterol from various human studies.
| Sterol | Average Intestinal Absorption Rate (%) | Source(s) |
| Cholesterol | 33 - 60% | [1][2][3][4][5] |
| This compound | 1.9 - 18% | [1][2][3][4][5] |
| Sitosterol | 0.5 - 8% | [1][2][3][4][5] |
Note: Absorption rates can vary based on the study population, methodology, and dietary matrix.
Mechanism of Intestinal Sterol Absorption
The absorption of this compound and sitosterol from the intestine is a multi-step process involving both uptake and efflux transporters located on the apical membrane of enterocytes.
-
Micellar Solubilization : In the intestinal lumen, dietary fats, cholesterol, and phytosterols are incorporated into mixed micelles, which is essential for their transport to the surface of the intestinal cells.[2]
-
Cellular Uptake : The sterols are then taken up from these micelles into the enterocytes, primarily through the Niemann-Pick C1-Like 1 (NPC1L1) protein.[2] This transporter is a key entry point for both cholesterol and phytosterols.
-
Intracellular Transport and Esterification : Once inside the enterocyte, a small fraction of the absorbed phytosterols can be esterified by the enzyme Acyl-CoA: cholesterol acyltransferase 2 (ACAT2) and incorporated into chylomicrons.[2]
-
Active Efflux : The majority of absorbed this compound and sitosterol is rapidly pumped back into the intestinal lumen. This efflux is mediated by a heterodimer of ATP-binding cassette (ABC) transporters, ABCG5 and ABCG8.[2][6][7] This active efflux mechanism is the primary reason for the low net absorption and bioavailability of plant sterols compared to cholesterol.[2][7]
-
Chylomicron Formation and Secretion : The small amount of esterified phytosterols that are packaged into chylomicrons are then secreted into the lymphatic system and eventually enter the bloodstream.[2]
Caption: Intestinal Sterol Absorption and Efflux Pathway.
Experimental Protocols for Measuring Sterol Absorption
Accurate quantification of intestinal sterol absorption is critical for comparative studies. The primary methods employed in clinical and research settings are the intestinal perfusion technique and stable isotope analysis.
Intestinal Perfusion Technique
This method directly measures the disappearance of a sterol from a defined segment of the intestine.
-
Tube Placement : A multi-lumen tube is positioned in the upper jejunum of the subject.
-
Infusion : A liquid formula containing known concentrations of the sterols to be tested (e.g., this compound, sitosterol) is continuously infused through a proximal opening of the tube. A non-absorbable marker, such as sitostanol (B1680991), is included in the infusion to correct for water and electrolyte shifts.[3][4]
-
Sample Collection : Intestinal contents are aspirated from a distal opening of the tube at regular intervals.[4]
-
Sterol Quantification : The collected samples undergo lipid extraction and saponification. The concentrations of the individual sterols are then quantified using Gas-Liquid Chromatography (GLC) coupled with Mass Spectrometry (MS).[4][8]
-
Calculation of Absorption : The absorption rate is calculated by determining the difference between the amount of sterol infused and the amount recovered, relative to the non-absorbable marker.[4]
Caption: Intestinal Perfusion Experimental Workflow.
Stable Isotope Method
This technique involves administering sterols labeled with stable isotopes (e.g., deuterium) and measuring their appearance in feces.
-
Administration : Subjects consume a mixture of deuterium-labeled cholesterol, this compound, and sitosterol, along with non-absorbable markers.[5]
-
Fecal Collection : Feces are collected over a defined period (e.g., 3-5 days).[5]
-
Sterol Analysis : The fecal samples are processed, and the concentrations of the labeled and unlabeled sterols are determined using gas chromatography-mass spectrometry (GC-MS).[5]
-
Absorption Calculation : The absorption of each sterol is calculated from its intestinal disappearance, which is the amount administered minus the amount excreted, relative to the recovery of the non-absorbable marker.[5]
Conclusion
Experimental data consistently demonstrate that this compound has a higher intestinal absorption rate than sitosterol in humans.[1][3][5] Both phytosterols, however, are absorbed to a much lesser extent than cholesterol due to the efficient efflux activity of the ABCG5/G8 transporters in the enterocyte.[2][6] Understanding these differences is crucial for developing functional foods and therapeutic agents aimed at modulating cholesterol absorption and managing cardiovascular health. The detailed experimental protocols provided serve as a foundation for designing future studies in this field.
References
- 1. Comparison of the hepatic clearances of this compound, sitosterol, and cholesterol in healthy subjects suggests that efflux transporters controlling intestinal sterol absorption also regulate biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bioavailability and Biological Activities of Phytosterols as Modulators of Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of intestinal absorption of cholesterol with different plant sterols in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sterol absorption and sterol balance in phytosterolemia evaluated by deuterium-labeled sterols: effect of sitostanol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sterol absorption by the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methodological Aspects of Phytosterol Measurements in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Campesterol's Index of Individuality: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of biomarker performance is critical for accurate clinical assessment and therapeutic monitoring. This guide provides a comprehensive evaluation of the index of individuality for campesterol (B1663852), a key biomarker of cholesterol absorption, and compares its performance against other relevant cardiovascular biomarkers. Experimental data and detailed methodologies are presented to support a thorough assessment.
This compound, a plant sterol structurally similar to cholesterol, serves as a valuable biomarker for intestinal cholesterol absorption.[1] Elevated plasma levels of this compound are indicative of increased cholesterol uptake from the gut. However, the clinical utility of any biomarker is not solely determined by its association with a physiological process but also by its inherent biological and analytical variability. The index of individuality (II) is a crucial metric in this regard, as it quantifies the utility of conventional population-based reference intervals for interpreting an individual's test results.[2]
An index of individuality less than 0.6 suggests that population-based reference ranges are of limited use, and subject-specific reference values or monitoring changes over time are more appropriate for clinical interpretation. Conversely, an index greater than 1.4 indicates that population-based reference intervals are generally applicable.[3]
Index of Individuality: this compound vs. Other Cardiovascular Biomarkers
A key study determined the index of individuality for this compound to be between 0.41 and 0.58.[2] This low index signifies that there is significant inter-individual variation in baseline this compound levels, making it challenging to assess an individual's status based on a single measurement against a general population range. For such biomarkers, tracking changes within an individual over time provides a more meaningful clinical picture.
The following table compares the index of individuality and related biological variation parameters for this compound and other common cardiovascular biomarkers.
| Biomarker | Analyte Class | Within-Subject Biological Variation (CVi) | Between-Subject Biological Variation (CVg) | Index of Individuality (II) | Implication for Reference Values |
| This compound | Sterol | 11.8% | 28.8% | 0.41 - 0.58 | Population-based reference values of little use; subject-specific monitoring is preferable. |
| β-Sitosterol | Sterol | 11.8% | 28.5% | 0.41 | Population-based reference values of little use; subject-specific monitoring is preferable. |
| Lathosterol | Sterol | 22.5% | 52.0% | 0.43 | Population-based reference values of little use; subject-specific monitoring is preferable. |
| Cardiac Troponin T (cTnT) | Protein | 10% | 57% | ~0.18 | Population-based reference values are useful for diagnosis of acute events, but individual baseline is important for interpretation of minor elevations. |
| BNP | Peptide | High | High | Low | Population-based cutoffs are used for diagnosis and prognosis of heart failure, but serial changes within an individual are also clinically important. |
| NT-proBNP | Peptide | High | High | Low | Similar to BNP, with established cutoffs for clinical decision-making, but intra-individual changes are also highly relevant. |
Data for this compound, β-Sitosterol, and Lathosterol from a study on 25 apparently healthy subjects with blood taken once every week for 6 weeks.[2] Data for Cardiac Troponin T from a study highlighting a 5-fold difference in cTn levels between individuals.[2] Qualitative data for BNP and NT-proBNP based on their known high biological variability.[3]
Experimental Protocol: Determination of the Index of Individuality
The following outlines the key steps involved in an experimental protocol to determine the index of individuality for a serum biomarker like this compound. This protocol is based on methodologies described in the cited literature.[2][4][5]
1. Subject Recruitment and Sample Collection:
-
Recruit a cohort of healthy individuals (e.g., n=25).
-
Collect blood samples from each participant at regular intervals (e.g., once a week for 6 weeks) to assess within-subject variation.
-
Ensure standardized conditions for sample collection (e.g., fasting state, time of day) to minimize pre-analytical variability.
2. Sample Processing and Analysis:
-
Process blood samples to obtain serum or plasma.
-
Analyze the concentration of the biomarker (e.g., this compound) using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Perform replicate measurements for each sample to determine the analytical coefficient of variation (CVA).
3. Statistical Analysis:
-
Calculate the Analytical Coefficient of Variation (CVA): This is determined from the replicate measurements of each sample.
-
Calculate the Within-Subject Biological Variation (CVi): This is the variation of an individual's results around their own mean over time. It is calculated from the series of samples taken from each individual.
-
Calculate the Between-Subject Biological Variation (CVg): This represents the variation of the mean values of all individuals in the study group.
-
Calculate the Index of Individuality (II): The index of individuality is calculated using the following formula: II = (CVA² + CVi²) / CVg
4. Interpretation:
-
An II < 0.6 indicates that population-based reference intervals are of limited utility, and subject-based reference values or monitoring of serial changes are more appropriate.
-
An II > 1.4 suggests that population-based reference intervals are generally applicable for interpretation.
Signaling Pathways and Logical Relationships
The clinical relevance of this compound as a biomarker is rooted in its role in cholesterol metabolism and its interaction with key signaling pathways that regulate sterol homeostasis.
Cholesterol Absorption and Efflux in Enterocytes
This compound, along with dietary cholesterol, is absorbed in the small intestine. The Niemann-Pick C1-Like 1 (NPC1L1) protein is a key transporter responsible for the uptake of both cholesterol and plant sterols into enterocytes. Once inside the enterocyte, the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8 form a heterodimer that actively pumps plant sterols, and to a lesser extent cholesterol, back into the intestinal lumen, thereby limiting their absorption.[6][7][8]
Figure 1. Simplified workflow of sterol absorption and efflux in an enterocyte.
Indirect Regulation of LXR Signaling
Liver X receptors (LXRs) are nuclear receptors that play a central role in cholesterol homeostasis. While this compound itself is not a direct ligand for LXR, it can indirectly influence LXR signaling. Phytosterols can inhibit the formation of 27-hydroxycholesterol, a potent endogenous LXR agonist, within enterocytes.[9] Reduced LXR activation can lead to decreased expression of its target genes, such as ABCA1, which is involved in the basolateral efflux of cholesterol from enterocytes.
Figure 2. Indirect influence of this compound on the LXR signaling pathway.
Conclusion
The low index of individuality for this compound (0.41-0.58) underscores the limitation of using population-based reference intervals for its interpretation. This is in contrast to some other biomarkers where population-level cutoffs are more robust. For this compound, a more effective clinical approach involves monitoring serial measurements within an individual to detect significant changes in cholesterol absorption. This is particularly relevant in the context of personalized medicine and the management of cardiovascular risk, where tailored therapeutic strategies are paramount. The presented experimental protocol provides a framework for researchers to determine the index of individuality for novel biomarkers, while the signaling pathway diagrams offer a visual representation of the biological context in which this compound operates. This comprehensive evaluation should aid researchers and drug development professionals in the effective utilization of this compound as a biomarker in their studies.
References
- 1. This compound - Boston Heart Cholesterol Balance Test - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Biological Variation for the Interpretation of Cardiac Biomarkers in the Acute Setting - American College of Cardiology [acc.org]
- 3. researchgate.net [researchgate.net]
- 4. Within-subject biological variation estimated using real-world data strategies (RWD): a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma this compound and ABCG5/ABCG8 gene loci on the risk of cholelithiasis and cholecystitis: evidence from Mendelian randomization and colocalization analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABCG5 and ABCG8: more than a defense against xenosterols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sterolins ABCG5 and ABCG8: regulators of whole body dietary sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Roles of Campesterol and Sitosterol in Plant Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosterols (B1254722), essential components of plant cell membranes, are crucial for a multitude of developmental processes. Among the diverse array of these steroidal molecules, campesterol (B1663852) and sitosterol (B1666911) are two of the most abundant and functionally significant. While structurally similar, they play distinct and sometimes opposing roles in regulating plant growth, development, and signaling. This guide provides an objective comparison of their functions, supported by experimental data, to elucidate their unique contributions to plant biology.
I. Biosynthesis and the Critical this compound/Sitosterol Ratio
The balance between this compound and sitosterol is tightly regulated and is a key determinant of normal plant development. The biosynthesis of these two sterols diverges at the point of the second methylation at the C-24 position of the sterol side chain. This critical step is catalyzed by the enzyme STEROL METHYLTRANSFERASE 2 (SMT2) , also known as CVP1.[1][2]
-
This compound Biosynthesis: Involves a single methylation at C-24.
-
Sitosterol Biosynthesis: Requires a second methylation at C-24, a reaction mediated by SMT2.
Genetic manipulation of the SMT2 gene in Arabidopsis thaliana has been instrumental in dissecting the distinct roles of these two sterols. Plants with a mutated or co-suppressed SMT2 gene exhibit a significant shift in their sterol profile, leading to an accumulation of this compound and a depletion of sitosterol.[3][4] Conversely, overexpression of SMT2 results in increased sitosterol at the expense of this compound.[2][4]
Quantitative Analysis of Sterol Composition in Arabidopsis Mutants
The following table summarizes the changes in this compound and sitosterol levels in Arabidopsis mutants with altered SMT2 gene expression, providing a quantitative look at the impact of this key enzyme.
| Plant Line | This compound (% of total sterols) | Sitosterol (% of total sterols) | This compound/Sitosterol Ratio | Reference |
| Wild Type (Control) | 12.3 | 75.4 | 0.16 | [3] |
| smt2/frl1 (Loss-of-function) | 54.2 | 31.5 | 1.72 | [3] |
| cvp1-1 (Weak allele) | 26.0 | 50.0 | 0.52 | [5] |
| cvp1-3 (Null allele) | 48.0 | 10.0 | 4.80 | [5] |
II. Distinct Roles in Plant Growth and Development
Alterations in the this compound-to-sitosterol ratio have profound consequences on plant morphology and reproductive success. These phenotypic changes highlight the specialized functions of each sterol.
A. This compound: The Precursor to Brassinosteroids
This compound's most well-documented role is as the direct precursor to brassinosteroids (BRs), a class of steroid hormones essential for a wide range of developmental processes, including cell elongation, vascular development, and fertility.[6][7] Mutants deficient in BR biosynthesis or signaling often exhibit a characteristic dwarf phenotype.
However, research on smt2 mutants has revealed that the developmental defects associated with high this compound and low sitosterol levels cannot always be rescued by the external application of brassinosteroids.[2][4] This crucial finding points to a brassinosteroid-independent role for the proper this compound/sitosterol balance in plant development.
B. Sitosterol: A Key Regulator of Membrane Function and Auxin Transport
Sitosterol is a major structural component of plant cell membranes, where it plays a critical role in regulating membrane fluidity and the formation of specialized microdomains known as lipid rafts.[7] These lipid rafts are thought to act as platforms for various signaling proteins.
Emerging evidence suggests that sitosterol, through its influence on membrane properties, is involved in regulating the polar transport of the plant hormone auxin. Proper localization and trafficking of PIN-FORMED (PIN) auxin efflux carriers, which are essential for establishing auxin gradients that guide plant growth and development, are dependent on the sterol composition of the cell membrane.[1][8]
Comparative Phenotypes of Arabidopsis with Altered this compound/Sitosterol Ratios
The following table summarizes the observed phenotypic effects of altered this compound-to-sitosterol ratios in Arabidopsis thaliana.
| Phenotypic Trait | High this compound / Low Sitosterol (smt2/cvp1 mutants) | High Sitosterol / Low this compound (SMT2 overexpressors) |
| Vegetative Growth | Reduced plant stature, increased branching.[2][4] | Reduced stature and overall growth.[2] |
| Reproductive Development | Low fertility, serrated floral organs.[2][5] | Not extensively documented, but overall reduced growth impacts reproduction. |
| Brassinosteroid Rescue | Developmental defects are not rescued by exogenous BR application.[2][4] | Growth defects can be rescued by exogenous BR application.[2] |
III. Signaling Pathways
The distinct roles of this compound and sitosterol are mediated through different signaling pathways.
A. This compound-Dependent Brassinosteroid Signaling
This compound is the starting point for the brassinosteroid biosynthetic pathway, which leads to the production of the active hormone, brassinolide. This hormone then binds to the cell surface receptor BRI1, initiating a phosphorylation cascade that ultimately regulates the activity of transcription factors in the nucleus to control the expression of genes involved in growth and development.
B. Sitosterol and Brassinosteroid-Independent Signaling
The signaling roles of sitosterol and the BR-independent functions of this compound are less defined by a classical ligand-receptor pathway and are thought to be mediated through their influence on the physical properties of cell membranes.
IV. Experimental Protocols
A. Protocol for Phytosterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the extraction, derivatization, and analysis of phytosterols from plant tissues.
Detailed Steps:
-
Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Lipid Extraction: Extract total lipids using a solvent mixture such as chloroform:methanol (2:1, v/v).
-
Saponification: Hydrolyze the lipid extract with a strong base (e.g., KOH in ethanol) to release sterols from their esterified forms.
-
Extraction of Unsaponifiables: Partition the saponified extract with a non-polar solvent like hexane (B92381) or diethyl ether to isolate the unsaponifiable fraction containing the free sterols.
-
Derivatization: Evaporate the solvent and derivatize the sterol fraction with a silylating agent (e.g., BSTFA with 1% TMCS) to increase volatility for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. Use a suitable capillary column (e.g., DB-5MS) and a temperature gradient to separate the different sterols. The mass spectrometer is used for identification and quantification based on fragmentation patterns and retention times compared to known standards.[4][9]
B. Protocol for Fertility Assessment in Arabidopsis thaliana
This protocol provides a method to quantify the fertility of Arabidopsis plants by analyzing silique length and seed count.
-
Plant Growth: Grow wild-type and mutant plants under controlled environmental conditions to ensure uniform development.
-
Silique Collection: Once the plants have matured and set seed, collect a representative number of mature, fully elongated siliques (e.g., 10-20 per plant) from the main inflorescence.
-
Silique Length Measurement: Use a digital caliper to measure the length of each silique from the base to the tip of the valves.
-
Seed Counting: Carefully dissect each silique under a stereomicroscope and count the number of viable seeds. Aborted or unfertilized ovules can also be noted.
-
Data Analysis: Calculate the average silique length and the average number of seeds per silique for each genotype. Perform statistical analysis (e.g., t-test) to determine if there are significant differences between the wild-type and mutant plants.[10][11][12]
V. Conclusion
This compound and sitosterol, while both essential phytosterols, have distinct and crucial roles in plant development. This compound serves as the vital precursor for the brassinosteroid hormones, which are master regulators of plant growth. In contrast, sitosterol is a primary component of cell membranes, influencing their physical properties and thereby regulating key cellular processes such as polar auxin transport. The tightly controlled ratio of these two sterols is paramount for normal plant development, and its disruption leads to significant growth and fertility defects. Understanding the unique functions of this compound and sitosterol provides valuable insights into the intricate molecular mechanisms governing plant life and opens avenues for the development of novel strategies to enhance crop performance and resilience.
References
- 1. PIN proteins - Wikipedia [en.wikipedia.org]
- 2. Arabidopsis Mutants Reveal Multiple Roles for Sterols in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. The Sterol Methyltransferases SMT1, SMT2, and SMT3 Influence Arabidopsis Development through Nonbrassinosteroid Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation of Campesterol's Inhibitory Effect on 5-Alpha Reductase: A Comparative Guide
This guide provides a detailed comparison of the inhibitory efficacy of the phytosterol campesterol (B1663852) against the enzyme 5-alpha reductase, benchmarked against the established synthetic inhibitors finasteride (B1672673) and dutasteride (B1684494). The content is intended for researchers, scientists, and professionals in drug development, offering objective, data-driven insights into the relative potencies and mechanisms of these compounds.
Comparative Analysis of Inhibitory Potency
The inhibitory efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The data presented below summarizes the in vitro inhibitory activities of this compound, finasteride, and dutasteride against the 5-alpha reductase enzyme, primarily the type 2 isozyme (S5αR2), which is crucial in the development of conditions like benign prostatic hyperplasia (BPH).[1][2]
Table 1: In Vitro 5-Alpha Reductase Inhibition Data
| Compound | Target Enzyme | IC50 Value (µM) | IC50 Value (nM) | Source(s) |
| This compound | 5-Alpha Reductase Type 2 | 15.75 ± 5.56 | 15,750 ± 5,560 | [1][2][3] |
| Finasteride | 5-Alpha Reductase Type 2 | ~0.0042 - 0.0113 | ~4.2 - 11.3 | [4] |
| Dutasteride | 5-Alpha Reductase Type 2 | 0.00488 ± 0.00033 | 4.88 ± 0.33 | [1][2][3] |
As the data indicates, the synthetic inhibitors finasteride and dutasteride demonstrate significantly higher potency, with IC50 values in the low nanomolar (nM) range.[1][4] In contrast, this compound's inhibitory activity is in the micromolar (µM) range, suggesting a considerably lower efficiency in inhibiting the 5-alpha reductase type 2 enzyme when compared to these pharmaceutical standards.[1][2]
Signaling Pathway and Mechanism of Action
5-alpha reductase is a critical enzyme in androgen metabolism that catalyzes the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT).[5][6] This conversion is a key step in the pathophysiology of androgen-dependent conditions.[5] Inhibitors like this compound, finasteride, and dutasteride act by blocking this enzymatic step, thereby reducing DHT levels.[7][8] Finasteride selectively inhibits the type II isoenzyme, whereas dutasteride is a dual inhibitor of both type I and type II isozymes.[8][9]
Experimental Protocols
Reproducible and standardized methodologies are essential for validating and comparing the efficacy of enzyme inhibitors. The following is a synthesized protocol for a typical in vitro 5-alpha reductase inhibition assay based on established methods.[10][11][12]
Objective: To determine the IC50 value of a test compound (e.g., this compound) against the 5-alpha reductase enzyme.
Materials:
-
Enzyme Source: Homogenized tissue from human or rat prostate, or microsomal fractions from cell lines engineered to overexpress 5-alpha reductase (e.g., LNCaP cells).[12][13]
-
Substrate: Radiolabeled testosterone (e.g., [3H]testosterone).[13]
-
Cofactor: NADPH.[10]
-
Test Compounds: this compound, Finasteride (positive control), Dutasteride (positive control), dissolved in a suitable solvent (e.g., DMSO).
-
Buffers: Phosphate or citrate (B86180) buffer, pH adjusted to optimal enzyme activity (typically pH 6.5).[11]
-
Reaction Termination Solution: Strong acid (e.g., 1 N HCl) or organic solvent (e.g., ethyl acetate).[11]
-
Detection System: Thin-Layer Chromatography (TLC) plates and a scintillation counter, or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.[10][14]
Workflow Diagram:
Procedure:
-
Enzyme Preparation: Prepare the enzyme homogenate or microsomal fraction from the source tissue or cells and determine its protein concentration.
-
Reaction Setup: In a reaction tube, pre-incubate the enzyme preparation with the buffer and varying concentrations of the test compound (or vehicle control) for a short period (e.g., 15 minutes) at 37°C.[11]
-
Initiation: Start the enzymatic reaction by adding the substrate ([3H]testosterone) and the cofactor (NADPH).
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.[11]
-
Termination: Stop the reaction by adding the termination solution.
-
Extraction & Separation: Extract the steroids from the mixture using an organic solvent. Spot the extract onto a TLC plate to separate the remaining testosterone from the newly formed DHT.[10]
-
Quantification: Quantify the amount of radiolabeled DHT produced using a scintillation counter or a suitable imaging system.[10]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[8]
Discussion and Conclusion
The experimental data clearly demonstrates that while this compound does exhibit inhibitory activity against 5-alpha reductase, its potency is substantially lower than that of the pharmaceutical inhibitors finasteride and dutasteride.[1][2] The IC50 value for this compound is in the micromolar range, whereas finasteride and dutasteride are effective in the nanomolar range, indicating a difference in potency of several orders of magnitude.
For researchers and drug development professionals, this suggests that this compound, in its isolated form, is a weak inhibitor of 5-alpha reductase. While phytosterol-containing extracts are used in supplements for prostate health, their clinical effects may be attributable to multiple mechanisms beyond direct 5-alpha reductase inhibition, such as anti-inflammatory actions or effects on other signaling pathways.[15][16] The significant difference in potency underscores the efficacy of targeted, synthetically designed inhibitors like finasteride and dutasteride for clinical applications requiring potent DHT suppression, such as the treatment of BPH and androgenetic alopecia.[17][18] Future research could explore synergistic effects of this compound with other compounds or investigate structurally modified derivatives to enhance inhibitory potency.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Inhibitory Potential of Phytosterols β-Sitosterol, Stigmasterol, and this compound on 5-Alpha Reductase Activity in the Human Prostate: An In Vitro and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Inhibitory Potential of Phytosterols β-Sitosterol, Stigmasterol, and this compound on 5-Alpha Reductase Activity in the Human Prostate: An In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Phytochemicals With Anti 5-alpha-reductase Activity: A Prospective For Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. What are 5α-reductase inhibitors and how do they work? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5α-reductase inhibition assay [bio-protocol.org]
- 15. caringsunshine.com [caringsunshine.com]
- 16. The Lack of Standardization and Pharmacological Effect Limits the Potential Clinical Usefulness of Phytosterols in Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 18. 5-alpha reductase inhibitors use in prostatic disease and beyond - Chislett - Translational Andrology and Urology [tau.amegroups.org]
Unveiling the Binding Potential: A Comparative Docking Analysis of Campesterol and Other Phytosterols
A deep dive into the in-silico interactions of plant-derived sterols with key protein targets reveals campesterol (B1663852) as a potent bioactive compound, often exhibiting comparable or superior binding affinities to its structural analogs, β-sitosterol and stigmasterol (B192456). This comparison guide provides a comprehensive overview of their docking efficiencies, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
This guide synthesizes findings from multiple studies to present a clear comparison of the binding energies and inhibitory concentrations of this compound, β-sitosterol, and stigmasterol against various protein targets implicated in a range of diseases. The data underscores the potential of these phytosterols (B1254722) as lead compounds for novel therapeutics.
Quantitative Comparison of Phytosterol Bioactivity
The following table summarizes the key quantitative data from comparative docking and in-vitro studies, highlighting the binding affinities (in kcal/mol) and IC50 values (in µM) of this compound and other major phytosterols against several protein targets. Lower binding energy values indicate a stronger and more favorable interaction.
| Phytosterol | Target Protein | Binding Affinity (kcal/mol) | IC50 (µM) | Reference |
| This compound | Steroidal 5α-reductase type 2 (S5αR2) | - | 15.75 ± 5.56 | [1][2] |
| β-Sitosterol | Steroidal 5α-reductase type 2 (S5αR2) | - | 3.24 ± 0.32 | [1][2] |
| Stigmasterol | Steroidal 5α-reductase type 2 (S5αR2) | - | 31.89 ± 4.26 | [1][2] |
| This compound | FGFR3 | -10.53 | - | [3] |
| This compound | FGFR4 | -9.17 | - | [3] |
| This compound | FGFR1 | -8.59 | - | [3] |
| This compound | Pseudomonas aeruginosa virulence factor regulator (PDB: 2OZ6) | -7.9 | - | [4][5] |
| This compound | Staphylococcus aureus pyruvate (B1213749) carboxylase (PDB: 3HO8) | -7.8 | - | [4][5] |
| β-Sitosterol | Pseudomonas aeruginosa virulence factor regulator (PDB: 2OZ6) | -7.7 | - | [4][5] |
| β-Sitosterol | Staphylococcus aureus pyruvate carboxylase (PDB: 3HO8) | -7.6 | - | [4][5] |
| Stigmasterol | Keap1-Nrf2 | -13.02 | - | [6] |
| Sitosterol | Keap1-Nrf2 | -12.87 | - | [6] |
| This compound | Keap1-Nrf2 | -12.56 | - | [6] |
| Stigmasterol | Dipeptidyl peptidase-4 (DPP-4) | -8.78 | - | [7] |
| β-Sitosterol | Dipeptidyl peptidase-4 (DPP-4) | -8.70 | - | [7] |
Experimental Protocols: A Generalized Workflow for Comparative Docking Studies
The following protocol outlines a typical workflow for conducting comparative molecular docking studies of phytosterols, based on methodologies cited in the reviewed literature.[8][9][10]
1. Software and Tools:
-
Molecular Docking Software: AutoDock, PyRx, or similar programs are commonly used.[5][8][9]
-
Protein and Ligand Preparation: AutoDockTools, Discovery Studio, or other molecular modeling software.
-
Visualization: Discovery Studio, PyMOL, or similar molecular graphics systems.
2. Preparation of the Receptor (Protein):
-
Protein Structure Retrieval: The 3D structure of the target protein is downloaded from a protein structure database such as the Protein Data Bank (PDB).
-
Protein Clean-up: Water molecules, co-factors, and existing ligands are typically removed from the protein structure.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for calculating correct electrostatic interactions.
-
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand docking.
3. Preparation of the Ligands (Phytosterols):
-
Ligand Structure Retrieval: The 3D structures of this compound, β-sitosterol, stigmasterol, and any other phytosterols of interest are obtained from a chemical database like PubChem.
-
Ligand Optimization: The energy of the ligand structures is minimized to obtain a stable conformation.
-
Torsion Angle Definition: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
4. Molecular Docking Simulation:
-
The prepared ligands are docked into the active site of the prepared receptor using the chosen docking software.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.
-
The results are typically ranked based on the predicted binding energy (docking score).
5. Analysis of Results:
-
The docking poses with the lowest binding energies are analyzed to understand the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the phytosterol and the protein.
-
The binding affinities of the different phytosterols are compared to determine their relative potency.
Visualizing the Process: From Phytosterol to Potential Therapeutic
The following diagrams illustrate the conceptual workflow of a comparative docking study and a simplified representation of a signaling pathway that can be influenced by phytosterols.
Caption: A generalized workflow for comparative molecular docking studies of phytosterols.
Caption: A simplified signaling pathway illustrating phytosterol-mediated enzyme inhibition.
Logical Relationship: Interpreting the Docking Results
The comparative analysis of docking studies reveals a nuanced relationship between the structures of this compound, β-sitosterol, and stigmasterol and their binding affinities to various protein targets.
Caption: The logical relationship between phytosterol structure and target-specific binding affinity.
References
- 1. Exploring the Inhibitory Potential of Phytosterols β-Sitosterol, Stigmasterol, and this compound on 5-Alpha Reductase Activity in the Human Prostate: An In Vitro and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Isolation, characterization, and docking studies of this compound and β-sitosterol from Strychnos innocua (Delile) root bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. Molecular Docking Study of Phytosterols in Lygodium microphyllum Towards SIRT1 and AMPK, the in vitro Brine Shrimp Toxicity Test, and the Phenols and Sterols Levels in the Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking Study of Phytosterols in Lygodium microphyllum Towards SIRT1 and AMPK, the in vitro Brine Shrimp Toxicity Test, and the Phenols and Sterols Levels in the Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Relative Contribution of Campesterol to the Effects of Phytosterol Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of campesterol (B1663852), a prominent phytosterol, both individually and as a component of phytosterol mixtures. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to elucidate the specific contributions of this compound to the overall effects of phytosterols (B1254722).
Quantitative Comparison of Phytosterol Efficacy
Phytosterols, including this compound, β-sitosterol, and stigmasterol, are plant-derived compounds structurally similar to cholesterol.[1][2][3] Their primary mechanism of action in humans is the reduction of intestinal cholesterol absorption, which contributes to lowering serum low-density lipoprotein (LDL) cholesterol levels.[3][4][5][6] The relative abundance of these phytosterols in the diet is approximately 65% for β-sitosterol, 30% for this compound, and 3% for stigmasterol.[1]
Table 1: Comparative Intestinal Absorption Rates of Cholesterol and Major Phytosterols in Humans
| Sterol | Average Intestinal Absorption Rate (%) |
| Cholesterol | ~50-60 |
| This compound | ~4.9-9.6 |
| β-Sitosterol | ~1.7-4.2 |
| Stigmasterol | ~1.2-4.8 |
Data compiled from multiple sources indicating the generally low absorption of phytosterols compared to cholesterol, with this compound being relatively better absorbed than other major phytosterols.[4]
Table 2: Comparative Efficacy of Individual Phytosterols on Biological Targets
| Phytosterol | Target | Effect | IC50 Value (µM) |
| This compound | 5-alpha reductase type 2 (SRD5A2) | Inhibition | 15.75 ± 5.56 |
| β-Sitosterol | 5-alpha reductase type 2 (SRD5A2) | Inhibition | 3.24 ± 0.32 |
| Stigmasterol | 5-alpha reductase type 2 (SRD5A2) | Inhibition | 31.89 ± 4.26 |
| This compound | Liver X Receptor (LXR) Activation | Agonist | EC50 ~10-30 |
| β-Sitosterol | Liver X Receptor (LXR) Activation | Agonist | EC50 ~10-30 |
| Fucosterol | Liver X Receptor (LXR) Activation | Agonist | EC50 <10 |
This table summarizes the inhibitory concentration (IC50) and effective concentration (EC50) of individual phytosterols on specific enzymes and nuclear receptors. While β-sitosterol shows higher potency in inhibiting 5-alpha reductase, both this compound and β-sitosterol are effective activators of LXR.[7][8][9][10]
Key Signaling Pathways and Mechanisms of Action
2.1. Inhibition of Cholesterol Absorption
The primary mechanism by which phytosterols lower cholesterol is through competitive inhibition of cholesterol absorption in the intestine.[4][6] Phytosterols displace cholesterol from micelles, which are essential for cholesterol uptake by enterocytes.[4] Beyond this luminal competition, phytosterols also influence the expression and activity of key proteins involved in sterol transport.
The ATP-binding cassette (ABC) transporters ABCG5 and ABCG8 are critical for pumping phytosterols and cholesterol from enterocytes back into the intestinal lumen, thus limiting their absorption.[11][12][13] The expression of these transporters is regulated by the Liver X Receptor (LXR).[12][14]
2.2. Liver X Receptor (LXR) Signaling
Liver X Receptors (LXRs) are nuclear receptors that play a crucial role in cholesterol homeostasis.[15][16] Both this compound and β-sitosterol can act as agonists for LXR, although with less potency than endogenous oxysterols.[7] LXR activation leads to the upregulation of genes involved in cholesterol transport and efflux, including ABCA1, ABCG1, and the aforementioned ABCG5 and ABCG8.[14][17] This provides a secondary mechanism by which phytosterols can influence cholesterol metabolism. However, some studies suggest that in certain contexts, phytosterols might inhibit oxysterol-driven LXR activation.[18]
Experimental Protocols
3.1. In Vitro Assessment of Cholesterol Micellar Solubility
Objective: To determine the effect of individual phytosterols and their mixtures on the amount of cholesterol that can be solubilized in micelles, mimicking the conditions of the small intestine.
Methodology:
-
Micelle Preparation: Prepare artificial micelles containing sodium taurocholate, oleic acid, phosphatidylcholine, and radio-labeled [14C]-cholesterol in a phosphate-buffered saline (pH 7.4).
-
Phytosterol Addition: Add varying concentrations of this compound, β-sitosterol, stigmasterol, or defined mixtures of these to the micellar solution. A control group with no added phytosterols is included.
-
Incubation: Incubate the solutions at 37°C for 2 hours with gentle agitation to allow for equilibration.
-
Separation of Micellar and Non-micellar Phases: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour to pellet the non-micellar components.
-
Quantification: Measure the radioactivity in the supernatant (micellar phase) using a scintillation counter.
-
Analysis: Calculate the percentage of cholesterol solubilized in the micelles for each condition and compare the effects of the different phytosterols and their mixtures.
3.2. Caco-2 Cell Culture Model for Cholesterol Uptake
Objective: To assess the impact of this compound and other phytosterols on cholesterol uptake by intestinal enterocytes.
Methodology:
-
Cell Culture: Culture Caco-2 human colorectal adenocarcinoma cells on semi-permeable filter inserts until they differentiate into a polarized monolayer resembling intestinal enterocytes.
-
Treatment: Pre-treat the apical side of the Caco-2 monolayers with media containing individual phytosterols or their mixtures for 24 hours.
-
Micelle Application: Prepare micelles containing [14C]-cholesterol as described above and add them to the apical side of the Caco-2 cells.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Cell Lysis and Quantification: Wash the cells thoroughly to remove any non-absorbed cholesterol. Lyse the cells and measure the intracellular radioactivity by scintillation counting.
-
Analysis: Determine the percentage of cholesterol uptake in the phytosterol-treated cells relative to the untreated control cells.
Conclusion
The available evidence indicates that while β-sitosterol is the most abundant phytosterol in the diet, this compound makes a significant and distinct contribution to the overall biological effects of phytosterol mixtures. This compound is generally better absorbed than β-sitosterol and stigmasterol, which may influence its systemic effects.[4] All three major phytosterols contribute to the primary mechanism of lowering cholesterol absorption through micellar displacement.
Furthermore, this compound, along with β-sitosterol, can modulate the LXR signaling pathway, providing an additional layer of regulation on cholesterol homeostasis.[7] The relative potency of individual phytosterols can vary depending on the specific biological target, as evidenced by the differing IC50 values for 5-alpha reductase inhibition.[8][9][10] Therefore, the overall effect of a phytosterol mixture is a composite of the individual contributions of its components, with this compound playing a crucial role due to its relative abundance and specific biological activities. Further research focusing on the synergistic or antagonistic interactions between different phytosterols within mixtures will provide a more complete understanding of their health benefits.
References
- 1. Phytosterol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ocl-journal.org [ocl-journal.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 474-62-4 [thegoodscentscompany.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Exploring the Inhibitory Potential of Phytosterols β-Sitosterol, Stigmasterol, and this compound on 5-Alpha Reductase Activity in the Human Prostate: An In Vitro and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sterolins ABCG5 and ABCG8: regulators of whole body dietary sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Overexpression of ABCG5 and ABCG8 promotes biliary cholesterol secretion and reduces fractional absorption of dietary cholesterol [jci.org]
- 13. Relative roles of ABCG5/ABCG8 in liver and intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Liver X receptor activation controls intracellular cholesterol trafficking and esterification in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phytosterols Inhibit Side-Chain Oxysterol Mediated Activation of LXR in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Campesterol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination. Campesterol (B1663852), a phytosterol, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for its proper disposal, aligning with safety protocols and regulatory compliance.
Key Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal.
| Hazard Classification | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is used:
-
Gloves: Wear protective gloves.
-
Eye Protection: Use eye and face protection.
-
Protective Clothing: Wear appropriate protective clothing.[1]
-
Respiratory Protection: In case of insufficient ventilation, wear a dust mask or respirator.[3]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration at a licensed industrial combustion plant.[1] Adherence to local, state, and federal regulations is mandatory throughout the disposal process.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused this compound powder, contaminated PPE (such as gloves and weighing papers), and any other solid materials contaminated with this compound in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible container for non-halogenated organic waste, unless the solvent itself is halogenated.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
Step 2: Container Management
-
Compatibility: Ensure the waste container is made of a material compatible with this compound and any solvents used.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.
Step 3: Handling Spills
In the event of a spill, follow these procedures:
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or vacuum the material to avoid creating dust. For liquid spills, use an inert absorbent material like sand or diatomite.
-
Collection: Place all contaminated materials into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Prevention: Do not allow spilled material to enter drains or waterways.[1][4]
Step 4: Disposal of Empty Containers
Containers that have held this compound must be treated as hazardous waste.
-
Rinsing: Triple-rinse the empty container with a suitable solvent.
-
Rinsate Collection: The first rinsate must be collected and disposed of as liquid hazardous waste.
-
Container Disposal: After thorough rinsing and defacing the original label, the container may be disposed of in accordance with institutional guidelines, which may include regular trash or recycling.
Step 5: Final Disposal
-
Professional Disposal: Do not attempt to dispose of this compound waste through standard laboratory or municipal waste streams.
-
Contact Environmental Health and Safety (EHS): Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Campesterol
This guide provides crucial safety, logistical, and disposal information for handling Campesterol in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct and to build deep trust by providing value beyond the product itself.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled. It is known to cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[1] Some safety data sheets also indicate that this compound is suspected of causing cancer and damaging fertility or the unborn child, and may cause drowsiness or dizziness.[2] Prolonged or repeated exposure can cause damage to the central nervous system, kidneys, liver, and respiratory system.[2]
GHS Hazard Statements:
-
H312: Harmful in contact with skin.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
-
H336: May cause drowsiness or dizziness.[2]
-
H351: Suspected of causing cancer.[2]
-
H361: Suspected of damaging fertility or the unborn child.[2]
-
H372: Causes damage to organs through prolonged or repeated exposure.[2]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is mandatory to prevent accidental exposure when handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Chemical safety goggles or face shield.[3] | Chemical-resistant disposable gloves (e.g., nitrile).[3] | Laboratory coat.[3] | Work in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is recommended to avoid inhaling dust particles.[4][5] |
| Preparing Solutions | Chemical safety goggles.[3] | Chemical-resistant disposable gloves (e.g., nitrile).[3] | Laboratory coat.[3] | Work in a well-ventilated area or a chemical fume hood to minimize exposure to aerosols.[1][2] |
| Handling Contaminated Waste | Chemical safety goggles. | Chemical-resistant disposable gloves (e.g., nitrile). | Laboratory coat. | Not generally required if handled in a well-ventilated area. |
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₂₈H₄₈O | [6][7] |
| Molar Mass | 400.7 g/mol | [6] |
| Appearance | Powder | [4] |
| Storage Temperature | -20°C | [4][8][9] |
Toxicological Data
| Toxicity Endpoint | Value | Source |
| Acute Toxicity (Oral) | ATE = 500 mg/kg | [1] |
| Acute Toxicity (Dermal) | ATE = 1,100 mg/kg | [1] |
| Acute Toxicity (Inhalation) | ATE = 1.5 mg/l/4h (dust/mist) | [1] |
Step-by-Step Handling Protocol
Adherence to the following procedural steps is essential for the safe handling of this compound.
-
Preparation :
-
Designate a specific work area for handling this compound.
-
Ensure a chemical fume hood is operational and accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Have a spill kit and appropriate waste containers readily available.
-
-
Weighing and Transfer :
-
Dissolving :
-
Storage :
Operational and Disposal Plans
A systematic approach to spills and waste disposal is critical for laboratory safety and environmental responsibility.
Spill Procedure:
-
Evacuate : If a significant spill occurs, evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated.[1]
-
Contain : For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., sand, diatomite).[2]
-
Collect : Place all contaminated materials into a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Clean : Clean the spill area thoroughly with a suitable solvent. Collect all cleaning materials as hazardous waste.
Waste Disposal Plan:
-
Waste Segregation : Collect all this compound-contaminated materials, including unused solid, solutions, contaminated gloves, and bench covers, in a dedicated and clearly labeled hazardous waste container.
-
Container Labeling : The waste container must be labeled "Hazardous Waste" with the full chemical name "this compound".
-
Empty Containers : Original containers of this compound must be treated as hazardous waste. Triple-rinse the empty container with a suitable solvent, collecting the rinsate as hazardous waste.[10] After rinsing, deface the original label before disposal.[10]
-
Final Disposal : Do not empty into drains.[1] All this compound waste must be disposed of through an authorized industrial combustion plant or a licensed hazardous waste disposal company.[1]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound 65 474-62-4 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C28H48O | CID 173183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
